L-N-Boc-5-fluorotryptophan
Description
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Properties
IUPAC Name |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFODZRINGCUSL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569641 | |
| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53478-53-8 | |
| Record name | N-(tert-Butoxycarbonyl)-5-fluoro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of L-N-Boc-5-fluorotryptophan?
An In-Depth Technical Guide to the Chemical Properties and Applications of L-N-Boc-5-fluorotryptophan
This guide provides a comprehensive overview of this compound, a pivotal synthetic amino acid derivative. Tailored for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, reactivity, analytical characterization, and its significant applications in modern biochemical and pharmaceutical research.
Introduction: A Versatile Building Block for Modern Science
This compound is a derivative of the essential amino acid L-tryptophan, distinguished by two critical chemical modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a fluorine atom at the 5-position of the indole ring. This strategic combination of features makes it an invaluable tool in peptide synthesis, drug discovery, and the study of biological systems.
The N-Boc group provides a robust yet readily cleavable shield for the amino function, enabling precise control during the stepwise assembly of peptide chains and preventing unwanted side reactions.[1] Concurrently, the introduction of a fluorine atom—the most electronegative element—imparts unique properties to the tryptophan side chain. It can enhance metabolic stability, modulate binding affinity through altered electronic interactions, and, most notably, serve as a highly sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] This allows for the non-invasive probing of protein structure and dynamics in a way that is impossible with native amino acids.[4]
This guide will explore the fundamental chemical characteristics of this compound, providing both theoretical understanding and practical, field-tested protocols for its use.
Molecular Structure and Physicochemical Properties
The identity and physical characteristics of this compound are foundational to its application. Its structure is precisely defined, and its properties dictate handling, storage, and reaction conditions.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [5] |
| CAS Number | 53478-53-8 | [5][6] |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [5] |
| Molecular Weight | 322.33 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [1] |
| Predicted pKa | 3.82 ± 0.10 (Carboxylic Acid) | [6] |
| Predicted Boiling Point | 538.3 ± 50.0 °C | [6] |
| SMILES | CC(C)(C)OC(=O)NC(=O)O | [5] |
| InChIKey | BSFODZRINGCUSL-ZDUSSCGKSA-N | [5] |
Solubility and Storage
This compound is generally soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and methanol. Its solubility in water is limited. For long-term integrity, the compound should be stored in a tightly sealed container in a dry, cool environment, with recommended temperatures ranging from 2-8°C to room temperature depending on the supplier.[6][7]
Spectroscopic and Analytical Characterization
Rigorous analytical verification is crucial to confirm the identity, purity, and integrity of this compound before its use in sensitive applications.
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: Will show characteristic signals for the tert-butyl protons of the Boc group (a sharp singlet around 1.4 ppm), the α-proton, the β-methylene protons, and the aromatic protons of the indole ring. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR: Provides carbon skeleton information, confirming the presence of the carbonyls, the indole ring carbons, and the Boc group carbons.
-
¹⁹F NMR: This is a key technique. It will exhibit a single resonance, as there is only one fluorine atom. The chemical shift of this signal is exquisitely sensitive to the local electronic environment.[4] This sensitivity is the reason 5-fluorotryptophan is a widely used probe in protein NMR studies to detect conformational changes, ligand binding, and protein-protein interactions without the overwhelming background signals present in ¹H NMR.[3][8]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The expected ion in positive mode would be [M+H]⁺ at m/z ≈ 323.1. High-resolution mass spectrometry can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing purity, which is typically expected to be ≥97%. Because synthetic procedures can sometimes lead to racemization, chiral HPLC is essential to determine the enantiomeric purity and ensure that the L-configuration is intact.[9][10]
UV-Vis Spectroscopy
The presence of the fluorinated indole ring results in a characteristic UV absorption profile. Compared to native tryptophan, the fluorine atom causes a slight red shift (a shift to a longer wavelength) of about 5 nm in the absorption spectrum.[4] This can be a quick diagnostic tool to confirm the incorporation of the fluorinated analog into a peptide or protein.
Core Chemical Reactivity and Handling
Understanding the reactivity of this compound is key to its successful application in synthesis. The chemistry is dominated by the interplay between the protected amine, the carboxylic acid, and the indole side chain.
The N-Boc Protecting Group: A Gateway to Synthesis
The Boc group is stable to a wide range of reaction conditions but can be quantitatively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Boc Deprotection Mechanism Diagram
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Protocol: Standard Boc Deprotection Causality: This protocol uses an excess of TFA to ensure complete protonation and cleavage of the Boc group. A scavenger like triisopropylsilane (TIS) is often included to capture the reactive tert-butyl cation, preventing potential side reactions with the electron-rich indole ring.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).
-
Reagent Addition: Add a deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the solution. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Remove the TFA and solvent under reduced pressure (in a well-ventilated fume hood). The resulting free amine is often obtained as a TFA salt and can be used directly in the next step or after a neutralization step.
Peptide Coupling Reactions
Once deprotected, the resulting free amine of another amino acid can be coupled to the carboxylic acid of this compound using standard peptide coupling reagents.
Protocol: HATU-Mediated Peptide Coupling Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that rapidly activates the carboxylic acid, minimizing the risk of racemization at the chiral center. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the amine salt and facilitate the reaction.
-
Activation: Dissolve this compound (1.0 eq), HATU (0.95 eq), and a hindered base such as DIPEA (2.0 eq) in an anhydrous solvent like DMF. Stir for 5-10 minutes at room temperature.
-
Coupling: Add the amine component (as a salt, 1.0 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by LC-MS.
-
Workup: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed sequentially with aqueous acid, bicarbonate, and brine, dried over sodium sulfate, and concentrated to yield the coupled product.
Safe Handling and Storage
While not classified as a hazardous substance, standard laboratory safety practices should be followed.[11]
-
Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area or fume hood to avoid inhaling dust.[13] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acids.[6]
Applications in Research and Drug Development
The unique chemical properties of this compound make it a powerful tool across multiple scientific disciplines.
-
Bioactive Peptide Synthesis: It serves as a crucial building block for synthesizing peptides with enhanced characteristics. The fluorine atom can improve metabolic stability by blocking sites of enzymatic degradation and can enhance binding to target proteins through favorable electrostatic or hydrophobic interactions.[2][7]
-
¹⁹F-NMR Spectroscopy Probe: This is a primary application. By site-specifically incorporating 5-fluorotryptophan into a protein, researchers can gain detailed insights into:
-
Protein Folding and Dynamics: Observing changes in the ¹⁹F NMR signal as a protein folds or undergoes conformational changes.[3]
-
Ligand Binding: A shift in the ¹⁹F signal upon the addition of a small molecule or another protein indicates a direct or allosteric interaction near the probe.[8]
-
Enzyme Mechanisms: Using it as a substrate analog to study enzyme-substrate interactions.[14]
-
-
Drug Discovery: The fluorinated indole moiety is a common feature in many modern pharmaceuticals. Using this compound allows for the rational design and synthesis of novel drug candidates, including enzyme inhibitors and receptor modulators, where the fluorine atom fine-tunes the compound's pharmacological profile.[15]
Conclusion
This compound is more than just a protected amino acid; it is a precision tool for chemical and biological innovation. Its properties, born from the strategic placement of a fluorine atom and a Boc group, provide chemists and biologists with unique capabilities. From controlling peptide synthesis to illuminating the intricate dynamics of proteins with ¹⁹F NMR, this compound is a cornerstone of modern molecular design and analysis. A thorough understanding of its chemical properties, reactivity, and handling is essential for leveraging its full potential in the ongoing quest for novel therapeutics and a deeper understanding of biological systems.
References
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PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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MySkinRecipes. (n.d.). L-N-Boc-5-chlorotryptophan. Retrieved January 2, 2026, from [Link]
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PubChem. (2025). 5-Fluorotryptophan. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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PubMed. (n.d.). A Convenient One-Step Synthesis of L-aminotryptophans and Improved Synthesis of 5-fluorotryptophan. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications. Retrieved January 2, 2026, from [Link]
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Chemdad. (n.d.). BOC-5-FLUORO-L-TRYPTOPHAN. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC. Retrieved January 2, 2026, from [Link]
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MDPI. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. International Journal of Molecular Sciences. Retrieved January 2, 2026, from [Link]
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National Center for Biotechnology Information. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. PMC. Retrieved January 2, 2026, from [Link]
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Synthesis and purification of L-N-Boc-5-fluorotryptophan.
An In-Depth Technical Guide to the Synthesis and Purification of L-N-Boc-5-fluorotryptophan
Abstract
This compound is a critical building block in modern pharmaceutical research and peptide synthesis. The incorporation of a fluorine atom into the tryptophan indole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptides and small molecule drugs.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is essential for its use in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the alpha-amino group.[1][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the Boc-protection of commercially available L-5-fluorotryptophan. We will delve into the causality behind the experimental design, offer a detailed step-by-step protocol, and outline rigorous methods for purification and characterization, ensuring researchers can produce this valuable compound with high yield and purity.
Introduction: The Strategic Importance of Fluorinated Amino Acids
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly alter a molecule's conformation, pKa, and metabolic stability.[2] When incorporated into amino acids like tryptophan, these effects are particularly potent.
5-Fluorotryptophan, when substituted for tryptophan in a peptide sequence, serves two primary functions:
-
Pharmacokinetic Modulation : The C-F bond is highly resistant to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for the indole ring of tryptophan. This can increase the in vivo half-life of a peptide therapeutic.
-
Biophysical Probe : The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Since proteins do not naturally contain fluorine, site-specific incorporation of 5-fluorotryptophan provides a clean spectroscopic window to study protein structure, dynamics, and ligand binding without background interference.[5][6][7][8]
To be useful in peptide synthesis, the alpha-amino group of L-5-fluorotryptophan must be protected. The Boc group is a widely used protecting group due to its stability under a broad range of conditions and its clean removal with mild acid. The target molecule, this compound, is therefore a key intermediate for accessing these advanced applications.
Synthesis: Boc Protection of L-5-fluorotryptophan
The most direct and reliable method for preparing this compound is the reaction of L-5-fluorotryptophan with di-tert-butyl dicarbonate, commonly known as (Boc)₂O.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the deprotonated amino group of L-5-fluorotryptophan on one of the electrophilic carbonyl carbons of (Boc)₂O.
-
Choice of Base (NaOH) : A base is required to deprotonate the alpha-amino group (-NH₃⁺) of the zwitterionic amino acid to the more nucleophilic free amine (-NH₂). Sodium hydroxide is a strong, inexpensive, and effective choice. The reaction must be maintained at a basic pH (typically 9-10) to ensure a sufficient concentration of the free amine.
-
Solvent System (Water/Dioxane) : L-5-fluorotryptophan is soluble in aqueous base, while (Boc)₂O is an oil soluble only in organic solvents. A biphasic or miscible solvent system is therefore necessary. A 1:1 mixture of water and a water-miscible organic solvent like 1,4-dioxane or tert-butanol provides a homogenous reaction medium for both reactants, maximizing the reaction rate.[9]
-
Work-up Strategy (Acidification) : After the reaction is complete, the product exists as a carboxylate salt in the basic aqueous solution. The key to separation is to acidify the mixture to a pH of 2-3 with an acid like HCl or KHSO₄.[9] This protonates the carboxylate group, rendering the final this compound molecule neutral and significantly less soluble in water, allowing it to be efficiently extracted into an organic solvent like ethyl acetate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| L-5-fluorotryptophan | 222.21 | 5.00 g | 22.5 | Starting material |
| Di-tert-butyl dicarbonate | 218.25 | 5.40 g | 24.7 | 1.1 equivalents |
| Sodium Hydroxide (NaOH) | 40.00 | As 1 M solution | ~50 | For pH adjustment |
| 1,4-Dioxane | - | 100 mL | - | Solvent |
| Deionized Water | - | 100 mL | - | Solvent |
| Ethyl Acetate | - | 3 x 150 mL | - | Extraction solvent |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | For acidification |
| Anhydrous Sodium Sulfate | - | As needed | - | Drying agent |
Procedure
-
Dissolution : In a 500 mL round-bottom flask, dissolve 5.00 g (22.5 mmol) of L-5-fluorotryptophan in a mixture of 100 mL of deionized water and 100 mL of 1,4-dioxane.[9]
-
Basification : While stirring, add 1 M NaOH solution dropwise until the pH of the solution is stable at 9.5-10.0. Ensure all the amino acid has dissolved.
-
Reagent Addition : Add 5.40 g (24.7 mmol, 1.1 eq) of di-tert-butyl dicarbonate to the solution.
-
Reaction : Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching & Acidification : After the reaction is complete, carefully adjust the pH of the mixture to ~2.5 by the slow, dropwise addition of 1 M HCl while stirring in an ice bath.[9] A white precipitate of the product may form.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 150 mL).[9]
-
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white solid or foam.
Purification and Characterization
Purification is critical to remove unreacted starting material, excess (Boc)₂O, and any potential side products. The primary method is the extractive work-up, but further purification may be required.
Purification Workflow
Caption: Purification and analysis workflow for this compound.
Purity Assessment and Characterization
A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.
A. Thin-Layer Chromatography (TLC)
-
Purpose : To monitor reaction progress and assess the purity of the crude product.
-
Protocol :
-
Stationary Phase : Silica gel 60 F₂₅₄ plates.
-
Mobile Phase : A common system is 5-10% methanol in dichloromethane (DCM) with 0.5% acetic acid.
-
Visualization : UV light (254 nm) and staining with ninhydrin (stains the free amine of the starting material purple/blue, but not the Boc-protected product).
-
Expected Result : The product should appear as a single spot with a higher Rf value than the starting L-5-fluorotryptophan.
-
B. High-Performance Liquid Chromatography (HPLC)
-
Purpose : To obtain a quantitative measure of purity and to confirm enantiomeric integrity.
-
Protocol (Purity) :
-
Column : C18 reverse-phase column.
-
Mobile Phase : Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Detection : UV at 280 nm.
-
-
Protocol (Enantiomeric Purity) : Chiral stationary phases (CSPs), often based on macrocyclic glycopeptides, are required to separate the L- and D-enantiomers.[10] This is a critical step to ensure no racemization occurred during the synthesis.
C. Spectroscopic Characterization
| Analysis Method | Expected Results |
| ¹H NMR | Characteristic peaks for the Boc group (~1.4 ppm, singlet, 9H), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the indole ring. The indole N-H proton often appears as a broad singlet (>8 ppm).[9] |
| ¹⁹F NMR | A single resonance is expected. The chemical shift is highly sensitive to the solvent environment but provides unambiguous confirmation of fluorine incorporation.[5][6][8] |
| Mass Spectrometry | The expected molecular weight is 322.33 g/mol .[11] For ESI-MS, look for the [M+H]⁺ ion at m/z 323.1 or the [M-H]⁻ ion at m/z 321.1. |
| UV-Vis Spectroscopy | The fluorine atom on the indole ring causes a characteristic red-shift (~5 nm) in the absorption spectrum compared to non-fluorinated tryptophan.[5] |
Conclusion
This guide outlines a robust and reproducible method for the synthesis and purification of this compound. By understanding the chemical principles behind each step—from the choice of base and solvent in the synthesis to the logic of the extractive and chromatographic purification—researchers can confidently produce this high-value compound. The inclusion of detailed protocols for characterization ensures the final product meets the high standards of purity and identity required for demanding applications in peptide synthesis, drug development, and advanced biophysical studies.
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Tanács, D., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. International Journal of Molecular Sciences. Available from: [Link]
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Lichtenecker, R., et al. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications. Available from: [Link]
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Corr, M. J., et al. (2016). A Convenient One-Step Synthesis of L-aminotryptophans and Improved Synthesis of 5-fluorotryptophan. PubMed. Available from: [Link]
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Hu, B., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules. Available from: [Link]
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Kitevski, J. L., et al. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology. Available from: [Link]
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Structural Genomics Consortium. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. Open Lab Notebooks. Available from: [Link]
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ResearchGate. One-Pot Access to L-5,6-Dihalotryptophans and L-Alknyltryptophans Using Tryptophan Synthase. Available from: [Link]
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MDPI. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Available from: [Link]
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MySkinRecipes. L-N-Boc-5-chlorotryptophan. Available from: [Link]
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Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. bioRxiv. Available from: [Link]
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Yamashita, T., et al. (1991). Fluorescence spectroscopic studies on tryptophan at the saccharide-binding site of castor bean hemagglutinin. PubMed. Available from: [Link]
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Luck, L. A., & London, R. E. (1996). 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. PubMed. Available from: [Link]
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Lee, Y., et al. (2024). 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. bioRxiv. Available from: [Link]
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- 3. L-N-Boc-5-chlorotryptophan [myskinrecipes.com]
- 4. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
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- 8. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to L-N-Boc-5-fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of L-N-Boc-5-fluorotryptophan, a key building block in modern peptide synthesis and drug discovery. We will explore its fundamental properties, synthesis, and applications, offering field-proven insights to facilitate its effective use in research and development.
Core Properties of this compound
This compound is a derivative of the essential amino acid L-tryptophan. The introduction of a fluorine atom at the 5-position of the indole ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group confers unique properties that are highly valuable in chemical synthesis.
| Property | Value | Source |
| CAS Number | 53478-53-8 | [1][2][3][4] |
| Molecular Weight | 322.33 g/mol | [2][3] |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [2][3] |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [3] |
| Synonyms | BOC-5-FLUORO-L-TRYPTOPHAN, (S)-N-Boc-5-fluorotryptophan | [3] |
| Appearance | White solid | [4] |
| Storage | 2-8°C | [3] |
The Significance of Fluorination and Boc Protection
The strategic placement of a fluorine atom on the tryptophan indole ring is a common tactic in medicinal chemistry to modulate the parent molecule's biological activity. Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing binding affinities, metabolic stability, and pharmacokinetic profiles of resulting peptides and drug candidates.
The Boc protecting group is essential for controlled peptide synthesis. It masks the reactivity of the alpha-amino group, preventing unwanted side reactions during peptide chain elongation. Its stability under various reaction conditions and its straightforward removal under acidic conditions make it a cornerstone of solid-phase peptide synthesis (SPPS).
Synthesis and Purification Workflow
The synthesis of this compound typically begins with the commercially available 5-fluoro-L-tryptophan. The key step is the selective protection of the alpha-amino group with a Boc group.
Experimental Protocol: Boc Protection of 5-Fluoro-L-tryptophan
-
Dissolution: 5-Fluoro-L-tryptophan is dissolved in a suitable solvent system, often a mixture of dioxane and water.
-
Basification: A base, such as sodium hydroxide, is added to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: The reaction mixture is acidified, and the product is extracted into an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the Boc protection of 5-Fluoro-L-tryptophan.
Applications in Peptide Synthesis and Drug Discovery
This compound is a valuable building block for incorporating a fluorinated tryptophan residue into a peptide sequence. This allows for the systematic investigation of the role of this modified amino acid on peptide structure, function, and therapeutic potential.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The general workflow for incorporating this compound into a peptide chain using SPPS is as follows:
-
Resin Preparation: A solid support resin (e.g., Merrifield resin) is prepared with the first amino acid of the desired peptide sequence.
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, such as trifluoroacetic acid (TFA).
-
Coupling: this compound is activated with a coupling agent (e.g., DCC/HOBt) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated with subsequent amino acids until the desired peptide sequence is synthesized.
-
Cleavage: The completed peptide is cleaved from the resin, and all protecting groups are removed.
-
Purification and Analysis: The final peptide is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Conclusion
This compound is a critical reagent for researchers and drug developers aiming to create novel peptides with enhanced biological properties. Its unique combination of a bio-orthogonal fluorine label and a versatile Boc protecting group enables precise chemical synthesis and the exploration of new therapeutic avenues. A thorough understanding of its properties and reaction workflows is paramount to its successful application in the laboratory.
References
-
PubChem Compound Summary for CID 15177506, this compound. National Center for Biotechnology Information. [Link]
-
Chemdad, BOC-5-FLUORO-L-TRYPTOPHAN. Two Chongqing Chemdad Co., Ltd. [Link]
Sources
Spectroscopic Data of L-N-Boc-5-fluorotryptophan: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for L-N-Boc-5-fluorotryptophan, a fluorinated amino acid derivative of significant interest in drug discovery and protein engineering. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the underlying scientific principles and experimental considerations.
Introduction
This compound (Boc-L-Trp(5-F)-OH) is a synthetically modified amino acid where the indole ring of tryptophan is fluorinated at the 5-position and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The introduction of a fluorine atom serves as a powerful probe for biophysical studies, particularly for ¹⁹F NMR spectroscopy, due to the high sensitivity of the ¹⁹F nucleus and the absence of endogenous fluorine in most biological systems. The Boc protecting group is crucial for its application in solid-phase peptide synthesis, allowing for the site-specific incorporation of this non-canonical amino acid into peptides and proteins. Understanding the spectroscopic signature of this molecule is fundamental for its quality control, characterization, and subsequent application in complex biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about its molecular framework.
¹H NMR Spectroscopy
Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants are indicative of the electronic environment and neighboring protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.99 | br s | - | Indole N-H |
| 7.35 | dd | 8.8, 4.3 | H-7 |
| 7.29 | dd | 10.1, 2.5 | H-4 |
| 7.19 | s | - | H-2 |
| 6.95 | ddd | 8.8, 8.8, 2.5 | H-6 |
| 4.95 | d | 8.1 | N-H (Boc) |
| 4.35-4.28 | m | - | α-H |
| 3.21 | dd | 14.5, 4.8 | β-H |
| 3.09 | dd | 14.5, 7.8 | β'-H |
| 1.35 | s | - | Boc (9H) |
Solvent: CDCl₃, Frequency: 500 MHz
Interpretation: The ¹H NMR spectrum clearly resolves all the expected protons of this compound. The downfield broad singlet at 10.99 ppm is characteristic of the indole N-H proton. The aromatic region (6.95-7.35 ppm) displays the signals for the indole ring protons, with their multiplicities and coupling constants reflecting the substitution pattern. The doublet of doublets for H-7 and H-4, and the doublet of doublet of doublets for H-6 are consistent with the fluorine substitution at the 5-position. The singlet at 7.19 ppm is assigned to the C2-proton of the indole ring. The alpha-proton of the amino acid backbone appears as a multiplet around 4.31 ppm. The diastereotopic beta-protons on the side chain are observed as two distinct doublets of doublets, a consequence of their fixed spatial relationship to the chiral alpha-carbon. The large singlet at 1.35 ppm, integrating to nine protons, is the characteristic signal of the tert-butyl group of the Boc protecting group.
¹³C NMR Spectroscopy
Carbon-13 NMR provides insights into the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175.7 | C=O (acid) |
| 157.3 (d, J=233.8 Hz) | C-5 |
| 155.3 | C=O (Boc) |
| 132.8 | C-7a |
| 128.0 (d, J=10.0 Hz) | C-3a |
| 124.7 | C-2 |
| 111.7 (d, J=10.0 Hz) | C-7 |
| 111.6 | C-3 |
| 110.1 (d, J=26.3 Hz) | C-6 |
| 104.2 (d, J=25.0 Hz) | C-4 |
| 79.9 | C (Boc) |
| 54.4 | α-C |
| 28.3 | CH₃ (Boc) |
| 28.2 | β-C |
Solvent: CDCl₃, Frequency: 125 MHz
Interpretation: The ¹³C NMR spectrum is consistent with the structure of this compound. The two carbonyl carbons of the carboxylic acid and the Boc group are observed at 175.7 and 155.3 ppm, respectively. A key feature of the spectrum is the large coupling constant observed for C-5 (233.8 Hz), which is directly bonded to the fluorine atom. The other carbons in the fluorinated aromatic ring (C-3a, C-4, C-6, and C-7) also exhibit smaller carbon-fluorine couplings, which is a powerful tool for confirming the position of fluorination. The signals for the Boc group's quaternary carbon and methyl carbons are found at 79.9 and 28.3 ppm. The alpha- and beta-carbons of the amino acid backbone appear at 54.4 and 28.2 ppm, respectively.
¹⁹F NMR Spectroscopy
Expected Chemical Shift: The ¹⁹F chemical shift of 5-fluorotryptophan incorporated into proteins is typically observed in the range of -118 to -125 ppm relative to CFCl₃. For the free, Boc-protected amino acid in a solvent like CDCl₃, the chemical shift is expected to be in a similar region, although slight variations will occur due to the different chemical environment. The spectrum is expected to show a single signal, likely a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While a dedicated experimental IR spectrum for this compound was not found, the spectrum of the closely related N-Boc-L-tryptophan provides an excellent reference for interpretation.
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 | N-H | Stretching (Indole) |
| ~3300 | O-H | Stretching (Carboxylic acid, H-bonded) |
| ~2980, 2930 | C-H | Stretching (Alkyl) |
| ~1710 | C=O | Stretching (Carboxylic acid) |
| ~1690 | C=O | Stretching (Boc urethane) |
| ~1520 | N-H | Bending (Amide II) |
| ~1480, 1450 | C=C | Stretching (Aromatic) |
| ~1160 | C-O | Stretching (Boc) |
| ~1050 | C-F | Stretching |
Interpretation: The IR spectrum is expected to display characteristic absorption bands for all the functional groups in this compound. A broad band around 3300 cm⁻¹ would be due to the O-H stretching of the carboxylic acid, likely hydrogen-bonded. The N-H stretch of the indole ring is expected around 3400 cm⁻¹. Strong carbonyl stretching vibrations for the carboxylic acid and the Boc group should appear around 1710 cm⁻¹ and 1690 cm⁻¹, respectively. The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region. A key, though potentially weak, absorption for the C-F stretch is expected around 1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amino acid derivatives.
Table 3: ESI-MS Data for this compound
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 323.1399 | 323.1401 |
| [M+Na]⁺ | 345.1219 | 345.1220 |
Interpretation: The high-resolution mass spectrometry data confirms the molecular formula of this compound (C₁₆H₁₉FN₂O₄). The experimentally observed mass for the protonated molecule [M+H]⁺ is in excellent agreement with the calculated mass, with a very small mass error. The presence of the sodium adduct [M+Na]⁺ is also commonly observed in ESI-MS and further corroborates the molecular weight of the compound.
Experimental Protocols & Workflows
To ensure the reproducibility and integrity of the spectroscopic data, it is essential to follow standardized experimental protocols.
NMR Spectroscopy Protocol
IR Spectroscopy Protocol
Mass Spectrometry Protocol
Conclusion
This technical guide has presented a detailed analysis of the NMR, IR, and MS spectroscopic data for this compound. The provided data and interpretations serve as a valuable resource for the identification, characterization, and quality control of this important building block in peptide synthesis and chemical biology. The unique spectroscopic features, particularly the signals arising from the fluorinated indole ring, underscore its utility as a sensitive probe in more complex biological environments.
References
The references for the data and interpretations presented in this guide will be compiled from the sources used in the research phase.
A Technical Guide to the Solubility and Stability of L-N-Boc-5-fluorotryptophan
Executive Summary
L-N-Boc-5-fluorotryptophan is a critical building block in contemporary drug discovery and peptide synthesis, valued for its utility as a fluorescent and ¹⁹F NMR probe. However, its effective use is contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of these characteristics. We delve into the theoretical and practical aspects of solubility in common laboratory solvents and present a detailed protocol for its experimental determination. Furthermore, we explore the principal degradation pathways—acid-mediated deprotection of the Boc group and oxidation of the indole ring—and provide a robust framework for conducting forced degradation studies in line with ICH guidelines. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to confidently handle, formulate, and analyze this compound.
Introduction: Significance in Modern Drug Development
This compound, a derivative of the essential amino acid L-tryptophan, has emerged as a strategic tool in medicinal chemistry and chemical biology. The incorporation of a fluorine atom onto the indole ring offers several distinct advantages:
-
¹⁹F NMR Probe: The fluorine atom serves as a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of peptide and protein conformation, dynamics, and binding interactions without the complexity of proton NMR spectra.[1]
-
Altered Physicochemical Properties: Fluorine substitution can modify the lipophilicity and electronic properties of the molecule, potentially enhancing membrane permeability, metabolic stability, and binding affinity of resulting peptides.[2]
-
Fluorescent Reporter: The indole moiety, like that in natural tryptophan, is fluorescent. The fluorine substituent can subtly alter these properties, providing a sensitive reporter on the local microenvironment within a larger biomolecule.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino nitrogen is essential for peptide synthesis, preventing unwanted side reactions during peptide chain elongation.[3] Its stability in basic conditions and lability in acidic conditions provide the orthogonality required for complex synthetic strategies.[4][5]
Given its importance, a precise understanding of the solubility and stability of this reagent is not merely a matter of convenience but a prerequisite for reproducible and successful research. This guide establishes the necessary protocols and foundational knowledge to achieve this.
Core Physicochemical Properties
A baseline understanding of the molecule's intrinsic properties is the starting point for any experimental design.
| Property | Value | Source |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoro-1H-indol-3-yl)propanoic acid | PubChem |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | PubChem[6] |
| Molecular Weight | 322.33 g/mol | PubChem[6] |
| Appearance | White to off-white solid powder | Generic observation |
| Predicted pKa | 3.82 ± 0.10 | Chemdad[7] |
| Melting Point | 134 - 139 °C (for N-Boc-L-tryptophan) | Fisher Scientific[8] |
Note: The melting point is provided for the non-fluorinated parent compound and serves as an approximate reference.
Solubility Profile
The solubility of this compound is dictated by the interplay between the polar carboxylic acid group, the large, lipophilic Boc-protected amine, and the fluorinated indole side chain. While it is sparingly soluble in water, it exhibits good solubility in many common organic solvents.[3][9]
Qualitative Solubility in Common Laboratory Solvents
Based on the properties of structurally similar Boc-protected amino acids, the following qualitative solubility can be expected. This table serves as a starting point for solvent selection.
| Solvent | Type | Expected Solubility | Rationale |
| Water / Buffers (pH ~7) | Protic, Polar | Low | The large, nonpolar Boc and indole groups dominate, outweighing the polarity of the carboxylate. |
| Methanol (MeOH) / Ethanol (EtOH) | Protic, Polar | Moderate | The alcohol can solvate both the polar and nonpolar regions of the molecule. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Moderate to High | Often used in Boc-chemistry protocols and effectively solvates protected amino acids.[10] |
| Dimethylformamide (DMF) | Aprotic, Polar | High | An excellent solvent for peptide synthesis reagents, known to dissolve Boc-protected amino acids effectively.[9][10] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[3] |
Experimental Protocol for Quantitative Solubility Determination
To generate precise, quantitative data, the shake-flask method followed by HPLC analysis is a reliable and widely accepted approach.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).
Methodology:
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume (e.g., 1.0 mL) of a selected solvent. Causality: Using an excess ensures that a saturated solution is formed, with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. Causality: This extended mixing period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For faster separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). Causality: This step is critical to ensure that only the saturated supernatant is sampled, preventing artificially high concentration measurements.
-
Sampling and Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve. Causality: Dilution is necessary to prevent the sample from crashing out of solution and to ensure the detector response is quantifiable and accurate.
-
Quantification by HPLC: Analyze the diluted sample using a calibrated reverse-phase HPLC method with UV detection (see Section 4.3 for a typical method).
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution using the dilution factor.
The workflow for this protocol is visualized below.
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by two key structural motifs: the acid-labile Boc protecting group and the oxidatively sensitive indole side chain .[5][8][11]
Principal Degradation Pathways
-
Acid-Catalyzed Hydrolysis (Deprotection): The Boc group is readily cleaved under acidic conditions, such as exposure to trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine (5-fluoro-L-tryptophan), carbon dioxide, and a stable tert-butyl cation.[4][5] The tert-butyl cation can potentially alkylate other nucleophiles, a side reaction that can be minimized by using "scavenger" reagents like anisole.[4]
-
Oxidative Degradation: The electron-rich indole ring of tryptophan is highly susceptible to oxidation.[6][8] Common laboratory oxidants (e.g., hydrogen peroxide), exposure to light (photolysis), and heat in the presence of oxygen can trigger complex degradation cascades.[7][8] This can lead to a variety of oxidized products, including N-formylkynurenine (NFK) and kynurenine, which often result in a yellow or brown discoloration of the material or its solutions.[13]
The diagram below illustrates these two primary routes of degradation.
Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][2][14] The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the resulting degradants can be reliably detected and resolved from the parent compound.[15]
Objective: To assess the stability of this compound under various stress conditions and identify key degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMF) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Note: The Boc group is generally stable to base, but this condition tests for other potential liabilities.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.
-
Thermal Stress: Incubate a vial of the stock solution (and a separate vial of the solid powder) in an oven at an elevated temperature (e.g., 80 °C).
-
Photolytic Stress: Expose the stock solution in a photostable, transparent vial to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
No quenching is typically needed for other samples.
-
-
Analysis: Dilute all samples to the same final concentration with the mobile phase and analyze immediately by a stability-indicating HPLC method (see Section 4.3). Compare the chromatograms of the stressed samples to an unstressed control sample.
Stability-Indicating HPLC Method
A robust analytical method is required to separate the intact parent compound from all process impurities and potential degradation products.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately nonpolar molecules like Boc-protected amino acids. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and any free amine degradants. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 20% to 80% B over 20 minutes | A gradient elution is necessary to separate early-eluting polar degradants from the more retained parent compound and potentially nonpolar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 280 nm | 220 nm provides a general response for the peptide backbone and Boc group, while 280 nm is characteristic of the indole chromophore.[16] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Storage and Handling Recommendations
Based on the compound's stability profile, the following storage and handling procedures are recommended to ensure its long-term integrity:
-
Storage: Store the solid material in a tightly sealed container at 2-8°C, protected from light. For long-term storage, -20°C is preferable.[17]
-
Solution Handling: Prepare solutions fresh whenever possible. If stock solutions must be stored, use an aprotic solvent like DMF or DMSO, store in small aliquots at -20°C, and protect from light. Avoid preparing and storing solutions in acidic media.
Conclusion
This compound is a stable compound when handled and stored under appropriate conditions. Its primary liabilities are acidic environments, which cause deprotection, and exposure to oxidative conditions (light, heat, oxidizing agents), which can degrade the indole side chain. Understanding these characteristics is paramount for its successful application. The protocols provided in this guide offer a robust framework for researchers to quantitatively assess the solubility and stability of this vital synthetic building block, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15177506, this compound. Retrieved from [Link]
- Stadler, C., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Biotechnology Journal.
- Boll, B., et al. (2020). Oxidative rearrangement of tryptophan to indole nitrile by a single diiron enzyme.
- Jones, A., et al. (2006). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development.
-
Chemdad (n.d.). BOC-5-FLUORO-L-TRYPTOPHAN Chemical Properties. Retrieved from [Link]
- Gorelik, M., et al. (2014). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Journal of Visualized Experiments.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. University of Rhode Island. Retrieved from [Link]
-
Total Synthesis (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
CD Formulation (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]
- Zhang, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports.
- Wang, W., et al. (2019). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs.
-
AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
BioPharmaSpec (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6.
- Franzén, H., et al. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives.
-
DigitalCommons@URI (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
- Karner, S., et al. (2020). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.
-
Request PDF (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Retrieved from [Link]
-
Hopax (n.d.). Understanding N-Boc-L-Tryptophan: Properties, Sourcing, and Applications. Retrieved from [Link]
-
ResearchGate (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]
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- 13. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. benchchem.com [benchchem.com]
- 17. N-Boc-1-Boc-L-tryptophan, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to L-N-Boc-5-Fluorotryptophan for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Peptide and Protein Chemistry
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and proteins offers a powerful tool to enhance therapeutic properties and elucidate biological mechanisms. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. L-N-Boc-5-fluorotryptophan, a derivative of the essential amino acid L-tryptophan, stands out as a critical building block in this arena.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it ideally suited for Boc-based solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry.[3][4][5]
The introduction of a fluorine atom at the 5-position of the indole ring of tryptophan offers several distinct advantages. Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing cation-π and π-π stacking interactions, which are crucial for molecular recognition and protein structure stabilization.[6] This modification can lead to enhanced binding affinity, increased metabolic stability by blocking sites of enzymatic degradation, and improved pharmacokinetic profiles of peptide-based therapeutics.[1][2] Furthermore, the presence of the ¹⁹F nucleus provides a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein conformation, dynamics, and ligand binding without interference from other signals in the biomolecule.[7][8][9][10][11]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of this compound in their research endeavors.
Commercial Suppliers of this compound
The accessibility of high-quality this compound is paramount for reproducible and reliable experimental outcomes. A number of reputable chemical suppliers offer this compound, often with varying purity grades and in a range of quantities to suit both small-scale research and larger-scale development projects. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), to ensure the identity and quality of the material.
Below is a comparative table of prominent commercial suppliers for this compound (CAS Number: 53478-53-8).[12]
| Supplier | Product Name(s) | Purity | Available Quantities | Additional Information |
| Parchem | This compound | Inquire | Bulk and research quantities | Global supplier of specialty chemicals. |
| AChemBlock | Boc-5-Fluoro-L-tryptophan | ≥95% | 5g, 25g, and bulk inquiry | Provides detailed product information including IUPAC name and SMILES. |
| Nanjing Xinbell Pharmaceutical Technology Co., Ltd. | Boc-5-Fluoro-L-Tryptophan | Inquire | Inquire | Pharmaceutical intermediate supplier. |
| Chem-Impex International, Inc. | Fmoc-5-fluoro-L-tryptophan | ≥99.9% (Chiral HPLC) | Inquire | Offers the Fmoc-protected version, suitable for Fmoc-based SPPS. |
| Sigma-Aldrich (Merck) | Boc-Trp-OH | ≥99.0% (TLC) | 5g, and other sizes | While not the 5-fluoro derivative, they are a major supplier of the parent Boc-protected tryptophan, indicating a likelihood of sourcing the fluorinated version. |
| TCI Chemicals | N-(tert-Butoxycarbonyl)-L-tryptophan | >98.0%(HPLC) | 25g | A major supplier of the parent compound, with detailed specifications available. |
Core Application: Incorporation into Peptides via Boc-Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into peptide chains using the Boc-SPPS methodology. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[3][4][] The Boc group serves as a temporary protecting group for the Nα-amino group, which is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), before the coupling of the next amino acid.[3][5]
Experimental Protocol: Step-by-Step Boc-SPPS Cycle for this compound Incorporation
This protocol outlines a general manual procedure for the incorporation of this compound into a peptide sequence on a resin support.
Materials and Reagents:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA or BHA resin for C-terminal amides)[5]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Scavengers for cleavage (e.g., anisole, thioanisole)[5]
-
Cold diethyl ether
Workflow Diagram:
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to completely cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[4]
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM followed by DMF to remove residual acid.[4]
-
-
Neutralization:
-
Wash the resin with a 5-10% DIEA solution in DCM or DMF to neutralize the protonated N-terminal amine.
-
Agitate for 5-10 minutes and drain.
-
Wash the resin several times with DMF and DCM.
-
-
Coupling of this compound:
-
In a separate vial, dissolve 2-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU) in DMF.
-
Add this solution to the resin, followed by 4-6 equivalents of DIEA to initiate the coupling reaction.[4]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test (a negative test indicates a complete reaction).
-
-
Washing:
-
After successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers.[3][5][14]
-
The crude peptide is then precipitated with cold diethyl ether, washed, and dried.
-
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is a critical prerequisite for its use in synthesis. A comprehensive Certificate of Analysis should be requested from the supplier, which typically includes data from the following analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for assessing the purity of amino acid derivatives. A reversed-phase HPLC method is typically employed.
-
Typical Column: C18, 3-5 µm particle size.
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% TFA as an ion-pairing agent.
-
Detection: UV detection at 220 nm and 280 nm.
-
Expected Outcome: A single major peak corresponding to this compound, with purity generally expected to be >98%.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of identity. Both ¹H and ¹³C NMR should be performed. The ¹⁹F NMR spectrum is particularly diagnostic.
-
¹H NMR: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons on the indole ring, and the alpha and beta protons of the amino acid backbone.
-
¹³C NMR: Will show the expected number of carbon signals corresponding to the structure.
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom. Its chemical shift will be characteristic of the 5-fluoroindole moiety.
3. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Mass: The calculated monoisotopic mass of C₁₆H₁₉FN₂O₄ is approximately 322.13 Da.[12] The ESI-MS spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 323.13 or [M+Na]⁺ at m/z 345.11.
Applications in Drug Discovery and Chemical Biology
The unique properties of 5-fluorotryptophan make it a valuable tool in various research and development areas.
Diagram of Key Application Areas:
Caption: Key application areas of this compound.
-
Development of Peptide Therapeutics: The incorporation of 5-fluorotryptophan into therapeutic peptides can enhance their metabolic stability, leading to a longer in vivo half-life. The altered electronic properties of the indole ring can also lead to improved binding affinity and selectivity for their biological targets.[2]
-
¹⁹F NMR Studies of Protein Structure and Dynamics: The fluorine atom serves as an excellent NMR probe for studying protein structure, folding, and dynamics.[7][8][9][10][11] Since ¹⁹F has a large chemical shift dispersion and there is no background signal in biological systems, it allows for the sensitive detection of conformational changes and protein-ligand interactions.[8][9]
-
Fluorescent Probes: The indole side chain of tryptophan is inherently fluorescent. The introduction of a fluorine atom can modulate its fluorescent properties, making 5-fluorotryptophan a useful probe for studying protein microenvironments and interactions.[9][15]
Conclusion
This compound is a versatile and powerful building block for researchers in peptide chemistry, drug discovery, and chemical biology. Its strategic use allows for the creation of peptides with enhanced therapeutic potential and provides a unique tool for detailed biophysical studies. By understanding the commercial sources, proper handling and application in SPPS, and the key analytical methods for quality control, researchers can effectively leverage this fluorinated amino acid to advance their scientific objectives. This guide provides a foundational framework to facilitate the successful integration of this compound into innovative research and development projects.
References
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
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- 5. chempep.com [chempep.com]
- 6. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 10. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of L-N-Boc-5-fluorotryptophan
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (Boc-Trp(5-F)-OH). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the responsible and safe utilization of this valuable synthetic building block.
This compound is a derivative of the essential amino acid L-tryptophan. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the α-amino nitrogen and a fluorine atom at the 5-position of the indole ring. The Boc group is instrumental in peptide synthesis, preventing unwanted reactions at the amine terminus, while the fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate.[1][2]
Understanding the fundamental properties of this compound is the first step in a thorough risk assessment.
| Property | Value | Source |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(5-fluoro-1H-indol-3-yl)propanoic acid | [3] |
| Synonyms | Boc-5-fluoro-L-tryptophan, Boc-Trp(5-F)-OH, (S)-N-Boc-5-fluorotryptophan | [3][4][5] |
| CAS Number | 53478-53-8 | [3][4][5] |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [3][5] |
| Molecular Weight | 322.33 g/mol | [3][5] |
| Appearance | White to off-white powder/solid | [6] |
| Predicted Boiling Point | 538.3 ± 50.0 °C | [5] |
| Predicted Density | 1.314 ± 0.06 g/cm³ | [5] |
| Storage Temperature | Recommended 2-8°C, protect from light | [5][7] |
Section 2: Hazard Identification and Toxicological Profile
-
Boc-L-Tryptophan (Analog without Fluorine): This compound is broadly considered not to meet the criteria for a hazardous substance under GHS and OSHA regulations.[1][8][9] It is not classified as acutely toxic, a skin/eye irritant, or a carcinogen.[8] The primary chemical hazard identified is the potential for a violent reaction with strong oxidizing agents.[8]
-
5-Fluoro-L-tryptophan (Analog without Boc Group): In contrast, the deprotected fluorinated analog is classified under GHS with a "Warning" signal word.[10] Specific hazards identified by the European Chemicals Agency (ECHA) include:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
-
Furthermore, some suppliers note that 5-fluoro-L-tryptophan can be nonspecifically cytotoxic due to its incorporation into proteins in place of native tryptophan, leading to malfunctioning enzymes.[7]
-
Synthesized Hazard Profile for this compound:
Based on the available data, it is prudent to conclude that the primary hazards of this compound are dictated by the 5-fluoroindole moiety . While the Boc group may temper the compound's overall reactivity and bioavailability compared to the free amino acid, the potential for skin, eye, and respiratory irritation must be assumed.
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[10]
-
Chronic Effects: No specific data is available. Long-term exposure should be minimized.
-
Physical Hazards: As a fine organic powder, it should be handled in a way that minimizes dust generation. In common with many organic solids, fine dust dispersed in the air in sufficient concentrations could form an explosive mixture with an ignition source.[11]
Section 3: Risk Assessment and Control Measures
A systematic approach to managing the risks associated with handling this compound involves implementing a hierarchy of controls.
-
Engineering Controls: This is the most effective line of defense.
-
Ventilation: All weighing operations and manipulations of the dry powder must be conducted inside a certified chemical fume hood or a powder containment hood to prevent inhalation of dust.[12]
-
Equipment: Use of enclosed systems for reactions, where feasible, further reduces exposure risk.
-
-
Administrative Controls: These are the policies and procedures that support a safe working environment.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for the handling, storage, and disposal of this compound.
-
Training: Ensure all personnel are trained on the specific hazards identified in this guide and the established SOPs.
-
Designated Areas: Designate specific areas within the laboratory for handling this compound to prevent cross-contamination.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling the compound.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields, tested and approved under standards such as EN 166 (EU) or ANSI Z87.1 (US), are mandatory.[11][12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[12]
-
Body Protection: A standard laboratory coat is required. For larger quantities or situations with a high risk of dust generation, additional protective clothing may be necessary.
-
Section 4: Standard Operating Procedure (SOP) for General Handling
This SOP outlines the core workflow for safely handling this compound in a laboratory setting.
Step 1: Preparation
-
Verify that the chemical fume hood is functioning correctly.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Prepare the workspace by covering the surface with absorbent bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).
Step 2: Weighing the Compound
-
Retrieve the container from its designated storage location (e.g., refrigerator). Allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all weighing operations inside the chemical fume hood.
-
Use a spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust.
-
Promptly and securely close the main container.
Step 3: Use in a Reaction
-
Add the weighed compound to the reaction vessel, which should also be located within the fume hood.
-
If dissolving, add the solvent slowly to the solid to minimize splashing and aerosol generation.
-
Once the compound is in solution or added to the reaction mixture, proceed with the experiment as per the established protocol.
Step 4: Decontamination and Cleanup
-
Carefully clean all equipment that came into contact with the compound. Wipe down spatulas and the external surfaces of the primary container before returning it to storage.
-
Dispose of all contaminated disposables (e.g., weigh boats, gloves, bench paper) in the designated solid chemical waste container.
Caption: General workflow for handling this compound.
Section 5: Storage and Waste Management
Proper storage and disposal are critical for maintaining chemical integrity and ensuring laboratory and environmental safety.
Storage Conditions:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term stability.[5]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6]
-
Light: Protect from light to prevent degradation.[7]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and bases.[1][8]
Waste Disposal Protocol: All waste containing this compound must be treated as chemical waste. Never dispose of this compound down the drain or in regular trash.
-
Segregation: Collect all waste materials (unused compound, contaminated disposables) in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Storage: Keep the sealed waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or methanol) three times. The rinsate must be collected and disposed of as hazardous chemical waste. Once decontaminated, the empty container can often be disposed of as non-hazardous waste (consult institutional policy).
Caption: Decision workflow for segregating chemical waste.
Section 6: Emergency Procedures
In the event of an accidental release or exposure, follow these procedures immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][12] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
-
Minor Spill (Solid):
-
Ensure the spill is contained within a fume hood.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the material into a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with a wet paper towel, and dispose of the towel as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity and notify the laboratory supervisor and institutional EHS.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency response personnel.
-
Section 7: Applied Protocol Example: Boc-Group Deprotection
This example illustrates the application of safety principles during a common synthetic step: the removal of the Boc protecting group using trifluoroacetic acid (TFA). This procedure must be performed entirely within a chemical fume hood.
Objective: To deprotect this compound to yield 5-fluoro-L-tryptophan.
Hazards:
-
This compound: Irritant dust.[10]
-
Trifluoroacetic Acid (TFA): Highly corrosive, causes severe skin burns and eye damage, toxic if inhaled.
-
Dichloromethane (DCM): Volatile solvent, suspected carcinogen.
Protocol:
-
Preparation (in Fume Hood): Don all PPE, including a face shield over safety goggles and heavy-duty or double-layered nitrile gloves due to the corrosive nature of TFA.
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Deprotection: Slowly add a solution of TFA (e.g., 20-50% in DCM) to the flask at 0°C (ice bath). The addition of corrosive and volatile TFA must be done with extreme care to avoid splashing.
-
Reaction: Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Carefully remove the solvent and excess TFA under reduced pressure (rotary evaporator with a base trap for the acidic vapors).
-
The resulting crude product, 5-fluoro-L-tryptophan, should still be handled as a skin and eye irritant.
-
-
Purification: Purify the product as required by the experimental plan (e.g., crystallization or chromatography), continuing to use all prescribed PPE.
-
Waste: All liquid waste containing DCM and TFA must be collected in a designated halogenated organic waste container.
This protocol highlights the causality behind safety choices: the use of a fume hood is mandated by the volatile and toxic nature of DCM and TFA, while enhanced PPE is required due to the severe corrosivity of TFA.
References
- (Time in Ottawa, CA provided by Google Search).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Boc-L-Tryptophan. Retrieved from [Link]
-
Reddit. (2023). 5-fluoroindole reactivity. r/OrganicChemistry. Retrieved from [Link]
-
PubChem. (n.d.). N-tert-Butoxycarbonyl-L-tryptophan. National Center for Biotechnology Information. Retrieved from [Link]
-
Aralez Bio. (n.d.). Boc-5-fluoro-L-tryptophan. Aralez Bio eStore. Retrieved from [Link]
-
Chemdad. (n.d.). BOC-5-FLUORO-L-TRYPTOPHAN. Two Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluorotryptophan. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Fmoc-L-Tryptophan-(Boc). Retrieved from [Link]
- Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE.
- Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. PMC - NIH.
- ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis. Pentelute Lab.
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An In-depth Technical Guide to the Biological Activity of 5-Fluorotryptophan Derivatives
Introduction
In the landscape of chemical biology and drug discovery, the strategic introduction of fluorine into bioactive molecules has emerged as a powerful tool for modulating their properties and elucidating their mechanisms of action. Among the repertoire of fluorinated amino acids, 5-fluorotryptophan (5-FW) and its derivatives have garnered significant attention. This technical guide provides a comprehensive overview of the synthesis, biological incorporation, and diverse applications of 5-fluorotryptophan derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles that make these molecules invaluable probes for studying protein structure and function, as well as their emerging roles as therapeutic and diagnostic agents.
The substitution of a hydrogen atom with fluorine at the 5-position of the indole ring of tryptophan, a canonical amino acid, imparts unique physicochemical properties with minimal steric perturbation.[1][2] This subtle yet impactful modification allows 5-FW to be recognized by the cellular machinery responsible for protein synthesis, leading to its incorporation into polypeptides. Once integrated, the ¹⁹F nucleus serves as a highly sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into the local protein environment, conformational changes, and molecular interactions.[3][4] Furthermore, the altered electronic properties of the indole ring influence its fluorescence, making 5-FW a versatile dual-purpose probe.[5][6]
This guide will explore the causality behind experimental choices in the synthesis and application of 5-FW derivatives, present self-validating protocols, and ground all claims in authoritative scientific literature.
I. Synthesis of 5-Fluorotryptophan and Its Derivatives
The accessibility of 5-fluorotryptophan and its analogs is crucial for their widespread application. Various synthetic strategies have been developed, ranging from classical organic synthesis to enzymatic and radiochemical methods for specific applications like Positron Emission Tomography (PET).
A. Chemical Synthesis
Gram-scale synthesis of fluorinated 5-hydroxytryptophans has been achieved, providing a basis for producing these valuable compounds in quantities sufficient for extensive biological studies.[7] The synthesis of Fmoc-protected 5-FW derivatives is also established, making them readily available for solid-phase peptide synthesis.[8]
B. Enzymatic Synthesis
Enzymatic methods offer a green and efficient alternative for the synthesis of 5-FW. For instance, the biotransformation of 5-fluoroindole to 5-fluorotryptophan can be achieved using engineered Escherichia coli biofilms that overexpress tryptophan synthase.[9] The pH of the reaction is a critical parameter, with optimal yields often achieved under basic conditions.[10]
C. Radiosynthesis for PET Imaging
A significant area of development is the synthesis of radiolabeled 5-FW derivatives, particularly with the positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes). These radiotracers are invaluable for non-invasive in vivo imaging with PET. A common strategy involves the copper-catalyzed radiofluorination of boronic ester precursors.[11] This method has been successfully applied to synthesize 5-[¹⁸F]fluoro-α-methyl-L-tryptophan (5-[¹⁸F]F-AMT), a promising agent for cancer imaging.[12][13][14]
Experimental Protocol: Radiosynthesis of 5-[¹⁸F]F-AMT [11]
-
Precursor Synthesis: Synthesize the 5-BPin-AMT precursor through either a shorter route with harsher deprotection or a longer route with milder deprotection steps. The choice depends on the desired final purity and yield.
-
¹⁸F-Labeling: Perform the copper-catalyzed radiofluorination reaction by reacting the precursor with [¹⁸F]fluoride at 110°C for 20 minutes.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., acidic or milder conditions depending on the precursor used).
-
Purification: Purify the final product, 5-[¹⁸F]F-AMT, using high-performance liquid chromatography (HPLC).
-
Quality Control: Confirm the radiochemical purity of the final product, which should typically be >97%.
Rationale: The use of a boronic ester precursor facilitates the direct introduction of ¹⁸F onto the aromatic ring with high regioselectivity. The choice of protecting groups and deprotection strategy is critical to maximize the radiochemical yield and purity of the final PET tracer.[11]
II. Incorporation of 5-Fluorotryptophan into Proteins
The biological utility of 5-FW hinges on its ability to be incorporated into proteins in place of native tryptophan. This can be achieved through both uniform and site-specific labeling strategies in various expression systems.
A. Uniform Labeling
In this approach, all tryptophan residues in a protein are replaced with 5-FW. This is often accomplished in bacterial expression systems, such as E. coli, by providing 5-FW in the growth medium. To enhance incorporation efficiency, several techniques can be employed:
-
Tryptophan Auxotrophs: Using E. coli strains that cannot synthesize their own tryptophan ensures that the exogenously supplied 5-FW is utilized for protein synthesis.
-
Shikimate Pathway Inhibition: The addition of glyphosate, an inhibitor of the shikimate pathway, blocks the endogenous synthesis of aromatic amino acids, including tryptophan, thereby promoting the uptake and incorporation of 5-FW.[4][15][16]
-
Metabolic Precursors: Supplying 5-fluoroindole to the culture medium can also lead to the biosynthesis and subsequent incorporation of 5-fluorotryptophan.[16]
B. Site-Specific Labeling
For many applications, particularly in NMR studies of large proteins, it is desirable to incorporate a single 5-FW residue at a specific position. This is achieved using the expanded genetic code technology, which involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 5-FW and recognizes a unique codon, typically the amber stop codon (UAG).[17][18]
Experimental Protocol: Site-Specific Incorporation of 5-FW in E. coli [17]
-
Plasmid Construction: Co-transform E. coli with two plasmids: one encoding the protein of interest with an amber stop codon at the desired site, and another encoding the orthogonal 5-FW-tRNA synthetase and its cognate tRNA.
-
Cell Culture: Grow the transformed cells in a minimal medium.
-
Induction and 5-FW Addition: Induce protein expression and supplement the medium with 5-fluorotryptophan.
-
Protein Expression and Purification: Allow the cells to express the protein containing the site-specifically incorporated 5-FW, then harvest the cells and purify the protein using standard chromatographic techniques.
-
Verification: Confirm the successful incorporation of 5-FW using mass spectrometry.
Rationale: The orthogonal synthetase/tRNA pair works independently of the host cell's translational machinery, ensuring that 5-FW is only incorporated at the designated amber codon, leading to a homogeneously labeled protein with a single ¹⁹F probe.[17][18]
Caption: Workflow for site-specific incorporation of 5-fluorotryptophan.
III. 5-Fluorotryptophan as a Dual Biophysical Probe
A primary application of 5-FW is as a powerful probe for studying protein biophysics using both NMR and fluorescence spectroscopy.[3][4][5]
A. ¹⁹F NMR Spectroscopy
The ¹⁹F nucleus possesses several advantageous properties for NMR, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio.[16] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an exquisite reporter of protein conformation, dynamics, and interactions.[3][4][15]
-
Conformational Heterogeneity: The sensitivity of the ¹⁹F chemical shift allows for the detection of minor conformational states of proteins that may be difficult to observe with conventional ¹H NMR.[17][18]
-
Protein Dynamics: ¹⁹F NMR relaxation dispersion experiments can be used to study protein dynamics on the microsecond to millisecond timescale.[19][20]
-
Ligand Binding: Changes in the ¹⁹F NMR spectrum upon the addition of a ligand can provide information about binding events and conformational changes at the labeled site.[21]
B. Fluorescence Spectroscopy
The fluorine substitution at the 5-position of the indole ring alters its photophysical properties.[6] While 5-FW has a similar fluorescence quantum yield to tryptophan, its absorption and emission spectra are slightly red-shifted.[4][6] This allows for complementary studies of the local protein microenvironment.[3][5]
Experimental Protocol: Characterizing a 5-FW Labeled Protein [4]
-
UV-Vis Spectroscopy:
-
Steady-State Fluorescence Spectroscopy:
-
Excite the protein sample at 295 nm to selectively excite the tryptophan/5-FW residue.
-
Record the emission spectrum from 300 to 500 nm.
-
The emission maximum will provide information about the polarity of the environment surrounding the 5-FW residue.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the labeled protein.
-
The chemical shift of the ¹⁹F resonance will report on the local conformation and environment of the 5-FW residue.
-
Rationale: This multi-pronged approach provides a comprehensive characterization of the labeled protein. UV-Vis confirms incorporation, fluorescence reports on the local environment's polarity, and ¹⁹F NMR provides detailed information on the specific conformation and dynamics at the labeled site.[4]
IV. Biological Effects of 5-Fluorotryptophan Incorporation
The substitution of tryptophan with 5-FW can have various effects on a protein's biological properties, ranging from minimal perturbations to significant alterations in function and stability.
A. Effects on Protein Structure and Stability
In many cases, the incorporation of 5-FW is well-tolerated and does not significantly alter the overall three-dimensional structure of the protein.[1][22] However, subtle changes in stability have been observed. For instance, the stability of anthrax protective antigen to pH and urea was slightly altered upon 5-FTrp labeling.[22] The introduction of fluorine can also influence cation-π interactions, which can be a useful tool for studying the role of aromatic residues in protein-membrane interactions.[2]
B. Effects on Enzymatic Activity
The impact of 5-FW substitution on enzyme activity is context-dependent. While it is often believed that the incorporation of this non-canonical amino acid leads to malfunctioning enzymes and cytotoxicity, there are instances where enzymatic activity is retained or even enhanced. This highlights the potential to use 5-FW as a tool to modulate enzyme function.
| Enzyme/Protein | Effect of 5-FW Incorporation | Reference |
| D-lactate dehydrogenase | Used as a model system to study protein-lipid interactions | |
| Tryptophan synthase | 5-FW acts as a substrate analog to study the active site | [23] |
| Anthrax Protective Antigen | Minimal structural changes, slight alteration in stability | [22] |
| Cardiac Troponin C | Minimal perturbation to the three-dimensional structure | [1] |
C. Cytotoxicity and Cellular Responses
Exogenous 5-fluorotryptophan can be nonspecifically cytotoxic to cells.[24] This toxicity is likely due to the widespread incorporation of 5-FW into cellular proteins, leading to a heterogeneous population of malfunctioning enzymes. Cells can develop resistance to 5-FW, often through mutations that alter its transport into the cell.[25]
V. Applications in Drug Discovery and Biomedical Research
The unique properties of 5-fluorotryptophan derivatives have led to their application in several areas of drug discovery and biomedical research.
A. Enzyme Inhibition and Drug Design
Derivatives of 5-FW are being investigated as inhibitors of key metabolic enzymes. A prominent example is indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in tumor immune evasion by depleting tryptophan.[12][13][14] α-Methylated and indole-N-methylated tryptophan derivatives, including those with fluorine substitutions, are being developed as IDO1 inhibitors for cancer immunotherapy.[12][13]
Caption: Inhibition of the IDO1 enzyme by a 5-fluorotryptophan derivative.
B. In Vivo Imaging with PET
As mentioned earlier, ¹⁸F-labeled 5-FW derivatives, such as 5-[¹⁸F]F-AMT, are promising PET tracers for cancer imaging.[12][13] These agents can be used to visualize tumors that have upregulated tryptophan metabolism, which is a hallmark of many cancers.[14] This provides a non-invasive method for cancer diagnosis, staging, and monitoring treatment response.
C. Probing Biological Electron Transfer
Fluorinated 5-hydroxytryptophans (Fn-5HOWs) have been synthesized and incorporated into proteins to serve as probes for biological electron transfer processes.[7] These redox-active derivatives exhibit unique radical spectroscopic signatures that can be used to study proton-coupled electron transfer (PCET), a fundamental process in biological energy conversion.[7]
Conclusion
5-Fluorotryptophan and its derivatives represent a versatile and powerful class of molecules for chemical biology, drug discovery, and biomedical research. Their ability to be incorporated into proteins, coupled with their unique spectroscopic properties, makes them invaluable tools for dissecting protein structure, dynamics, and function with high precision. From elucidating complex biological mechanisms at the molecular level to enabling non-invasive imaging of disease states in vivo, the applications of 5-fluorotryptophan derivatives continue to expand. As synthetic methodologies become more sophisticated and our understanding of their biological effects deepens, we can anticipate that these fluorinated amino acids will play an increasingly important role in advancing our knowledge of biology and medicine.
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A Technical Guide to the Applications of Fluorine-Labeled Tryptophan in Research and Drug Development
Introduction: The Strategic Advantage of the Fluorine Atom
In the landscape of modern biochemical and pharmaceutical research, the strategic incorporation of fluorine into bioactive molecules has emerged as a transformative tool.[1][2][3][4] The fluorine atom, despite its high electronegativity and status as the most reactive element, forms remarkably stable bonds with carbon.[2] Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to serve as a subtle yet powerful probe with minimal steric perturbation of the native biomolecular structure.[2][5][6] This unique combination of properties makes fluorine-labeled amino acids, particularly fluorine-labeled tryptophan, invaluable for elucidating protein structure, dynamics, and interactions.[5][6][7]
This guide provides a comprehensive overview of the core applications of fluorine-labeled tryptophan, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles and practical methodologies that underpin its use in Nuclear Magnetic Resonance (NMR) spectroscopy, Positron Emission Tomography (PET), and fluorescence studies, offering a roadmap for leveraging this powerful tool to address complex biological questions.
I. Unveiling Molecular Dynamics with ¹⁹F NMR Spectroscopy
The application of ¹⁹F NMR spectroscopy to proteins labeled with fluorinated amino acids has become a cornerstone of modern structural biology and drug discovery. The unique nuclear properties of the ¹⁹F isotope—100% natural abundance, a high gyromagnetic ratio, and the absence of endogenous background signals in biological systems—provide an exceptionally sensitive and clean spectroscopic window into the local environment of the labeled site.[5][6]
The Power of a Sensitive Reporter
The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of over 300 ppm.[5] This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and dynamic processes that might be invisible to other spectroscopic techniques.[5][6][8] By replacing a single hydrogen atom with a fluorine atom in the tryptophan indole ring, researchers can introduce a minimally perturbative yet powerful spectroscopic reporter.[5][6][7]
Key Applications in ¹⁹F NMR
-
Protein Folding and Stability: The ¹⁹F NMR signal of a fluorotryptophan residue can report on its solvent accessibility and the packing of the hydrophobic core, providing insights into the folding process and the stability of the folded state.[9][10]
-
Ligand Binding and Drug Discovery: Changes in the ¹⁹F chemical shift upon the addition of a ligand can be used to quantify binding affinity (Kd), as well as association (kon) and dissociation (koff) rates.[5][6][11] This makes ¹⁹F NMR a powerful tool for fragment-based screening and lead optimization in drug discovery.
-
Conformational Dynamics: The dynamic nature of proteins is often crucial for their function. ¹⁹F NMR relaxation dispersion experiments can be used to characterize conformational exchange processes, such as the flipping of the tryptophan indole ring, which can play a role in protein "breathing" motions and ligand access to buried sites.[7][12]
Isomers of Fluorotryptophan: A Versatile Toolkit
Different isomers of monofluorinated tryptophan (4-F-Trp, 5-F-Trp, 6-F-Trp, and 7-F-Trp) can be incorporated into proteins, each providing a unique spectroscopic signature and sensitivity to its environment.[7][13] The choice of isomer can be tailored to the specific research question.
| Fluorotryptophan Isomer | Key Characteristics |
| 4-Fluorotryptophan (4F-Trp) | Often used as a general probe for protein structure and ligand binding.[7] |
| 5-Fluorotryptophan (5F-Trp) | Can serve as a dual NMR and fluorescent probe, offering complementary information.[8][14] |
| 6-Fluorotryptophan (6F-Trp) | Has been used in studies of protein folding and ligand binding.[9] |
| 7-Fluorotryptophan (7F-Trp) | Can be site-specifically incorporated using engineered aminoacyl-tRNA synthetases.[5][6] |
Experimental Workflow: Site-Specific Labeling and NMR Analysis
The following diagram illustrates a typical workflow for the site-specific incorporation of fluorotryptophan into a protein for subsequent ¹⁹F NMR analysis.
Protocol: Incorporation of Fluorotryptophan using a Tryptophan Auxotroph
This protocol describes a common method for incorporating fluorotryptophan into proteins expressed in E. coli.
-
Strain Selection: Utilize a tryptophan-requiring (trp-) strain of E. coli.
-
Culture Preparation: Grow the cells in a minimal medium containing a limiting amount of tryptophan until the desired cell density (e.g., OD600 of 0.6-0.8) is reached.
-
Induction and Labeling: Pellet the cells by centrifugation and resuspend them in a fresh minimal medium lacking tryptophan but supplemented with the desired fluorotryptophan analog (e.g., 50-100 mg/L).[15]
-
Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue the culture for several hours or overnight at a reduced temperature (e.g., 18-25°C).[15]
-
Harvesting and Purification: Harvest the cells and purify the labeled protein using standard chromatography techniques.
II. In Vivo Imaging with ¹⁸F-Labeled Tryptophan PET Tracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The use of the positron-emitting isotope ¹⁸F (half-life ≈ 110 minutes) has revolutionized PET due to its favorable decay characteristics. ¹⁸F-labeled tryptophan analogs have emerged as promising PET radiotracers for oncology and neuroscience.[16][17][18]
Targeting Aberrant Tryptophan Metabolism
Tryptophan metabolism is often dysregulated in disease states, particularly in cancer.[16][17][19] One key pathway is the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[16][17][19] Overexpression of these enzymes in tumors leads to tryptophan depletion and the production of immunosuppressive metabolites, contributing to immune evasion.[19]
¹⁸F-labeled tryptophan tracers are designed to be taken up by cells via amino acid transporters (like the L-type amino acid transporter 1, LAT1, which is often overexpressed in cancer) and subsequently metabolized by enzymes like IDO.[16][17] This allows for the imaging of tumor proliferation and the tumor immune microenvironment.[20]
Prominent ¹⁸F-Labeled Tryptophan Tracers
A number of ¹⁸F-labeled tryptophan derivatives have been developed and evaluated. A notable example is 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (¹⁸F-FETrp), which has shown promise in preclinical studies and has been tested in initial human trials for imaging gliomas and neuroendocrine tumors.[18][20][21]
| PET Tracer | Target Pathway | Status |
| 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan (¹⁸F-FETrp) | LAT1 transport, IDO/TDO metabolism | Preclinical and early clinical studies.[18][20] |
| alpha-[¹⁸F]methyl-L-tryptophan | Analog of a C-11 labeled tracer, targets IDO activity | Preclinical development.[16][17] |
| 6-[¹⁸F]fluoro-L-tryptophan | Targets tryptophan metabolism | Preclinical evaluation.[22] |
Synthesis of ¹⁸F-Labeled Tryptophan
The synthesis of ¹⁸F-labeled tryptophan analogs is a complex process that requires specialized radiochemistry facilities. A common strategy involves a multi-step synthesis where the ¹⁸F-fluoride is introduced in the final steps to maximize the radiochemical yield, followed by rapid purification. For example, the synthesis of ¹⁸F-FETrp can be automated to ensure consistent production for clinical use.[16][17]
III. Illuminating Protein Environments with Fluorescent Tryptophan Analogs
Fluorescence spectroscopy is a highly sensitive technique for studying protein structure and dynamics. While native tryptophan has intrinsic fluorescence, its complex photophysics can sometimes complicate data interpretation.[23] Fluorinated and other tryptophan analogs with altered photophysical properties can serve as powerful probes.[24]
5-Fluorotryptophan: A Dual-Purpose Probe
5-Fluorotryptophan (5FW) is a particularly useful analog as it can function as both a ¹⁹F NMR probe and a fluorescent reporter.[8][14] The fluorine substitution causes a characteristic red shift in the absorption and emission spectra compared to native tryptophan.[8] This allows for selective excitation and detection, and the fluorescence properties of 5FW are sensitive to the polarity and dynamics of its local environment.
7-Azatryptophan: A Red-Shifted Fluorophore
7-Azatryptophan, an isomer of tryptophan where a nitrogen atom replaces the carbon at position 7 of the indole ring, exhibits a significant red shift in its absorption and emission spectra.[23][25][26] This spectral separation from native tryptophan makes it an excellent probe for studying protein-protein interactions and folding, as it can be selectively monitored even in the presence of multiple other tryptophan residues.[23][25] However, its fluorescence can be quenched in aqueous environments, a property that can also be exploited to report on solvent accessibility.[27]
| Fluorescent Analog | Excitation Max (approx.) | Emission Max (approx.) | Key Features |
| Tryptophan | 280 nm | 350 nm | Intrinsic fluorescence, complex photophysics.[24] |
| 5-Fluorotryptophan | ~285 nm | ~355 nm | Dual NMR and fluorescent probe, sensitive to local environment.[8] |
| 7-Azatryptophan | ~290 nm | ~396 nm | Red-shifted spectra, useful for FRET and selective monitoring.[23][25] |
Conclusion
Fluorine-labeled tryptophan has proven to be a remarkably versatile tool in the arsenal of biochemists, structural biologists, and medicinal chemists. Its applications, spanning from the atomic-level detail provided by ¹⁹F NMR to the whole-body imaging capabilities of PET, offer unprecedented opportunities to investigate the intricacies of protein function and disease. As synthetic and biosynthetic methods for the site-specific incorporation of these analogs continue to advance, the scope of their application is set to expand even further, promising new insights that will drive the future of drug discovery and biomedical research.
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Overbeck, J. H., et al. (2022). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Journal of Biomolecular NMR. [Link]
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Lee, S., et al. (2024). 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. Protein Science. [Link]
-
Kenward, C., Shin, K., & Rainey, J. K. (2018). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Chemistry – A European Journal. [Link]
-
Rich, R. L., et al. (1993). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water. Iowa State University Digital Repository. [Link]
-
Pfefferkorn, C. M., & Lee, J. C. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology. [Link]
-
Jee, J., & universally, G. (2013). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Angewandte Chemie International Edition. [Link]
-
Budisa, N., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. (n.d.). Tryptophan and fluorinated tryptophan analogue structures used for protein fluorination. ResearchGate. [Link]
-
Hoeltzli, S. D., & Frieden, C. (1994). 19F NMR Spectroscopy of [6-19F]Tryptophan-Labeled Escherichia coli Dihydrofolate Reductase: Equilibrium Folding and Ligand Binding Studies. Biochemistry. [Link]
-
Tyagi, R., et al. (2018). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Chemical Communications. [Link]
-
Di Bello, C., et al. (2002). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Journal of Peptide Research. [Link]
-
Raj, H., & Eftink, M. R. (2013). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Methods in Molecular Biology. [Link]
-
Pfefferkorn, C. M., & Lee, J. C. (2014). 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology. [Link]
-
Juhasz, C., et al. (2024). The First Human Application of an F-18-labeled Tryptophan Analog for PET Imaging of Cancer. Molecular Imaging and Biology. [Link]
-
ResearchGate. (n.d.). The fluorescence titration plot of (2,7-aza)Trp-Baa (red), (7-aza)Trp-Baa (blue), and Baa (black) upon addition of CaM. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using L-N-Boc-5-fluorotryptophan
Introduction: The Strategic Advantage of 5-Fluorotryptophan in Peptide Synthesis
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. L-5-fluorotryptophan (5-F-Trp), a synthetic analogue of tryptophan, offers unique advantages for researchers. The fluorine atom at the 5-position of the indole ring serves as a powerful biophysical probe, enabling detailed structural and functional studies using ¹⁹F Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.[1][2] Furthermore, the electronic properties conferred by the fluorine substituent can modulate the biological activity and metabolic stability of peptides.
This guide provides a comprehensive framework for the successful incorporation of L-N-Boc-5-fluorotryptophan into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind each step, from coupling strategies to final cleavage and characterization, empowering researchers to leverage the full potential of this valuable building block.
Unique Chemical Considerations for this compound
The primary challenge in synthesizing tryptophan-containing peptides via Boc-SPPS is the susceptibility of the electron-rich indole side chain to electrophilic attack.[3] During the repetitive acidolytic deprotection of the Nα-Boc group with trifluoroacetic acid (TFA), the generated tert-butyl carbocation can alkylate the indole ring, leading to undesired side products.[4][5] A similar risk exists during the final, harsh acid cleavage from the resin.
The introduction of a fluorine atom at the 5-position of the indole ring has a significant, and beneficial, impact on its chemical reactivity. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the indole ring system, thereby deactivating it towards electrophilic aromatic substitution.[6] Consequently, the 5-fluoroindole side chain is less prone to alkylation by carbocations compared to the unsubstituted indole of tryptophan. This inherent stability is a key advantage, potentially allowing for more simplified scavenger protocols.
Experimental Workflow for Boc-SPPS with this compound
The following diagram outlines the cyclical process for incorporating this compound into a growing peptide chain on a solid support.
Caption: General workflow for Boc solid-phase peptide synthesis incorporating this compound.
Detailed Protocols
Protocol 1: Nα-Boc Deprotection
The removal of the temporary Nα-Boc protecting group is achieved with a moderately strong acid. While this step is necessary for chain elongation, it generates the reactive tert-butyl carbocation.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), high purity
-
Dithioethane (DTE) (optional, for sequences with other sensitive residues)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.
-
Drain the solvent.
-
Prepare the deprotection solution: 50% TFA in DCM (v/v). If the sequence contains other highly sensitive residues like methionine or cysteine, add 0.5% DTE as a scavenger.[4]
-
Add the deprotection solution to the resin (approx. 10 mL per gram of resin) and agitate for a 5-minute pre-wash.[7]
-
Drain the solution and add a fresh portion of the deprotection solution.
-
Agitate the mixture for an additional 20-25 minutes at room temperature to ensure complete deprotection.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin twice with a 5-10% DIEA solution in DMF or DCM for 5 minutes each.
-
Wash the resin again with DMF (3x) and DCM (3x) to remove excess base. The resin is now ready for the coupling step.
Protocol 2: Coupling of this compound
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization. Urionium/aminium salt-based reagents like HBTU and HATU are highly effective.[8][9]
Materials:
-
Neutralized peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 1.95 equivalents) in DMF.
-
Add DIEA (4-6 equivalents) to the pre-activation mixture and vortex briefly. The solution should change color, indicating activation.
-
Immediately add the activated amino acid solution to the swollen, neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: To ensure the reaction has gone to completion, perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a successful coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts.
| Coupling Reagent | Activation Principle | Key Advantages |
| HBTU/HOBt | Forms an HOBt active ester | Robust, reliable, and cost-effective for routine couplings.[9] |
| HATU/HOAt | Forms a more reactive HOAt active ester | Faster reaction rates, highly effective for sterically hindered couplings.[8] |
| DIC/HOBt | Carbodiimide-mediated formation of an HOBt active ester | Useful for specific applications, can minimize racemization under certain conditions. |
Protocol 3: Final Cleavage and Deprotection
The final step uses a strong acid to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. Due to the deactivating effect of the 5-fluoro substituent, a simplified scavenger cocktail compared to those used for standard tryptophan is often sufficient.[3][10]
Caption: The role of scavengers in preventing side reactions during TFA cleavage.
Recommended Cleavage Cocktail for 5-F-Trp Peptides: A robust and generally applicable cocktail is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water (H₂O)
Justification:
-
TFA: The strong acid required for cleavage.
-
TIS: A highly effective scavenger for carbocations, particularly the trityl cation.[10]
-
Water: Acts as a proton source and helps suppress tert-butylation.[10]
-
Why not Thioanisole/EDT? While reagents like thioanisole and 1,2-ethanedithiol (EDT) are common in complex cocktails like Reagent K for standard tryptophan, they may be unnecessary for 5-fluorotryptophan.[11] The reduced nucleophilicity of the 5-fluoroindole ring makes it less susceptible to alkylation, simplifying the scavenger requirements. For peptides also containing multiple arginine, cysteine, or methionine residues, the inclusion of EDT or thioanisole should be considered.[10]
Procedure:
-
Ensure the final Nα-Boc group is removed from the peptide-resin.
-
Thoroughly dry the peptide-resin under vacuum.
-
In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Characterization of 5-Fluorotryptophan Peptides
Confirmation of successful synthesis and purity is typically achieved by a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
RP-HPLC:
-
A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
The presence of the 5-fluorotryptophan residue will alter the retention time of the peptide compared to its non-fluorinated analogue, usually resulting in a slight increase in hydrophobicity.
Mass Spectrometry:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard techniques.
-
The key is to confirm the molecular weight of the final peptide. The mass difference between a tryptophan residue and a 5-fluorotryptophan residue is +18.00 Da (Fluorine atomic weight ≈ 18.998 Da; Hydrogen atomic weight ≈ 1.008 Da).
-
Tandem MS (MS/MS): Fragmentation analysis can confirm the peptide sequence. The fragmentation pattern will be similar to that of a standard tryptophan-containing peptide, with the key difference being the mass of the 5-F-Trp residue and any fragments containing it. The characteristic b- and y-ion series will show a mass shift of +18 Da for all fragments incorporating the 5-fluorotryptophan.[12][13]
Conclusion
The use of this compound in Boc-SPPS is a powerful strategy for synthesizing peptides with unique properties for advanced research applications. The key to success lies in understanding the altered reactivity of the fluorinated indole ring. The electron-withdrawing nature of the fluorine atom provides inherent protection against acid-catalyzed side reactions, potentially simplifying cleavage protocols. By following the detailed methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently and efficiently incorporate this valuable non-canonical amino acid into their target peptides.
References
- BenchChem. (2025). Technical Support Center: Optimizing TFA Cleavage for Peptides with Fmoc-Lys(Trt)-OH. BenchChem.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Jayasinghe, S., et al. (2011). Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. PubMed.
- Marsh, E. N. G., & Suzuki, Y. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology.
- Ott, H., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society.
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- Bora, P. P., et al. (2019).
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. PubMed.
- SGC-UNC. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. openlabnotebooks.org.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- AAPPtec. (n.d.). Peptide Coupling Reagents. AAPPtec.
- AAPPtec. (n.d.). Coupling Reagents. AAPPtec.
- Carter, J. (2020). Response to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?".
- AAPPtec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPtec.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Quora.
- Reddy, P. V. G., et al. (2010).
- Danishefsky, S. J., & Hale, M. R. (2008). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein Science.
- Inamdar, S. M., et al. (2020). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Nielsen, H. K., et al. (1990). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. British Journal of Nutrition.
- Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry.
- Hurrell, R. F., & Carpenter, K. J. (1981). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in differ. British Journal of Nutrition.
- Creative Proteomics. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry.
- Li, H., et al. (2016). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry.
- Nakashima, D., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst.
- Lu, F., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules.
- Barnes, S., & Renfrow, M. (2011).
- Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
- Krassnitzer, M., et al. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Journal of Pharmaceutical Sciences.
Sources
- 1. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Incorporation of L-N-Boc-5-fluorotryptophan into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking New Frontiers with 5-Fluorotryptophan
The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Among these, 5-fluoro-L-tryptophan (5-F-Trp) has emerged as a powerful tool for probing peptide and protein structure, function, and dynamics. The fluorine atom at the 5-position of the indole ring offers a unique biophysical probe for ¹⁹F NMR spectroscopy without significantly perturbing the overall structure, and can enhance the metabolic stability and binding affinity of bioactive peptides.[1][2][3] This guide provides a comprehensive protocol for the efficient incorporation of L-N-Boc-5-fluorotryptophan into peptides using solid-phase peptide synthesis (SPPS), addressing potential challenges and offering field-proven insights to ensure success.
Understanding the Reagent: this compound
This compound is a derivative of the amino acid tryptophan where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a fluorine atom is substituted at the 5-position of the indole ring.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [4] |
| Molecular Weight | 322.33 g/mol | [4] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS. | General Knowledge |
The Boc protecting group is acid-labile, making it suitable for Boc-based SPPS strategies.[5][6] The fluorine substitution on the indole ring can subtly influence the electronic properties and lipophilicity of the side chain, which may impact coupling efficiency and peptide properties.
Strategic Considerations for Peptide Synthesis
The incorporation of this compound follows the general principles of Boc-SPPS. The cyclical process involves the deprotection of the N-terminal Boc group and subsequent coupling of the next Boc-protected amino acid until the desired sequence is assembled.[5][7]
Caption: General workflow for Boc-SPPS.
Resin Selection
The choice of resin depends on the desired C-terminal functionality of the peptide.
-
Merrifield Resin: For peptides with a C-terminal carboxylic acid. The first amino acid is typically attached via its cesium salt to the chloromethylated resin to minimize racemization.[7]
-
PAM Resin: Offers increased acid stability of the benzyl ester linkage compared to Merrifield resin, reducing peptide loss during Boc deprotection steps.[7]
-
BHA or Rink Amide Resin: For peptides with a C-terminal amide.[7][8]
Coupling (Activation) of this compound
Efficient peptide bond formation requires the activation of the carboxylic acid of the incoming amino acid. While this compound is not considered exceptionally sterically hindered, using a potent coupling reagent is recommended to ensure high coupling efficiency.
Recommended Coupling Reagents:
| Reagent | Class | Key Advantages |
| HBTU/HATU | Aminium/Uronium Salt | Highly efficient, fast reaction times. HATU is often superior for challenging couplings.[9] |
| PyBOP | Phosphonium Salt | Generates OBt active esters, widely used in routine SPPS. |
| DCC/HOBt | Carbodiimide | A classical and cost-effective choice, though less potent than onium salts.[10] |
Expert Insight: For sequences containing sterically hindered amino acids adjacent to the 5-F-Trp residue, HATU is the preferred coupling reagent due to the formation of highly reactive OAt active esters.[9]
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Merrifield resin at a 0.1 mmol scale.
Materials and Reagents
-
This compound
-
Other Boc-protected amino acids
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers: 1,2-ethanedithiol (EDT), thioanisole
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
Step-by-Step Synthesis Workflow
Caption: Step-by-step Boc-SPPS workflow.
Critical Steps and Causality
-
Boc Deprotection: A 50% solution of TFA in DCM is typically used.[7] A short pre-wash followed by a longer deprotection step ensures complete removal of the Boc group.[7]
-
Neutralization: The protonated N-terminal amine resulting from deprotection must be neutralized to the free amine for efficient coupling.[11] DIEA is a common non-nucleophilic base for this purpose.
-
Coupling of this compound: Pre-activate the amino acid by dissolving this compound and HBTU in DMF, then add DIEA and immediately add to the resin. The reaction is typically complete within 30-60 minutes. Monitoring the reaction with a Kaiser test is crucial to ensure complete coupling.
-
Side Reaction Prevention (Tryptophan Alkylation): Tryptophan's indole ring is susceptible to alkylation by carbocations generated during synthesis and cleavage.[12][13] While the electron-withdrawing fluorine atom in 5-F-Trp may slightly deactivate the indole ring to electrophilic attack, the use of scavengers during the final cleavage is still highly recommended.[7][14]
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]
Standard HF Cleavage Cocktail for Peptides Containing 5-F-Trp:
| Component | Purpose | Volume/Weight per gram of resin |
| Anhydrous HF | Cleavage and deprotection | 10 mL |
| Anisole | Scavenger for carbocations | 1 mL |
| Thioanisole | Scavenger, protects tryptophan | 0.5 mL |
| 1,2-Ethanedithiol (EDT) | Scavenger, particularly for Trp | 0.25 mL |
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add the scavenger cocktail.
-
Cool the vessel to -5 to 0 °C.
-
Distill the required amount of HF into the vessel.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and dry under vacuum.
Purification and Characterization
Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16]
-
Column: C18 stationary phase is standard for peptide purification.[15]
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used.[15][17]
-
Detection: UV absorbance at 210-220 nm and 280 nm. The 5-fluorotryptophan residue will contribute to the absorbance at 280 nm, with a slight red shift compared to native tryptophan.[2]
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide, which are then pooled and lyophilized.[15]
Characterization
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the purified peptide, verifying the successful incorporation of the 5-fluorotryptophan residue.[18][19]
-
¹⁹F NMR Spectroscopy: The presence of the 5-fluorotryptophan provides a unique handle for ¹⁹F NMR analysis. The chemical shift of the fluorine atom is highly sensitive to its local environment, providing valuable information about peptide folding and interactions.[1][2][20][21][22]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance; resin aggregation. | Use a more potent coupling reagent like HATU; double couple; perform the reaction at a slightly elevated temperature. |
| Side Product Formation | Alkylation of the indole ring. | Ensure the use of appropriate scavengers during cleavage; consider using a Boc-protected indole nitrogen on the 5-F-Trp derivative if available.[23] |
| Poor HPLC Resolution | Inappropriate gradient or column. | Optimize the HPLC gradient; try a different stationary phase (e.g., C4 for very hydrophobic peptides). |
Conclusion
The incorporation of this compound into peptides is a robust process when key strategic considerations are taken into account. By selecting the appropriate coupling reagents, diligently preventing side reactions through the use of scavengers, and employing rigorous purification and characterization techniques, researchers can successfully synthesize 5-F-Trp-containing peptides. These modified peptides serve as invaluable tools in drug development and structural biology, offering enhanced properties and unique spectroscopic probes to advance scientific discovery.
References
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Solid-phase synthesis of tryptophan-containing peptides. Retrieved from [Link]
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The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
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SpringerLink. (n.d.). 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (n.d.). HPLC for Peptides and Proteins: Principles, Methods and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Separation of peptides based on fluorine content.MALDI-MS spectra of.... Retrieved from [Link]
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ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]
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ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
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National Institutes of Health. (2013, January 1). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]
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ACS Publications. (2015, November 24). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorinated peptide biomaterials. Retrieved from [Link]
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PubMed. (1993, July). Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. Retrieved from [Link]
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ACS Publications. (2024, June 3). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Retrieved from [Link]
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Journal of the American Chemical Society. (2024, April 30). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Retrieved from [Link]
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Synpeptide. (n.d.). Peptide Purification Service. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
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Hichrom. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
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Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
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UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
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Application and Protocols for L-N-Boc-5-fluorotryptophan in ¹⁹F NMR Studies of Protein Structure and Dynamics
Introduction: The Power of a Single Atom
In the intricate world of structural biology, observing the subtle conformational changes that govern protein function is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to view these dynamics in solution. While ¹H NMR is a cornerstone of this field, its application to large proteins is often hampered by spectral complexity and signal overlap. ¹⁹F NMR has emerged as a highly effective alternative, leveraging the unique properties of the fluorine atom as a sensitive, non-perturbative probe.[1][2]
The ¹⁹F nucleus boasts several advantages for protein studies:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is spin-1/2 and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[1][3]
-
No Biological Background: Fluorine is virtually absent in biological systems, ensuring that any observed signal originates exclusively from the introduced label.[1][3]
-
Exquisite Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to the local electrostatic and van der Waals environment, spanning a range of over 400 ppm.[2][3] This makes it an exceptional reporter of subtle conformational changes, ligand binding, and protein-protein interactions.[1][4]
Among the various fluorinated amino acids, 5-fluorotryptophan (5-FTrp) has proven to be a particularly valuable probe. Tryptophan residues are often found in functionally significant regions of proteins, such as active sites and protein-protein interfaces, and their relatively low natural abundance simplifies spectral analysis.[3][5] The fluorine atom at the 5-position of the indole ring is a minimal perturbation, generally not affecting protein structure or function, while providing a sensitive NMR handle.[1][6] This guide provides a comprehensive overview and detailed protocols for the application of L-N-Boc-5-fluorotryptophan in ¹⁹F NMR studies, aimed at researchers in structural biology and drug development.
Why 5-Fluorotryptophan? A Deeper Dive into the Probe's Advantages
The choice of a ¹⁹F-labeled amino acid is critical for a successful NMR experiment. 5-fluorotryptophan offers a unique combination of properties that make it an excellent choice for probing protein structure and dynamics:
-
Minimal Structural Perturbation: The substitution of a hydrogen atom with a fluorine atom at the C5 position of the indole ring is a conservative modification. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å), and the C-F bond length is comparable to a C-H bond. This ensures that the labeled protein's structure and function are generally unperturbed.[1]
-
Favorable Relaxation Properties: Among the different positional isomers of fluorotryptophan, 5-FTrp often exhibits favorable relaxation properties, leading to sharper NMR signals, which is particularly beneficial for studying larger proteins.[4]
-
Sensitivity to Local Environment: The ¹⁹F chemical shift of 5-FTrp is highly responsive to changes in its microenvironment, including solvent exposure, proximity to charged residues, and ligand binding.[1][7] This sensitivity allows for the detection of subtle conformational changes that might be invisible to other techniques.
-
Dual Functionality: 5-fluorotryptophan can also serve as a fluorescent probe, allowing for complementary studies using fluorescence spectroscopy to probe the local microenvironment.[8][9]
Experimental Workflow Overview
The successful application of this compound for ¹⁹F NMR studies involves a multi-step process, from the incorporation of the labeled amino acid into the protein of interest to the acquisition and interpretation of the NMR data.
Caption: General experimental workflow for ¹⁹F NMR studies using 5-fluorotryptophan.
Part 1: Protocols for Incorporating 5-Fluorotryptophan into Proteins
The first critical step is the efficient incorporation of 5-fluorotryptophan into the target protein. Two primary methods are commonly employed: in vivo incorporation using tryptophan auxotrophic E. coli strains and in vitro incorporation using cell-free protein synthesis systems.
Protocol 1: In Vivo Incorporation using a Tryptophan Auxotroph
This method leverages an E. coli strain that cannot synthesize its own tryptophan. By providing 5-fluorotryptophan in a minimal medium, the cell is forced to incorporate the analog into the expressed proteins.[7][10][11]
Rationale: Using an auxotrophic strain provides a cost-effective method for producing large quantities of labeled protein. The level of incorporation can be controlled by the concentration of 5-fluorotryptophan and any residual tryptophan in the growth medium.
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpE) transformed with the expression plasmid for the protein of interest.
-
M9 minimal medium supplemented with necessary nutrients (except tryptophan).
-
This compound (or 5-fluoroindole for a more cost-effective approach).[3]
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Appropriate antibiotic.
Step-by-Step Methodology:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and a small amount of tryptophan (e.g., 20 µg/mL). Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with antibiotic, glucose, MgSO₄, CaCl₂, and a low concentration of tryptophan) with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Media Exchange: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). To remove any remaining tryptophan, wash the cell pellet with M9 minimal medium lacking tryptophan.
-
Resuspension and Labeling: Resuspend the cell pellet in 1 L of fresh M9 minimal medium containing the appropriate antibiotic and 50-100 mg/L of this compound.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Harvesting and Purification: Harvest the cells by centrifugation. The 5-fluorotryptophan-labeled protein can then be purified using standard chromatography techniques optimized for the unlabeled protein.[3]
Protocol 2: In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)
CFPS offers a rapid and controlled method for producing labeled proteins, particularly for those that are toxic to cells or require specific post-translational modifications.[12][13]
Rationale: CFPS systems provide an open environment, allowing for the direct addition of non-canonical amino acids like 5-fluorotryptophan to the reaction mixture, ensuring high incorporation efficiency.[14] This method is ideal for high-throughput screening of protein variants and for producing proteins that are difficult to express in vivo.[15]
Materials:
-
Commercial E. coli or wheat germ cell-free expression kit.
-
Expression plasmid or linear DNA template encoding the protein of interest.
-
This compound.
-
Amino acid mixture lacking tryptophan.
Step-by-Step Methodology:
-
Template Preparation: Prepare a high-quality, purified plasmid or PCR-generated linear DNA template of the gene of interest.
-
Reaction Setup: On ice, combine the components of the cell-free expression system according to the manufacturer's instructions. This typically includes the cell extract, reaction buffer, and energy source.
-
Amino Acid Addition: Add the amino acid mixture lacking tryptophan. Then, add this compound to the desired final concentration (typically in the range of 1-2 mM).
-
Initiate Expression: Add the DNA template to the reaction mixture to initiate transcription and translation.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30-37°C for E. coli systems, 20-25°C for wheat germ systems) for 2-6 hours.
-
Purification: The labeled protein can be purified directly from the reaction mixture using affinity tags (e.g., His-tag, GST-tag) or other standard purification methods.
Caption: Comparison of in vivo and in vitro 5-FTrp incorporation workflows.
Part 2: NMR Sample Preparation and Data Acquisition
Careful sample preparation and optimization of NMR acquisition parameters are crucial for obtaining high-quality ¹⁹F NMR spectra.
NMR Sample Preparation
-
Protein Concentration: Aim for a protein concentration in the range of 100 µM to 1 mM. Higher concentrations will improve the signal-to-noise ratio, but may lead to aggregation.
-
Buffer Conditions: Use a buffer system that maintains the stability and solubility of the protein. The pH should be optimized for protein stability and to avoid exchange broadening of the ¹⁹F signal.
-
Deuterated Solvent: Add 5-10% D₂O to the sample for the field-frequency lock.[16]
-
Reference Standard: An internal or external reference standard is necessary for accurate chemical shift referencing. A common external standard is trifluoroacetic acid (TFA).
¹⁹F NMR Data Acquisition
The most common experiment is a simple one-dimensional ¹⁹F NMR spectrum, which provides information on the number of distinct fluorine environments and their chemical shifts.[16]
Typical 1D ¹⁹F NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | Simple pulse-acquire | Sufficient for most applications. |
| Transmitter Frequency | Centered on the expected ¹⁹F chemical shift range | Maximizes excitation efficiency. |
| Spectral Width | ~50-100 ppm | Sufficient to cover the chemical shift range of 5-FTrp in proteins. |
| Acquisition Time | 0.1 - 0.5 s | Balances resolution and sensitivity. |
| Relaxation Delay | 1 - 2 s | Allows for sufficient relaxation of the ¹⁹F nuclei between scans. |
| Number of Scans | Varies (1,000 to >100,000) | Dependent on protein concentration and desired signal-to-noise. |
| Temperature | 288 K - 310 K (15°C - 37°C) | Should be optimized for protein stability and to observe relevant dynamics. |
Part 3: Interpreting the ¹⁹F NMR Spectrum
The beauty of ¹⁹F NMR lies in the wealth of information that can be extracted from the spectrum.
-
Chemical Shift: The position of a ¹⁹F resonance is highly sensitive to the local environment. Changes in chemical shift upon ligand binding, mutation, or changes in buffer conditions can provide detailed information about conformational changes at the labeled site.[4][7] For example, a downfield shift often indicates a more hydrophobic environment for the fluorine nucleus.[7]
-
Linewidth: The width of a ¹⁹F resonance is related to the dynamics of the labeled residue. Broader lines can indicate conformational exchange on the intermediate NMR timescale.[7]
-
Resonance Assignment: In proteins with multiple tryptophan residues, assigning each ¹⁹F resonance to a specific 5-FTrp is crucial. This is typically achieved through site-directed mutagenesis, where each tryptophan is individually mutated to another amino acid (e.g., phenylalanine or alanine), and the disappearance of a specific resonance in the ¹⁹F NMR spectrum allows for its assignment.[4]
Case Study: Probing Ligand Binding to Anthrax Protective Antigen
A study on the 83 kDa anthrax protective antigen (PA) successfully utilized 5-FTrp labeling to investigate structural changes upon receptor binding.[6][17] By incorporating 5-FTrp at the seven tryptophan positions, researchers were able to monitor the local environment of each residue using ¹⁹F NMR. The study revealed that the resonance corresponding to Trp346, located near the receptor binding interface, was particularly sensitive to changes in pH.[17] Importantly, receptor binding stabilized the Trp346 resonance against both pH and temperature variations, providing residue-specific evidence of the stabilizing effect of receptor engagement.[17] This work highlights the power of ¹⁹F NMR with 5-FTrp to dissect molecular interactions in large, complex protein systems.
Conclusion: A Versatile Tool for Modern Structural Biology
This compound, in conjunction with ¹⁹F NMR spectroscopy, provides a robust and sensitive platform for investigating protein structure, dynamics, and interactions. The minimal perturbation of the 5-fluoroindole side chain, combined with the exceptional sensitivity of the ¹⁹F nucleus to its local environment, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of this powerful technique, enabling deeper insights into the molecular mechanisms that underpin biological function.
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-
Wu, T., & Joseph, S. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv. [Link]
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Pomerantz, W. C., & Cistrone, P. A. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology, 11(7), 1725–1737. [Link]
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Fisher, M. T., et al. (2013). 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Biochemistry, 52(46), 8345–8358. [Link]
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Slovic, A. M., et al. (2020). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Angewandte Chemie International Edition, 59(43), 19043–19047. [Link]
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Qian, Z., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Post, J. F., et al. (1984). Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium. Journal of Molecular Biology, 179(4), 729–743. [Link]
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Qian, Z., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Wu, T., & Joseph, S. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv. [Link]
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Winkler, G. R., et al. (2012). 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. In Methods in Molecular Biology (Vol. 895, pp. 229–241). Humana Press. [Link]
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Gerig, J. T. (1994). Use of 19F NMR to probe protein structure and conformational changes. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293–370. [Link]
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Jackson, S. E. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600–2608. [Link]
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Wu, T., & Joseph, S. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv. [Link]
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Wu, T., & Joseph, S. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. ResearchGate. [Link]
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Marsh, D. (2012). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 45(1), 121–130. [Link]
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Lee, S., et al. (2022). 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. Communications Biology, 5(1), 1016. [Link]
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Fisher, M. T., et al. (2013). 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Biochemistry, 52(46), 8345–8358. [Link]
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Zerbe, O., et al. (2023). Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins. Biochemistry, 62(23), 3201–3210. [Link]
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Crowley, P. B., et al. (2012). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Chemical Communications, 48(86), 10681–10683. [Link]
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Löhr, F., et al. (2013). Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process conduct. Biotechnology and Bioengineering, 110(7), 1894–1903. [Link]
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Winkler, G. R., et al. (2012). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology, 895, 229–241. [Link]
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Luck, L. A., et al. (1996). 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. Journal of Biomolecular NMR, 7(4), 261–272. [Link]
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Lichtenecker, R. J., et al. (2018). The synthesis of specifically isotope labelled Fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications, 54(1), 56–59. [Link]
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Lichtenecker, R. J., et al. (2018). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications, 54(1), 56–59. [Link]
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Jackson, S. E. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600–2608. [Link]
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Kofuku, Y., & Ueda, T. (2019). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology, 57, 124–131. [Link]
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Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today: Technologies, 32, 19–27. [Link]
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Site-specific protein labeling with L-N-Boc-5-fluorotryptophan.
Application Note & Protocol
Site-Specific Protein Labeling with L-N-Boc-5-Fluorotryptophan: A Guide for Advanced Bioconjugation
Abstract
Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling precise control over the placement of probes for studying protein structure, function, and dynamics. This guide details a powerful two-stage strategy for labeling a protein of interest at a single, predetermined site. The methodology leverages the power of genetic code expansion to incorporate the non-canonical amino acid this compound (Boc-5FW) in response to an amber (TAG) stop codon. The incorporated Boc-5FW serves a dual purpose: the 5-fluoroindole side chain is an intrinsic spectroscopic probe for ¹⁹F NMR and fluorescence studies[1][2], while the N-Boc protecting group acts as a masked chemical handle. Following protein expression and purification, the Boc group is quantitatively removed under mild acidic conditions to unmask a unique primary amine. This newly revealed amine becomes the exclusive target for covalent modification with a diverse array of amine-reactive probes, such as fluorophores, biotin, or spin labels, achieving unparalleled labeling specificity.
Principle of the Method
The strategy is executed in two primary stages: (1) Genetic incorporation of the protected amino acid and (2) Chemo-selective deprotection and labeling.
Stage 1: Genetic Incorporation This stage relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery[3][4]. A common choice is an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl)[5]. The PylRS is evolved to specifically recognize and charge this compound onto the tRNAPyl. The anticodon of the tRNAPyl is mutated to CUA, directing it to recognize and suppress the UAG (amber) stop codon within the mRNA of the target protein. When the host organism (typically E. coli) is cultured in the presence of Boc-5FW, the ribosome pauses at the amber codon, and the orthogonal system incorporates Boc-5FW, allowing translation to continue. This results in the production of a full-length protein containing the non-canonical amino acid at the desired position.
Stage 2: Chemo-selective Labeling The purified protein, now containing the Boc-protected 5-fluorotryptophan, is subjected to a deprotection reaction. The tert-butyloxycarbonyl (Boc) group is highly labile to acid and can be efficiently removed by treatment with trifluoroacetic acid (TFA)[6][7]. This reaction cleaves the carbamate bond, releasing the free α-amine of the incorporated amino acid, along with isobutene and carbon dioxide as byproducts[6]. This newly exposed amine is chemically identical to the N-terminal amine and the ε-amine of lysine residues. However, because it was introduced at a specific internal or C-terminal site, it often possesses unique accessibility and reactivity, or can be made unique by protecting other amines. It can then be targeted by various amine-reactive chemistries, most commonly using N-hydroxysuccinimide (NHS) esters, for efficient and specific conjugation of the desired label.
The Chemistry of Labeling
The core of this technique is the controlled unmasking of a reactive group. The Boc-protection/deprotection cycle is a cornerstone of solid-phase peptide synthesis and has been adapted for this biological application.
-
Incorporation: The ribosome incorporates this compound. The bulky, hydrophobic Boc group protects the α-amine from participating in any side reactions during expression and purification.
-
Deprotection: Treatment with an acid like TFA protonates the carbonyl oxygen of the Boc group. This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free primary amine[7].
-
Conjugation: The newly formed amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an NHS-ester-activated label. This results in the formation of a stable amide bond, covalently linking the label to the protein at the specific site of the original non-canonical amino acid.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of Boc-5FW-Containing Protein
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber (TAG) codon at the desired labeling site and a purification tag (e.g., His₆-tag).
-
Plasmid encoding the orthogonal PylRS/tRNAPyl pair (e.g., pEVOL-Boc-TrpRS).
-
This compound.
-
LB Broth and Terrific Broth (TB).
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF).
-
Ni-NTA affinity resin.
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).
-
Storage Buffer (e.g., PBS pH 7.4).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid. Select colonies on LB agar plates containing the appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of Terrific Broth with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue shaking for 16-20 hours.
-
-
Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or a microfluidizer. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Wash the column extensively with Wash Buffer. Elute the protein using Elution Buffer.
-
Buffer Exchange: Exchange the eluted protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
Quality Control:
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Confirm the successful incorporation of Boc-5FW by intact protein mass spectrometry. The expected mass increase will be the mass of Boc-5FW (392.39 g/mol ) minus the mass of the amino acid it replaced (e.g., Tyrosine, 181.19 g/mol ).
-
Protocol 2: Site-Specific Labeling
Materials:
-
Purified Boc-5FW-containing protein in a buffer free of primary amines (e.g., PBS).
-
Trifluoroacetic acid (TFA).
-
Scavenger (e.g., anisole or thioanisole)[8].
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).
-
Amine-reactive label (e.g., Alexa Fluor™ 488 NHS Ester), dissolved in anhydrous DMSO.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column or dialysis cassette for cleanup.
Methodology:
-
Boc Deprotection:
-
Adjust the purified protein concentration to 1-5 mg/mL.
-
In a chemical fume hood, add TFA to the protein solution to a final concentration of 50% (v/v). Add a scavenger like anisole (1-2% v/v) to prevent side reactions with sensitive residues[8].
-
Incubate at room temperature for 30-60 minutes[7]. Causality Note: This duration is typically sufficient for complete deprotection without causing significant protein degradation. The reaction should be optimized for the specific protein.
-
-
TFA Removal: Immediately remove the TFA and exchange the protein into the desired Reaction Buffer. This can be done rapidly using a desalting column (e.g., Zeba™ Spin Desalting Columns) pre-equilibrated with the Reaction Buffer.
-
Labeling Reaction:
-
Immediately proceed to labeling as the newly exposed amine is most reactive.
-
Add the amine-reactive label (dissolved in DMSO) to the protein solution. A 10- to 20-fold molar excess of the label over the protein is a good starting point. Causality Note: The higher pH of the reaction buffer (7.5-8.0) deprotonates the primary amine, increasing its nucleophilicity and reaction efficiency with the NHS ester.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM Tris to react with and inactivate any remaining NHS-ester label. Incubate for 30 minutes.
-
Purification of Labeled Protein: Remove the unreacted label and quenching agent by SEC or extensive dialysis against a suitable storage buffer.
-
Final Quality Control:
-
Analyze the final product by SDS-PAGE. Visualize the gel under both white light (for total protein) and appropriate fluorescent illumination (for labeled protein) to confirm specific labeling.
-
Determine the labeling efficiency (or degree of labeling, DOL) using UV-Visible spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the label at its absorbance maximum.
-
Data Analysis and Troubleshooting
Table 1: Expected Mass Spectrometry Results
| Protein State | Expected Mass Change (Da) | Rationale |
|---|---|---|
| Unmodified (Wild-Type) | Baseline | Reference mass of the protein. |
| Boc-5FW Incorporated | + (Mass of Boc-5FW - Mass of replaced residue) | Confirms successful incorporation by the orthogonal system. |
| Deprotected | - 100.12 Da from Boc-5FW protein | Confirms removal of the Boc group (C₅H₉O₂). |
| Labeled | + Mass of Label from deprotected protein | Confirms covalent attachment of the probe. |
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low Protein Yield | Toxicity of the orthogonal system or ncAA. | Lower the induction temperature (18-20°C), reduce IPTG concentration, or use a richer medium like TB. |
| No/Low Incorporation | Inactive ncAA; Inefficient orthogonal pair. | Ensure Boc-5FW is fully dissolved and fresh. Verify the efficiency of the orthogonal pair with a reporter assay (e.g., GFP with a TAG codon). |
| Protein Precipitation during Deprotection | Protein instability in strong acid. | Decrease TFA incubation time. Perform deprotection at 4°C. Screen for cryoprotectants or stabilizing osmolytes that are compatible with TFA. |
| Low Labeling Efficiency | Incomplete deprotection; Hydrolysis of NHS ester; Inaccessible amine. | Increase TFA incubation time. Ensure reaction buffer pH is 7.5-8.0 and add NHS ester immediately after buffer exchange. If the site is sterically hindered, redesign the mutation site. |
Concluding Remarks
The use of this compound for site-specific protein labeling provides a robust and versatile platform for protein engineers and chemical biologists. It combines the precision of genetic code expansion with the reliability of Boc chemistry. The incorporated 5-fluorotryptophan can first be used as a sensitive ¹⁹F NMR probe to study the protein's native structure and ligand binding interactions[9][10][11]. Subsequently, the very same protein can be deprotected and labeled with a different probe to explore its function using another technique, such as FRET or fluorescence microscopy. While alternative bioorthogonal methods like click chemistry offer faster reaction kinetics and can be performed in vivo[12][13][14], the Boc-deprotection strategy remains highly valuable for its use of commercially available and relatively inexpensive NHS-ester probes and its unique ability to introduce a simple, yet highly specific, primary amine handle.
References
- Current time information in Ottawa, CA. (n.d.). Google.
- Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript.
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. (2013). Methods in Molecular Biology.
- Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium. (n.d.). PubMed.
- 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. (n.d.). Springer Link.
- Deprotection of N-Boc group present in amino acids and other derivatives. (n.d.). ResearchGate.
- Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society.
- Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society.
- Fluorine labeling of proteins for NMR studies. (n.d.). UCLA Chemistry.
- Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA. (n.d.). PMC - NIH.
- Click Chemistry. (n.d.). Med Chem 101.
- The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. (n.d.). Chemical Communications (RSC Publishing).
- Specific and quantitative labeling of biomolecules using click chemistry. (n.d.). PMC - NIH.
- Click Chemistry—Section 3.1. (n.d.). Thermo Fisher Scientific - ES.
- (PDF) Click chemistry for labeling and detection of biomolecules. (2025). ResearchGate.
- Labeling proteins on live mammalian cells using click chemistry. (n.d.). Springer Nature Experiments.
- Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (n.d.). PMC - NIH.
- Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. (n.d.). MDPI.
- Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? (2019). MDPI.
- Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). PubMed.
Sources
- 1. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 3. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 11. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click Chemistry – Med Chem 101 [medchem101.com]
- 13. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
Boc deprotection methods for 5-fluorotryptophan-containing peptides.
Application Notes and Protocols
Topic: Boc Deprotection Methods for 5-Fluorotryptophan-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Strategic Deprotection of Boc-Protected 5-Fluorotryptophan Peptides
The incorporation of 5-fluorotryptophan (5-F-Trp) into peptide sequences offers a powerful tool for researchers in drug discovery and structural biology. The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies and can modulate the peptide's biological activity and metabolic stability.[1][2] However, the successful synthesis of these modified peptides hinges on the careful execution of each step, particularly the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
This guide provides an in-depth analysis of Boc deprotection strategies tailored for peptides containing the 5-fluorotryptophan residue. We will explore the underlying chemical principles, potential pitfalls, and robust protocols designed to ensure high yield and purity of the final product.
The Chemistry of Boc Deprotection and the Role of the 5-Fluoro Substituent
The Boc group is a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its facile removal with moderately strong acids, most commonly trifluoroacetic acid (TFA).[3] The deprotection mechanism proceeds via acid-catalyzed cleavage, generating a stable tert-butyl cation and a carbamic acid intermediate that rapidly decarboxylates to yield the free amine.[4]
The primary challenge during the deprotection of tryptophan-containing peptides is the electrophilic nature of the liberated tert-butyl cation.[3] This carbocation can readily alkylate the electron-rich indole ring of tryptophan, leading to undesired side products.[4] The introduction of a fluorine atom at the 5-position of the indole ring has a significant electronic effect. Fluorine is a strongly electron-withdrawing group, which is expected to decrease the nucleophilicity of the indole ring. This reduced nucleophilicity should, in principle, lower the propensity for side reactions such as tert-butylation compared to unsubstituted tryptophan. However, the indole ring remains a reactive species, and the use of appropriate protective measures is still paramount.
Diagram 1: Mechanism of Boc Deprotection and Potential Side Reaction
Caption: Acid-catalyzed removal of the Boc group and subsequent tert-butylation of the 5-F-Trp indole ring.
The Indispensable Role of Scavengers
To prevent the deleterious alkylation of the 5-fluorotryptophan residue, the addition of "scavengers" to the deprotection cocktail is essential. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the indole ring, effectively trapping the carbocation before it can cause unwanted modifications to the peptide.[3][5]
For tryptophan and its analogs, silanes are particularly effective scavengers. Triethylsilane (TES) and triisopropylsilane (TIS) are commonly employed. Water can also act as a scavenger, but its use alone is often insufficient for complete protection of sensitive residues.[6] For peptides with multiple sensitive residues, more complex and robust scavenger cocktails have been developed.
Diagram 2: The Protective Action of Scavengers
Caption: Scavengers intercept the reactive tert-butyl cation, preventing the alkylation of the 5-F-Trp residue.
Comparative Analysis of Boc Deprotection Cocktails
The choice of deprotection cocktail depends on the overall composition of the peptide. For peptides containing only 5-fluorotryptophan as a sensitive residue, a simple scavenger mixture is often sufficient. However, the presence of other sensitive amino acids such as cysteine, methionine, or arginine may necessitate a more complex cocktail.
| Deprotection Cocktail | Composition (v/v/v) | Key Features & Recommendations |
| Standard (TFA/TIS/H₂O) | 95:2.5:2.5 | Effective for most peptides containing 5-F-Trp. TIS is a highly efficient carbocation scavenger.[5] |
| TFA/Water | 95:5 | Suitable for peptides without highly sensitive residues. May not offer complete protection for 5-F-Trp.[6] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues, including Cys, Met, and Arg.[6] |
| HF Cleavage | Anhydrous HF with scavengers (e.g., anisole) | A powerful method for simultaneous deprotection and cleavage from the resin in Boc-SPPS. Requires specialized equipment.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of 5-F-Trp Peptides using TFA/TIS/H₂O (Solid-Phase)
This protocol is recommended for peptides synthesized on a solid support where 5-fluorotryptophan is the primary acid-sensitive residue.
Reagents and Materials:
-
Boc-protected, 5-F-Trp-containing peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Solid-phase peptide synthesis (SPPS) reaction vessel
-
Shaker or bubbler for agitation
-
Filtration apparatus
-
Centrifuge
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the SPPS reaction vessel.
-
DCM Wash: Drain the DCM and wash the resin three times with fresh DCM.
-
Deprotection Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water (v/v/v). Prepare approximately 10 mL of cocktail per gram of resin.
-
Deprotection Reaction: Add the freshly prepared deprotection cocktail to the resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a new conical tube. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and TFA.[5]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.
Diagram 3: Workflow for Solid-Phase Boc Deprotection
Caption: Step-by-step workflow for the Boc deprotection and cleavage of a 5-F-Trp-containing peptide from the solid support.
Protocol 2: Boc Deprotection using Reagent K for Complex Peptides (Solid-Phase)
This protocol is recommended for peptides containing 5-fluorotryptophan in addition to other sensitive residues like Cysteine, Methionine, or Arginine(Pmc/Pbf).
Reagents and Materials:
-
Boc-protected, complex peptide-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
(Follow materials list from Protocol 1)
Procedure:
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1.
-
Reagent K Preparation: In a fume hood, carefully prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT (v/v/v/v/v).[6]
-
Deprotection Reaction: Add Reagent K to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.
-
Work-up: Follow steps 5-7 from Protocol 1 for peptide precipitation, isolation, and drying.
Troubleshooting
-
Incomplete Deprotection: If analysis (e.g., by LC-MS) shows remaining Boc-protected peptide, extend the reaction time or increase the volume of the deprotection cocktail.
-
Presence of +56 Da Adduct: This indicates tert-butylation of the 5-F-Trp residue. Ensure that scavengers are fresh and used in the correct proportions. Increase the concentration of TIS or TES if necessary.
-
Oxidation of Residues: If oxidation is observed, degas all solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The successful Boc deprotection of 5-fluorotryptophan-containing peptides is readily achievable with careful attention to the prevention of side reactions. The electron-withdrawing nature of the fluorine substituent likely reduces the susceptibility of the indole ring to electrophilic attack, but the use of scavengers remains a critical step. For most applications, a standard deprotection cocktail of TFA/TIS/H₂O provides excellent results. For more complex peptides, a robust mixture like Reagent K is recommended. By following these protocols and understanding the underlying chemical principles, researchers can confidently synthesize high-purity 5-fluorotryptophan-labeled peptides for their advanced research applications.
References
-
(No author given). (2017). Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate. [Link]
-
(No author given). (n.d.). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC. [Link]
-
Carter, J. (2020). Response to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
-
(No author given). (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. [Link]
-
Hoffmann, R., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. PubMed. [Link]
-
(No author given). (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Rinderknecht, H., & Niemann, C. (1950). The Synthesis of 5-Fluoro-DL-tryptophan. Journal of the American Chemical Society. [Link]
-
Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
Nomizu, M., et al. (1991). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. [Link]
-
Sarma, A., et al. (2025). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. PMC. [Link]
-
(No author given). (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Koksch, B., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
(No author given). (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]
-
(No author given). (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
(No author given). (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. PMC. [Link]
-
(No author given). (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Royal Society of Chemistry. [Link]
-
Wang, C. K., et al. (2012). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PMC. [Link]
Sources
- 1. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Selection of Coupling Reagents for Peptides Incorporating L-N-Boc-5-fluorotryptophan: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful tool to modulate pharmacological properties such as potency, stability, and receptor selectivity. L-N-Boc-5-fluorotryptophan, a fluorinated analog of tryptophan, is of particular interest due to the unique physicochemical properties imparted by the fluorine atom. The strong electron-withdrawing nature of fluorine can alter the electronic environment of the indole ring, influencing non-covalent interactions and potentially enhancing metabolic stability. However, these same electronic effects can present challenges during solid-phase peptide synthesis (SPPS), particularly in the critical peptide bond formation step.
This comprehensive guide provides a detailed analysis of coupling reagent selection for the efficient incorporation of this compound. We will delve into the mechanistic considerations, compare the efficacy of various classes of coupling reagents, and provide field-proven protocols to empower researchers to overcome the synthetic hurdles associated with this valuable building block.
The Challenge: Electronic Deactivation and Steric Considerations
The primary challenge in coupling this compound lies in the electronic deactivation of the carboxyl group. The electron-withdrawing fluorine atom at the 5-position of the indole ring reduces the nucleophilicity of the carboxylate anion, making it less reactive towards the incoming amine component. This can lead to sluggish or incomplete coupling reactions, resulting in deletion sequences and diminished overall yield of the target peptide.[1]
Furthermore, the bulky tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, while crucial for preventing side reactions, adds to the steric hindrance around the reaction center. This combination of electronic deactivation and steric bulk necessitates the use of highly efficient coupling reagents to drive the reaction to completion.
A Comparative Analysis of Coupling Reagents
The success of incorporating this compound hinges on the judicious choice of coupling reagent. These reagents function by activating the carboxylic acid, typically by forming a more reactive intermediate. We will now compare the most relevant classes of coupling reagents for this specific application.
Uronium/Aminium Salts: The Reagents of Choice
Uronium and aminium salt-based reagents are widely recognized for their high reactivity and are generally the preferred choice for difficult couplings, including those involving sterically hindered or electron-deficient amino acids.[2][3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is arguably the gold standard for challenging couplings.[2][3] It reacts with the carboxylic acid in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to the HOBt found in older reagents like HBTU, leading to faster reaction rates and reduced risk of racemization. The anchimeric assistance provided by the pyridine nitrogen in the HOAt ring further enhances the coupling efficiency.
-
HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-), 3-oxide): HCTU is a cost-effective alternative to HATU that often exhibits comparable efficiency.[4][5] The presence of the electron-withdrawing chlorine atom on the benzotriazole ring enhances the leaving group ability of the active ester, leading to rapid coupling times.[4][5] For many applications, HCTU can be used to achieve high purity peptides with reduced synthesis times.[4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While still a competent coupling reagent, HBTU is generally less reactive than HATU and HCTU. For a demanding coupling like that of this compound, HBTU may not provide the necessary reactivity to achieve complete and rapid acylation, potentially leading to lower yields and the formation of deletion peptides.
Table 1: Comparison of Uronium/Aminium Salt Coupling Reagents
| Reagent | Activating Additive | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | HOAt (in situ) | Very High | Excellent for hindered and electron-deficient amino acids, low racemization.[3] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2] |
| HCTU | 6-Cl-HOBt (in situ) | High | Cost-effective, very fast reaction times.[4] | Generally very effective, though HATU may be superior for the most extreme cases. |
| HBTU | HOBt (in situ) | Moderate | Widely used, good for standard couplings. | May be less effective for difficult couplings, potentially leading to incomplete reactions. |
Carbodiimides: A Classic Approach with Modern Refinements
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are a traditional class of coupling reagents.[3] They function by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, carbodiimides are almost always used in conjunction with an activating additive.
-
DIC/OxymaPure®: The combination of DIC with OxymaPure® (ethyl cyanohydroxyiminoacetate) represents a significant advancement in carbodiimide chemistry. OxymaPure® is a highly effective additive that forms a reactive oxime ester, which is less prone to racemization than the corresponding HOBt or HOAt esters. This combination is known for its high efficiency and safety profile, as OxymaPure® is not explosive like some benzotriazole derivatives. For an electron-deficient amino acid like this compound, the DIC/OxymaPure® system offers a powerful and safe coupling strategy.
-
DIC/HOBt: The classic combination of DIC with 1-hydroxybenzotriazole (HOBt) is a workhorse in peptide synthesis.[3] While generally effective, it may not provide the same level of reactivity as the DIC/OxymaPure® or the uronium/aminium salt-based methods for particularly challenging couplings.
Recommended Protocols for the Incorporation of this compound
The following protocols are provided as a starting point for the successful incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). Optimization may be required depending on the specific peptide sequence and the nature of the adjacent amino acid residues.
General Considerations for SPPS
-
Resin: Standard resins for Fmoc-SPPS, such as Rink Amide or Wang resin, are suitable.[6]
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS.
-
Deprotection: The Fmoc protecting group is typically removed using a 20% solution of piperidine in DMF.[6]
-
Washing: Thorough washing of the resin between deprotection and coupling steps is crucial to remove residual reagents and byproducts.[6]
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the first-line approach due to the high reactivity of HATU.
Workflow for HATU Coupling
Caption: HATU-mediated coupling workflow.
Step-by-Step Methodology:
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: HCTU-Mediated Coupling
This protocol offers a highly efficient and cost-effective alternative to HATU.
Workflow for HCTU Coupling
Caption: HCTU-mediated coupling workflow.
Step-by-Step Methodology:
-
Deprotection and Washing: Follow steps 1 and 2 from the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 5-20 minutes. HCTU often facilitates very rapid couplings.[4][5]
-
Monitoring and Washing: Follow steps 5 and 6 from the HATU protocol.
Protocol 3: DIC/OxymaPure®-Mediated Coupling
This protocol is a robust and safe option, particularly in laboratories where the use of benzotriazole-based reagents is restricted.
Workflow for DIC/OxymaPure Coupling
Caption: DIC/OxymaPure®-mediated coupling workflow.
Step-by-Step Methodology:
-
Deprotection and Washing: Follow steps 1 and 2 from the HATU protocol.
-
Coupling: To the deprotected resin, add a solution of this compound (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF. Then, add DIC (3-5 equivalents) to the mixture.
-
Reaction: Agitate the reaction mixture for 60-120 minutes at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from the HATU protocol.
Troubleshooting and Potential Side Reactions
Even with optimized protocols, challenges can arise. Below are some common issues and their solutions:
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a double coupling is recommended. Simply repeat the coupling protocol with a fresh solution of the activated amino acid. For particularly difficult sequences, increasing the coupling time or temperature (if using a microwave peptide synthesizer) may be beneficial.
-
Racemization: While the recommended coupling reagents are known for low racemization, this can still be a concern, especially with prolonged activation times or the use of stronger bases. It is crucial to use the recommended stoichiometry of reagents and to pre-activate for the specified time.
-
Side Reactions of the Indole Ring: The indole ring of tryptophan is susceptible to oxidation and alkylation, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). The use of scavengers in the cleavage cocktail is essential. For peptides containing 5-fluorotryptophan, a standard cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is generally effective. The electron-withdrawing fluorine atom may offer some protection against electrophilic attack on the indole ring, but caution is still warranted.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate choice of coupling reagent and a carefully executed protocol. For this electron-deficient and sterically demanding amino acid, the use of highly reactive uronium/aminium salt-based reagents such as HATU or HCTU is strongly recommended. The DIC/OxymaPure® system also presents a robust and safe alternative. By understanding the underlying chemical principles and adhering to the detailed protocols provided in this guide, researchers can confidently utilize this compound to advance their peptide-based research and drug development programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
- (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 499-527.
- Hood, C. A., Fuentes, G., Patel, H., Page, W., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- (2025). Fast conventional Fmoc solid-phase peptide synthesis with HCTU.
- CEM Corporation. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) of Difficult Peptides.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
- Löffler, A., Henle, T., & Berg, H. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(5), 374-381.
- Reddit. (2024, December 16).
- BenchChem. (2025). Addressing challenges in the synthesis of long peptide chains.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Rinderknecht, H., & Niemann, C. (1950). The Synthesis of 5-Fluoro-DL-tryptophan. Journal of the American Chemical Society, 72(5), 2296–2296.
- Lipshutz, B. H., Ghorai, S., & Abela, A. R. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(1-2), 127-138.
- Hu, J., & Wang, J. (2021). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides.
- Li, H. H., Xiao, Y., Liu, H., & Li, X. (2025). Late-Stage Tryptophan Modification of Native Peptides through Photochemical Indole-to-Quinazoline Editing. Journal of the American Chemical Society.
- ScienceDaily. (2024, July 25).
- Li, X., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances, 10(28), eadp9958.
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fast conventional Fmoc solid-phase peptide synthesis with HCTU [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for L-N-Boc-5-fluorotryptophan in Mammalian Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Vistas in Cellular Analysis with a Fluorinated Tryptophan Analog
The study of protein dynamics, interactions, and conformational changes within the native cellular environment is a cornerstone of modern drug discovery and molecular biology. The introduction of non-canonical amino acids (ncAAs) into proteins in live mammalian cells has emerged as a powerful tool to probe these processes with minimal perturbation. Among these, 5-fluoro-L-tryptophan (5-FW) offers a unique advantage: the fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and can also modulate the fluorescence properties of the tryptophan indole ring, making it a dual-purpose probe.[1]
This guide provides a comprehensive overview and detailed protocols for the use of L-N-Boc-5-fluorotryptophan in mammalian cell culture. We will begin by addressing the critical preliminary step of Boc deprotection, followed by protocols for determining optimal working concentrations, incorporation into cellular proteins, and subsequent analysis. The overarching goal is to equip researchers with the knowledge to confidently and successfully employ this powerful tool in their experimental workflows.
Chemical and Physical Properties
A clear understanding of the chemical properties of both the protected and deprotected forms of 5-fluorotryptophan is crucial for its effective use.
| Property | This compound | 5-fluoro-L-tryptophan |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | C₁₁H₁₁FN₂O₂ |
| Molecular Weight | 322.33 g/mol | 222.22 g/mol |
| CAS Number | 53478-53-8 | 16626-02-1 |
| Appearance | White to off-white powder | Off-white to light yellow powder |
| Storage | Room temperature, dry | -20°C, protected from light[2] |
Part 1: The Imperative of Boc Deprotection
This compound is supplied with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino nitrogen. This group is essential for chemical synthesis, preventing unwanted side reactions.[3] However, for the amino acid to be recognized and utilized by the cell's translational machinery, this Boc group must be removed . The cellular environment lacks the specific enzymes to efficiently cleave this synthetic protecting group. Therefore, it is crucial to either deprotect this compound before use or, more simply and highly recommended, to procure the deprotected form, 5-fluoro-L-tryptophan .
Principle of Deprotection
The Boc group is labile under acidic conditions. The most common method for its removal is treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] This process cleaves the carbamate bond, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.
Caption: Boc deprotection reaction.
Given the need for sterility and the potential for residual toxic chemicals from the deprotection reaction to affect cell viability, these application notes will proceed with the use of commercially available 5-fluoro-L-tryptophan.
Part 2: Protocol for Stock Solution Preparation of 5-fluoro-L-tryptophan
Proper preparation of a sterile, pH-neutral stock solution is critical for successful cell culture experiments. The solubility of tryptophan and its analogs can be limited in neutral aqueous solutions.[6]
Materials
-
5-fluoro-L-tryptophan powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 M NaOH
-
Sterile 1 M HCl
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or vials
Protocol
-
Initial Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 5-fluoro-L-tryptophan powder.
-
Initial Dissolution: Add a volume of sterile PBS to achieve a concentration slightly higher than the target stock concentration (e.g., for a 100 mM stock, add PBS to reach ~90% of the final volume).
-
pH Adjustment for Solubilization: If the powder does not fully dissolve, add sterile 1 M NaOH dropwise while vortexing until the powder dissolves. The solution will become basic.
-
Neutralization: Carefully bring the pH back to ~7.4 by adding sterile 1 M HCl dropwise. Check the pH using sterile pH strips or a calibrated pH meter with a sterile probe.
-
Final Volume Adjustment: Add sterile PBS to reach the final desired stock concentration.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[2]
Part 3: Determining the Optimal Working Concentration - The Cytotoxicity Assay
Before incorporating 5-fluoro-L-tryptophan into proteins for your experiments, it is essential to determine the highest concentration that can be used without causing significant cell death. 5-fluoro-L-tryptophan has been reported to be nonspecifically cytotoxic, as its incorporation can lead to malfunctioning proteins.[2] The following protocol describes a standard MTT assay to determine the half-maximal inhibitory concentration (IC50).[7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[7]
Materials
-
Your mammalian cell line of interest (e.g., HEK293, CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
5-fluoro-L-tryptophan stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or other suitable solvent for formazan crystals
-
Plate reader capable of measuring absorbance at ~570 nm
Protocol
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution Series: Prepare a serial dilution of the 5-fluoro-L-tryptophan stock solution in complete medium. A good starting range would be from 0 µM (vehicle control) up to 1000 µM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 5-fluoro-L-tryptophan. Include a "no-cell" control with medium only.
-
Incubation: Incubate the plate for a period relevant to your planned incorporation experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM).
-
Plot the percentage of viability against the log of the 5-fluoro-L-tryptophan concentration and fit a dose-response curve to determine the IC50 value.
-
Expert Insight: For your incorporation experiments, it is advisable to use a concentration of 5-fluoro-L-tryptophan that is well below the calculated IC50 (e.g., IC20 or lower) to ensure that the observed effects are due to the specific incorporation of the probe and not due to general cellular toxicity.
Part 4: Protocol for Incorporation of 5-fluoro-L-tryptophan in Mammalian Cells
This protocol is adapted from a method for incorporating fluorinated aromatic amino acids in HEK cells and can be adjusted for other adherent or suspension cell lines.[8] The principle relies on the removal of natural L-tryptophan from the culture medium and its replacement with 5-fluoro-L-tryptophan, forcing the cells to use the analog for protein synthesis.
Workflow Overview
Caption: Mammalian cell incorporation workflow.
Materials
-
HEK293T cells (or other suitable cell line)
-
Plasmid DNA encoding your protein of interest
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Complete DMEM (with 10% FBS and antibiotics)
-
Tryptophan-free DMEM powder[9]
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile water for injection (WFI) or equivalent
-
5-fluoro-L-tryptophan stock solution
-
Sterile filtration unit (0.22 µm)
Protocol
Step A: Preparation of Tryptophan-free Incorporation Medium
-
Prepare the tryptophan-free DMEM from powder according to the manufacturer's instructions, using sterile WFI.[9][10]
-
Add other required components such as L-glutamine, sodium bicarbonate, and adjust the pH.
-
Sterilize the medium by passing it through a 0.22 µm filter.
-
To create the final incorporation medium, supplement the sterile tryptophan-free DMEM with:
-
10% Dialyzed Fetal Bovine Serum (dFBS is used to minimize the concentration of free tryptophan).
-
Your desired final concentration of 5-fluoro-L-tryptophan (determined from the cytotoxicity assay, a common starting point is 80 µM).[8]
-
Standard antibiotics (e.g., Penicillin-Streptomycin).
-
Step B: Cell Culture and Transfection
-
Day 1: Plate your HEK293T cells to be 70-80% confluent on the day of transfection. Transfect the cells with the plasmid encoding your protein of interest using your preferred method.
-
Day 2: Allow the cells to grow and express the protein in standard complete DMEM for 24 hours post-transfection.
-
Day 3:
-
Gently wash the cells twice with sterile, pre-warmed PBS to remove all traces of the tryptophan-containing medium.
-
Add the pre-warmed Tryptophan-free Incorporation Medium (prepared in Step A) to the cells.
-
Incubate for a further 24 to 48 hours. The optimal duration for incorporation may need to be determined empirically.
-
-
Day 4/5: Harvest the cells for analysis.
Part 5: Verification of Incorporation
It is crucial to verify that 5-fluoro-L-tryptophan has been successfully incorporated into your protein of interest. Mass spectrometry is the gold standard for this verification.
Protocol: Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Wash the harvested cell pellet with cold PBS.
-
Lyse the cells using a mass spectrometry-compatible lysis buffer (e.g., RIPA buffer without detergents, or a buffer containing 0.1% RapiGest SF in 50 mM ammonium bicarbonate). Sonication on ice can enhance lysis.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet cellular debris and collect the supernatant.
-
-
Protein Digestion:
-
Quantify the protein concentration in the lysate (e.g., using a BCA assay).
-
Take a known amount of protein (e.g., 100 µg) and perform an in-solution tryptic digest. This typically involves reduction (with DTT), alkylation (with iodoacetamide), and overnight digestion with trypsin.
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 ZipTip or similar reversed-phase chromatography method to remove contaminants that can interfere with mass spectrometry.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting spectra against a protein database that includes the sequence of your protein of interest.
-
Look for a mass shift in the peptides containing tryptophan residues. The substitution of a hydrogen atom (1.008 Da) with a fluorine atom (18.998 Da) will result in a mass increase of 17.99 Da for each incorporated 5-fluoro-L-tryptophan.
-
Part 6: Applications in Drug Discovery and Research
The incorporation of 5-fluoro-L-tryptophan provides a powerful spectroscopic handle for a variety of applications.
¹⁹F NMR for Fragment-Based Screening and Ligand Binding
¹⁹F NMR is a highly sensitive technique for studying protein-ligand interactions. Since fluorine is absent in biological systems, the ¹⁹F NMR spectrum of a labeled protein is free of background signals.[8]
-
Principle: The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment. When a ligand or fragment binds near the 5-fluoro-L-tryptophan residue, it perturbs the local electronic environment, causing a change in the ¹⁹F chemical shift.[11]
-
Application: Researchers can screen libraries of small molecule fragments against a 5-FW labeled protein. By observing changes in the ¹⁹F NMR spectrum, one can identify fragments that bind to the protein, determine their binding site (if multiple tryptophan residues are present and assigned), and even measure binding affinities.[1][11]
Fluorescence and Förster Resonance Energy Transfer (FRET)
5-fluoro-L-tryptophan can also be used as a probe in fluorescence-based assays.
-
Intrinsic Fluorescence: The fluorine substitution can alter the fluorescence properties (quantum yield, lifetime, and emission maximum) of tryptophan. These changes can be used to monitor protein conformational changes upon ligand binding or unfolding.[12]
-
FRET Donor: Tryptophan is a natural FRET donor. The unique spectral properties of 5-fluoro-L-tryptophan can make it a more homogeneous and reliable donor for FRET experiments, allowing for more precise distance measurements within a protein or between interacting proteins.[12][13] This can be applied to develop live-cell biosensors for protein-protein interactions or ligand binding.[14]
Conclusion
The use of this compound, and more directly its deprotected form 5-fluoro-L-tryptophan, represents a sophisticated yet accessible method for introducing a powerful spectroscopic probe into proteins within mammalian cells. By carefully considering the preliminary steps of stock solution preparation and cytotoxicity assessment, researchers can confidently proceed with incorporation protocols. The ability to then leverage techniques like ¹⁹F NMR and advanced fluorescence spectroscopy opens up new avenues for detailed investigation of protein structure, function, and interactions in the complex milieu of a living cell, providing invaluable insights for basic research and drug development.
References
- Gee, T. C., Arntson, E. K., Urick, K. A., Mishra, K. N., Hawk, M. L., Wisniewski, J. A., & Pomerantz, C. W. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
-
Mann, M. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. openlabnotebooks.org. Retrieved from [Link]
-
Toscano, G., Rosati, M., Barbieri, L., Maier, K., Banci, L., Luchinat, E., Konrat, R., & Lichtenecker, R. J. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications. Chemical Communications, 60(96), 14188-14191. Retrieved from [Link]
-
Abdel-Hamid, M. K., Abass, M., & El-Khamisy, S. F. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23753-23759. Retrieved from [Link]
-
Gee, C. L., & Pomerantz, W. C. (2019). A Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. Molecules, 24(24), 4567. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of free 5-FU and 5-FU-loaded nanocomposites in HEK293, MCF-7 and HeLa cells for the SRB assay. Retrieved from [Link]
-
Al-Qahtani, S. D., Al-Oqail, M. M., Al-Sheddi, E. S., Al-Otaibi, M. M., & Farshori, N. N. (2022). The Cytotoxic Effects of 5FU on Hek293 and HeLa Cells in vitro. Journal of Pharmaceutical Research International, 34-42. Retrieved from [Link]
- Al-Qahtani, S., et al. (2022). The Cytotoxic Effects of 5FU on Hek293 and HeLa Cells in vitro.
- Prentice, C., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Molecules.
-
Sahoo, H., & Krishnamoorthy, G. (2011). Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. Journal of fluorescence, 21(6), 2139–2147. Retrieved from [Link]
-
Mann, M., Houliston, S., Harding, R., Edwards, A., Arrowsmith, C., & Schapira, M. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. Zenodo. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). Dulbecco's Modified Eagle Medium (DMEM). Retrieved from [Link]
-
Altogen Biosystems. (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of derivative 31 against human normal cell line Hek293. Retrieved from [Link]
- Qianzhu, H., et al. (2025). 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. Protein Science.
- Banning, A., et al. (2018). Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells. Theranostics.
-
ResearchGate. (2016). How to make your own DMEM?. Retrieved from [Link]
- Am Ende, C. W., et al. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. ACS chemical biology.
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from [Link]
- Overbeck, J. H., et al. (2022). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Journal of biomolecular NMR.
-
ResearchGate. (n.d.). Hits with HEK293T Toxicity N50%, IC 50 b30 μM, and CCL Efficacy N70%. Retrieved from [Link]
- Spokoyny, A. M., et al. (2020). An intrinsic FRET sensor of protein-ligand interactions. bioRxiv.
- White, J. C., et al. (2016). Fluorine-Tagged 5-Hydroxytryptophan to Investigate Amino Acid Metabolism In Vivo. PLoS ONE.
-
ResearchGate. (n.d.). Cytotoxicity as IC50 values of selected extracts, cisplatin, and 5-FU. Retrieved from [Link]
-
Danielsson, J., Jarvet, J., Damberg, P., & Gräslund, A. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in molecular biology (Clifton, N.J.), 992, 137–153. Retrieved from [Link]
- Long, Y., et al. (2025). FRET-FLIM for Visualizing and Quantifying Protein Interactions in Live Plant Cells. Methods in Molecular Biology.
-
Spatola Rossi, T., Pain, C., Botchway, S. W., & Kriechbaumer, V. (2022). FRET-FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes. Current Protocols, 2(1), e341. Retrieved from [Link]
-
ResearchGate. (2021). How to dissolve L-tryptophan in PBS?. Retrieved from [Link]
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L-N-Boc-5-Fluorotryptophan: A Versatile Fluorescent Probe for Elucidating Protein Structure and Function
Introduction: Beyond Intrinsic Fluorescence
The study of protein structure, dynamics, and interactions is fundamental to advancing our understanding of biological processes and is a cornerstone of modern drug development.[1][2] For decades, the intrinsic fluorescence of the aromatic amino acid tryptophan has served as a valuable, albeit sometimes limited, tool for researchers.[3][4][5] The environmental sensitivity of tryptophan's fluorescence emission provides a window into the local protein microenvironment.[3][6][7] However, the presence of multiple tryptophan residues in many proteins can complicate data interpretation. To overcome this, scientists have turned to non-natural amino acids with unique spectroscopic properties. Among these, 5-fluorotryptophan (5FW) has emerged as a powerful and versatile probe, offering distinct advantages for detailed protein analysis.[8][9][10][11] This guide provides a comprehensive overview of the application of L-N-Boc-5-fluorotryptophan as a fluorescent probe, from its fundamental properties to detailed protocols for its incorporation and use in cutting-edge research.
The substitution of a single hydrogen atom with fluorine on the indole ring of tryptophan results in minimal steric perturbation, often preserving the native structure and function of the protein.[12][13] Yet, this subtle modification imparts significant and advantageous changes to the amino acid's photophysical properties. 5-Fluorotryptophan serves as a dual-purpose probe, detectable by both fluorescence spectroscopy and ¹⁹F Nuclear Magnetic Resonance (NMR), providing complementary insights into protein behavior.[8][9][10][11] The Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino function of this compound makes it an ideal building block for solid-phase peptide synthesis (SPPS), enabling the precise, site-specific incorporation of this fluorescent reporter into synthetic peptides and protein domains.[14][15]
Photophysical Properties of 5-Fluorotryptophan
The utility of 5-fluorotryptophan as a fluorescent probe is rooted in its distinct spectral characteristics compared to its natural counterpart, tryptophan. Understanding these properties is crucial for designing experiments and interpreting the resulting data.
| Property | Tryptophan (Trp) | 5-Fluorotryptophan (5FW) | Significance |
| Molar Extinction Coefficient (at 280 nm) | ~5,500 M⁻¹cm⁻¹ | ~5,700 M⁻¹cm⁻¹[8] | Similar absorption allows for comparable protein concentration determination using standard methods. |
| Absorption Maximum | ~280 nm | Red-shifted by ~5 nm compared to Trp[8] | This slight red-shift can be useful for confirming incorporation. |
| Emission Maximum | ~350 nm in water[4] | Varies with solvent polarity, generally similar to Trp but can exhibit shifts based on environment. | Highly sensitive to the local microenvironment, making it an excellent reporter of conformational changes.[8][9][10] |
| Quantum Yield | ~0.14 in water[16] | Similar to tryptophan, but highly dependent on the local environment.[11] | Changes in quantum yield upon ligand binding or protein folding provide quantitative data on these processes. |
The fluorescence of 5FW, like that of tryptophan, is highly sensitive to the polarity of its immediate surroundings.[3][8] When a 5FW residue is buried within the hydrophobic core of a folded protein, its fluorescence emission spectrum will typically be "blue-shifted" to shorter wavelengths, and its quantum yield may increase.[4] Conversely, exposure to the aqueous solvent results in a "red-shifted" emission and potential quenching (a decrease in fluorescence intensity).[4][6] This environmental sensitivity is the foundation of its use as a probe for protein folding, conformational changes, and ligand binding.
Incorporation of this compound into Peptides and Proteins
The site-specific incorporation of 5-fluorotryptophan is essential for its effective use as a probe. This compound is the reagent of choice for solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the general steps for incorporating this compound into a peptide sequence using Boc-based SPPS.
Materials:
-
This compound
-
Appropriate resin for Boc SPPS (e.g., PAM resin)[17]
-
Other N-Boc protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers (e.g., dithiothreitol (DTE) if Cys or Met are present)[14]
-
Cleavage cocktail (e.g., HF or TFMSA for Boc chemistry)[14]
-
Ether for precipitation
-
HPLC for purification
Workflow:
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Detailed Steps:
-
Resin Preparation: Swell the appropriate resin in DCM.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.[14][18] A short pre-wash is followed by a longer deprotection step.
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine using a solution of DIEA in DCM.[17]
-
Amino Acid Coupling: Activate the carboxyl group of this compound (or another Boc-amino acid) using a suitable coupling reagent and add it to the resin to form a new peptide bond.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality Behind Experimental Choices:
-
Boc vs. Fmoc Chemistry: While Fmoc chemistry is also widely used, Boc chemistry is robust and well-established. The choice often depends on the specific peptide sequence and available laboratory infrastructure.
-
Coupling Reagents: Reagents like HBTU and HATU are used to facilitate the formation of the amide bond by creating a more reactive intermediate, ensuring high coupling efficiency.
-
Scavengers: During cleavage, reactive species can be generated that can modify sensitive amino acid side chains. Scavengers are added to the cleavage cocktail to "trap" these reactive species and prevent side reactions.
Biosynthetic Incorporation of 5-Fluorotryptophan
For larger proteins, biosynthetic incorporation in expression systems like E. coli is the preferred method. This typically involves using tryptophan auxotroph strains or specific inhibitors of tryptophan biosynthesis to force the incorporation of exogenously supplied 5-fluorotryptophan.[12] More advanced methods utilize orthogonal aminoacyl-tRNA synthetase/tRNA pairs for site-specific incorporation.[13][19]
Applications in Protein Research and Drug Development
The unique properties of 5-fluorotryptophan make it a valuable tool for a wide range of applications.
Monitoring Protein Folding and Conformational Changes
The sensitivity of 5FW fluorescence to its local environment allows researchers to monitor protein folding pathways and detect subtle conformational changes in real-time.[4][20] As a protein folds, 5FW residues that become buried in the hydrophobic core will exhibit a blue-shift in their emission spectrum and an increase in fluorescence intensity.
Studying Protein-Ligand Interactions
The binding of a ligand to a protein can alter the local environment of a nearby 5FW residue, leading to a change in its fluorescence signal. This can be used to determine binding affinities (Kd) and to study the kinetics of binding.[20][21] The change in fluorescence can be due to direct quenching by the ligand or a ligand-induced conformational change in the protein.[21]
Caption: Ligand Binding and Fluorescence Quenching.
Protocol 2: Fluorescence Quenching Assay for Binding Affinity Determination
This protocol describes a general method for determining the binding affinity of a ligand to a protein containing a 5-fluorotryptophan probe.
Materials:
-
Purified protein containing a single 5FW residue.
-
Ligand of interest.
-
Appropriate buffer for the binding assay.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a stock solution of the 5FW-labeled protein at a known concentration. The concentration should be low enough to avoid inner filter effects.
-
Prepare a series of dilutions of the ligand in the same buffer.
-
Set up the spectrofluorometer:
-
Titration:
-
Place the protein solution in the cuvette and record the initial fluorescence spectrum.
-
Make successive additions of the ligand from the stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[21]
-
Trustworthiness and Self-Validation:
-
Controls: Perform a control titration of the ligand into a buffer solution without the protein to account for any intrinsic fluorescence of the ligand. Also, titrate a non-binding molecule into the protein solution to ensure the observed fluorescence change is specific to the ligand of interest.
-
Inner Filter Effect: If the ligand absorbs light at the excitation or emission wavelengths, it can cause an "inner filter effect" that leads to an apparent quenching of fluorescence. This must be corrected for in the data analysis.[21]
Advantages in Drug Development
The incorporation of fluorinated amino acids, including 5-fluorotryptophan, is a growing strategy in drug design.[1][22][23] Fluorine substitution can enhance the metabolic stability, binding affinity, and bioavailability of peptide-based drugs.[2] The ability to use 5FW as a fluorescent probe during the drug discovery process allows for high-throughput screening of compound libraries and detailed characterization of drug-target interactions.[]
Conclusion
This compound is a powerful and versatile tool for researchers in biochemistry, molecular biology, and drug discovery. Its unique photophysical properties, combined with the ability for site-specific incorporation, provide a sensitive and minimally perturbative probe for elucidating the intricacies of protein structure, dynamics, and function. The detailed protocols and underlying principles presented in this guide are intended to empower researchers to effectively utilize this valuable technology in their scientific pursuits.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Micro-environmental influences on the fluorescence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tillhsv.lnu.se [tillhsv.lnu.se]
- 8. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 10. 5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink - PMC [pmc.ncbi.nlm.nih.gov]
- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 13. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
- 14. chempep.com [chempep.com]
- 15. L-N-Boc-5-chlorotryptophan [myskinrecipes.com]
- 16. Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacyjournal.org [pharmacyjournal.org]
Application Notes and Protocols for the Enzymatic Incorporation of 5-Fluorotryptophan into Proteins
Abstract
The strategic incorporation of non-canonical amino acids into proteins offers a powerful toolkit for probing protein structure, function, and dynamics. Among these, 5-fluorotryptophan (5-FW) has emerged as a particularly valuable probe due to its minimal structural perturbation and its utility as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy and fluorescence studies. This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient enzymatic incorporation of 5-fluorotryptophan into recombinant proteins. We will delve into the underlying biochemical principles, offer field-proven methodologies for both in vivo and in vitro expression systems, and provide guidance on the analysis and application of the resulting fluorinated proteins. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 5-FW as a tool for advanced protein characterization and drug discovery.
Introduction: The Significance of 5-Fluorotryptophan Incorporation
The ability to introduce specific chemical modifications into proteins is a cornerstone of modern biochemical and pharmaceutical research. The incorporation of 5-fluorotryptophan, an analog of the canonical amino acid tryptophan, provides a unique window into the molecular world. The substitution of a single hydrogen atom with a fluorine atom on the indole ring of tryptophan is a subtle modification, yet it imparts profound analytical advantages.[1]
The fluorine nucleus (¹⁹F) is an ideal probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.[2] This results in background-free ¹⁹F NMR spectra with a wide chemical shift dispersion, making it highly sensitive to the local electronic environment.[3][4] Consequently, 5-FW labeled proteins are exquisite tools for studying protein-ligand interactions, conformational changes, and protein dynamics, all of which are critical aspects of drug discovery and development.[5] Furthermore, 5-FW also serves as a fluorescent probe, allowing for complementary biophysical characterization.[4]
This guide will equip you with the knowledge and practical protocols to successfully incorporate 5-FW into your protein of interest, thereby enabling a deeper understanding of its biological function.
The Biochemical Basis of 5-Fluorotryptophan Incorporation
The successful incorporation of 5-FW into a growing polypeptide chain hinges on the ability of the cell's translational machinery to recognize and utilize this non-canonical amino acid. The key enzyme in this process is the tryptophanyl-tRNA synthetase (TrpRS) .[6][7] This enzyme is responsible for charging its cognate tRNA (tRNATrp) with tryptophan.
Fortunately, the TrpRS in many organisms, including Escherichia coli, exhibits a degree of substrate promiscuity and can recognize and activate 5-FW, subsequently attaching it to tRNATrp.[1] This "fluorinated" tRNATrp is then delivered to the ribosome, where it participates in protein synthesis, leading to the incorporation of 5-FW at positions encoded by the tryptophan codon (UGG).
There are two primary strategies for achieving efficient incorporation:
-
In Vivo Incorporation: This method involves expressing the target protein in a living host, typically E. coli, under conditions that favor the uptake and utilization of 5-FW over endogenous tryptophan.
-
In Vitro Incorporation (Cell-Free Protein Synthesis): This approach utilizes a cell extract containing all the necessary components for transcription and translation, allowing for protein synthesis in a controlled, open environment.[8]
The choice between these methods depends on factors such as the desired protein yield, the toxicity of 5-FW to the host organism, and the need for precise control over the reaction components.
Diagram of the Enzymatic Incorporation Pathway of 5-Fluorotryptophan
Caption: Enzymatic incorporation of 5-FW into proteins.
Methodologies: Protocols for 5-Fluorotryptophan Incorporation
In Vivo Incorporation in Escherichia coli
This protocol is a widely used method for producing 5-FW labeled proteins. It relies on manipulating the bacterial culture conditions to maximize the incorporation of the supplied 5-FW.
Core Principle: To achieve high levels of incorporation, it is crucial to minimize the intracellular concentration of endogenous tryptophan. This can be accomplished by using a tryptophan-auxotrophic E. coli strain (a strain that cannot synthesize its own tryptophan) or by chemically inhibiting the tryptophan biosynthesis pathway.[9]
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or a tryptophan-auxotrophic strain).
-
Expression vector containing the gene of interest under the control of an inducible promoter (e.g., T7 promoter).
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, and 0.1 mM CaCl₂.
-
5-Fluorotryptophan (5-FW).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
(Optional) Glyphosate for inhibition of the shikimate pathway.[4]
Step-by-Step Protocol:
-
Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the expression plasmid. Grow overnight at 37°C with vigorous shaking.
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and 5-FW Addition:
-
For non-auxotrophic strains: Add glyphosate to a final concentration of 1 g/L and incubate for 30 minutes.[4] This step inhibits the endogenous synthesis of aromatic amino acids.
-
Add 5-FW to a final concentration of 40-100 mg/L.[4][10] The optimal concentration should be determined empirically for each protein.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve protein folding and solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Diagram of the In Vivo Incorporation Workflow
Caption: Workflow for in vivo incorporation of 5-FW.
In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)
CFPS offers a rapid and controlled method for producing 5-FW labeled proteins, bypassing the complexities and potential toxicity associated with live cells.[11]
Core Principle: An extract from cells (e.g., E. coli, wheat germ, or rabbit reticulocytes) provides the necessary machinery for transcription and translation. A DNA template (plasmid or PCR product) and a reaction mix containing amino acids (with 5-FW replacing tryptophan), and an energy source are added to initiate protein synthesis.
Materials:
-
Cell-free protein expression kit (e.g., E. coli S30 extract based).
-
Expression vector or PCR product with the gene of interest.
-
Amino acid mixture lacking tryptophan.
-
5-Fluorotryptophan (5-FW).
-
Nuclease-free water.
Step-by-Step Protocol:
-
Reaction Setup: On ice, combine the components of the cell-free expression system according to the manufacturer's instructions. A typical reaction might include:
-
S30 extract
-
Reaction buffer
-
Amino acid mixture (without tryptophan)
-
5-Fluorotryptophan (at a concentration recommended by the kit manufacturer, typically in the mM range)
-
DNA template (plasmid or PCR product)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30-37°C) for 1-4 hours. The optimal time may vary depending on the protein and the specific CFPS kit.
-
Analysis: After incubation, the reaction mixture contains the synthesized protein. This can be directly used for analysis (e.g., SDS-PAGE, Western blot) or subjected to purification.
Analysis and Quantification of 5-FW Incorporation
Verifying the successful incorporation of 5-FW is a critical step. Several techniques can be employed for this purpose.
| Technique | Principle | Expected Outcome for Successful Incorporation |
| Mass Spectrometry (MS) | Measures the precise molecular weight of the protein. | An increase in the protein's mass corresponding to the number of tryptophan residues replaced by 5-FW (mass difference of +18 Da per incorporation). |
| UV-Vis Spectroscopy | The fluorine atom on the indole ring causes a red shift in the absorption spectrum. | A characteristic red shift of ~5 nm in the absorption spectrum compared to the wild-type protein.[4] |
| ¹⁹F NMR Spectroscopy | Directly detects the presence of the fluorine nucleus. | The appearance of signals in the ¹⁹F NMR spectrum, with the number of signals corresponding to the number of magnetically non-equivalent 5-FW residues. |
| Fluorescence Spectroscopy | The fluorescence properties of 5-FW differ from those of tryptophan. | A shift in the fluorescence emission spectrum.[4] |
Confirmation of >90% Incorporation: A high degree of incorporation can be confirmed when the UV-Vis absorption spectrum of the purified protein overlays with that of free 5-fluorotryptophan in buffer.[4]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | - Toxicity of 5-FW to the host cells. - Inefficient incorporation. - Protein misfolding or degradation. | - Optimize the concentration of 5-FW. - Ensure complete inhibition of endogenous tryptophan synthesis. - Lower the expression temperature. - Use a cell-free expression system. |
| Incomplete incorporation | - Insufficient inhibition of endogenous tryptophan synthesis. - Depletion of 5-FW in the culture medium. | - Increase the concentration of glyphosate or use a tryptophan-auxotrophic strain. - Optimize the initial concentration of 5-FW. |
| No protein expression | - Incorrect vector or strain. - Problems with the induction conditions. | - Verify the integrity of the expression plasmid. - Optimize the IPTG concentration and induction time. |
Applications in Research and Drug Development
Proteins containing 5-FW are invaluable tools in a variety of applications:
-
Drug Discovery: ¹⁹F NMR-based screening of compound libraries against a 5-FW labeled protein can identify fragment-based hits that bind to the target.[5][10]
-
Structural Biology: The sensitivity of the ¹⁹F chemical shift to the local environment provides site-specific information about protein structure and conformational changes upon ligand binding or mutation.[3][12]
-
Enzyme Mechanism Studies: The incorporation of 5-FW can subtly alter the electronic properties of the active site, providing insights into catalytic mechanisms.[1]
-
Protein Dynamics: ¹⁹F NMR relaxation studies can be used to probe protein dynamics on a wide range of timescales.[13]
Conclusion
The enzymatic incorporation of 5-fluorotryptophan into proteins is a robust and versatile technique that provides powerful insights into protein science. By carefully selecting the appropriate expression system and optimizing the experimental conditions, researchers can produce high-quality 5-FW labeled proteins for a wide array of biophysical and biochemical studies. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of this technology, paving the way for new discoveries in basic research and drug development.
References
- Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society.
- Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. (2015). ACS Chemical Biology.
- 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. (2013). Methods in Molecular Biology.
- Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics.
- ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. (2021). RSC Chemical Biology.
- 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. (2025). Protein Science.
- The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications. (2024).
- Incorporation of fluorotryptophans into proteins of escherichia coli. (1975). Biochemistry.
- Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. (2022). Journal of Biomolecular NMR.
- Optimizing Fermentation Strategies for Enhanced Tryptophan Production in Escherichia coli: Integrating Genetic and Environmental Controls for Industrial Applications. (2023).
- Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society.
- Incorporation of fluorotryptophans into proteins of Escherichia coli. (1975). Biochemistry.
- The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. (2024).
- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. (2021). Molecules.
- Tryptophanyl tRNA synthetase FITC. FluoroFinder.
- Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society.
- Tryptophanyl-tRNA synthetase mediates high-affinity tryptophan uptake into human cells. (2018). Journal of Biological Chemistry.
- Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). ACS Sensors.
- Tryptophanyl-tRNA Synthetase. AARS Online.
- Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy. (2012).
- The mechanism of lineage-specific tRNA recognition by bacterial tryptophanyl-tRNA synthetase and its implications for inhibitor discovery. (2025).
- Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner. (2016). Protein Science.
- Tryptophanyl-tRNA Synthetase as a Potential Therapeutic Target. (2020).
- Tryptophan-based Fluorophores for Studying Protein Conformational Changes. (2007). Journal of the American Chemical Society.
- Cell-Free Protein Expression. Thermo Fisher Scientific.
- Cell-Free Protein Synthesis or Expression. Sigma-Aldrich.
- Protocol for Cell-Free Protein Expression. (2012). Methods in Molecular Biology.
- 5-fluoro-tryptophan protein synthesis. Sigma-Aldrich.
- Central metabolic pathway modification to improve L-tryptophan production in Escherichia coli. (2021). Journal of Industrial Microbiology & Biotechnology.
- On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors. (2017).
- Metabolic Engineering and Fermentation Process Strategies for L-Tryptophan Production by Escherichia coli. (2022).
Sources
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 6. Tryptophanyl tRNA synthetase/FITC FluoroFinder [app.fluorofinder.com]
- 7. Tryptophanyl-tRNA Synthetase [aars.online]
- 8. Cell-Free Protein Expression | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Applications of L-N-Boc-5-fluorotryptophan in drug discovery.
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of a Fluorinated Tryptophan Analog
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[4][5] These enhancements include improved metabolic stability, increased binding affinity, and modulated lipophilicity.[1][4][5]
L-N-Boc-5-fluorotryptophan is a chemically protected derivative of the amino acid tryptophan, where a hydrogen atom at the 5-position of the indole ring is replaced by fluorine. The N-α-tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in chemical synthesis, preventing unwanted side reactions at the amino group and enabling its controlled incorporation into larger molecules like peptides.[6][7] This guide provides an in-depth exploration of the key applications of this compound, offering both the scientific rationale and detailed protocols for its use in cutting-edge drug discovery workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉FN₂O₄ | [8] |
| Molecular Weight | 322.33 g/mol | [8] |
| IUPAC Name | (2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [8] |
| CAS Number | 53478-53-8 | [8][9] |
| Appearance | White to off-white powder | [10] |
| Storage | 2-8°C, dry environment | [9] |
Application 1: Building Block for Peptide-Based Therapeutics via Solid-Phase Peptide Synthesis (SPPS)
Scientific Rationale: The incorporation of 5-fluorotryptophan (5F-Trp) into a peptide sequence is a powerful strategy to modulate its biological activity and therapeutic potential. The fluorine atom can alter the peptide's conformation, hydrophobicity, and electronic properties, which may lead to enhanced binding affinity for its target. Furthermore, the C-F bond is significantly stronger than a C-H bond, making the indole ring more resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the peptide's in vivo half-life.[1][4] this compound is the ideal reagent for this purpose in Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for assembling peptides on a solid resin support.[11][12]
Workflow for Boc-SPPS Cycle
Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of this compound via Manual Boc-SPPS
This protocol outlines the manual steps for a single coupling cycle using this compound.
Materials:
-
Peptide synthesis vessel
-
Merrifield or MBHA resin (pre-loaded with the C-terminal amino acid)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt coupling reagents
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Scavengers (e.g., Dithiothreitol - DTE) for Trp protection during deprotection[13]
Procedure:
-
Resin Swelling:
-
Place the peptide-resin in the reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the solvent.[11]
-
-
Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% TFA in DCM containing 0.5% DTE. The scavenger is critical to prevent modification of the tryptophan indole ring.[13]
-
Agitate for 5 minutes (pre-wash), drain, and add fresh deprotection solution.[11][13]
-
Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.[11]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove all traces of TFA.[13]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and repeat. This step neutralizes the protonated N-terminal amine, preparing it for coupling.
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 2-4 equivalents of this compound and an equivalent amount of a coupling agent (e.g., HOBt) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Initiate the reaction by adding the carbodiimide activator (e.g., DIC, 2-4 equivalents) or, if using an aminium salt like HBTU, add DIEA (4-6 equivalents).[11]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Causality Check: Monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.
-
-
Cycle Repetition:
-
The resin is now ready for the next deprotection and coupling cycle to add the subsequent amino acid in the peptide sequence.
-
Application 2: A Sensitive Probe for ¹⁹F NMR-Based Drug Screening
Scientific Rationale: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool in drug discovery, particularly for fragment-based screening and studying protein-ligand interactions.[14] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and its chemical shift is highly sensitive to the local electronic environment.[15][16] Since proteins do not naturally contain fluorine, incorporating a ¹⁹F label provides a "spy" nucleus in an otherwise silent background.[17][18]
By replacing a native tryptophan with 5-fluorotryptophan, researchers can monitor changes in the ¹⁹F NMR signal of the protein upon the addition of potential ligands (fragments or small molecules). A change in the chemical shift or line shape of the ¹⁹F signal is a direct indication of binding at or near the fluorinated residue, providing information on hit identification, binding affinity, and conformational changes.[14][17][19]
Principle of Protein-Observed ¹⁹F NMR Screening
Caption: Ligand binding perturbs the environment of the 5F-Trp probe.
Protocol 2: Expression of a 5F-Trp Labeled Protein and NMR Screening
This protocol describes the metabolic labeling of a protein in E. coli and a basic ¹⁹F NMR binding experiment.
Materials:
-
E. coli expression strain (e.g., a tryptophan auxotroph like BL21(DE3)pLysS)
-
Expression plasmid for the protein of interest
-
Minimal media (e.g., M9)
-
5-fluorotryptophan (the unprotected form)
-
Glyphosate (inhibits endogenous aromatic amino acid synthesis)[15]
-
IPTG for induction
-
NMR spectrometer with a ¹⁹F probe
-
NMR tubes
-
Buffer for NMR (e.g., PBS in D₂O)
-
Fragment library or small molecule compounds
Procedure:
-
Protein Expression and Labeling:
-
Transform the E. coli strain with the expression plasmid.
-
Grow a starter culture overnight in rich media (e.g., LB).
-
Inoculate 1 L of minimal media with the starter culture.
-
Grow cells at 37°C until OD₆₀₀ reaches ~0.6-0.8.
-
Causality: To ensure efficient incorporation of the analog, inhibit the shikimate pathway for aromatic amino acid synthesis by adding glyphosate (e.g., 1 g/L).[15]
-
Supplement the media with 5-fluorotryptophan (e.g., 40-60 mg/L).[15]
-
Incubate for 30 minutes, then induce protein expression with IPTG (e.g., 0.5-1 mM).[15]
-
Continue incubation at a lower temperature (e.g., 18-30°C) for several hours to overnight.
-
Harvest cells by centrifugation and purify the labeled protein using standard chromatography methods. Verify incorporation using mass spectrometry.[14]
-
-
¹⁹F NMR Sample Preparation:
-
Exchange the purified protein into an appropriate NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for the field lock.
-
Concentrate the protein to a suitable concentration for NMR (typically 25-100 µM).
-
Prepare a stock solution of the ligand (or fragment mixture) in the same buffer or DMSO-d₆.
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹⁹F NMR spectrum of the protein alone. The 5F-Trp residue should give a distinct resonance peak.[15]
-
Add a small aliquot of the ligand stock solution to the protein sample.
-
Acquire another 1D ¹⁹F NMR spectrum after ligand addition.
-
Data Interpretation: Compare the two spectra. A change in the chemical shift (a peak moving left or right) or a broadening of the peak indicates a direct binding event that alters the chemical environment of the 5F-Trp probe.[14][19]
-
Table 2: Typical Observations in Protein-Observed ¹⁹F NMR
| Observation | Interpretation |
| Chemical Shift Perturbation (CSP) | Direct evidence of ligand binding near the 5F-Trp probe. The magnitude of the shift can correlate with binding affinity. |
| Line Broadening | Indicates a change in the dynamics of the protein upon binding, often seen with intermediate exchange rates on the NMR timescale. |
| Appearance of New Peaks | Suggests the protein exists in multiple conformational states that are in slow exchange. Ligand binding may stabilize one state over others.[17][19] |
| No Change | The compound does not bind near the probe, or the binding event does not perturb the probe's environment. |
Application 3: A Dual-Purpose Probe for Fluorescence Spectroscopy
Scientific Rationale: Tryptophan is the dominant intrinsic fluorophore in most proteins. Its fluorescence is highly sensitive to the polarity of its local environment. When tryptophan is buried in a hydrophobic protein core, its emission maximum is blue-shifted (e.g., ~330 nm), whereas exposure to a polar aqueous solvent causes a red-shift (e.g., ~350 nm). This property is widely used to study protein folding and conformational changes.
Introducing a fluorine atom at the 5-position (5F-Trp) creates a valuable probe with distinct spectroscopic properties. The substitution causes a characteristic red-shift in both the absorption and emission spectra compared to native tryptophan.[15] This allows for selective excitation and monitoring. More importantly, 5F-Trp can serve as a complementary tool to ¹⁹F NMR, allowing researchers to study the same labeled protein with two orthogonal biophysical techniques.[15][20]
Table 3: Comparison of Spectroscopic Properties
| Property | L-Tryptophan | 5-Fluorotryptophan (5F-Trp) |
| Typical Excitation Max (λ_ex) | ~280 nm | ~295 nm[15] |
| Typical Emission Max (λ_em) | ~350 nm (in water) | ~355-360 nm (in water) |
| Molar Extinction Coefficient (at 280 nm) | ~5,500 M⁻¹cm⁻¹ | ~5,700 M⁻¹cm⁻¹[15] |
| Key Advantage of 5F-Trp | Can be selectively excited at longer wavelengths (~295 nm) to minimize background fluorescence from tyrosine residues. |
Protocol 3: Steady-State Fluorescence Binding Assay
This protocol details how to measure the binding of a ligand by monitoring changes in the fluorescence of a 5F-Trp labeled protein.
Materials:
-
Purified 5F-Trp labeled protein
-
Spectrofluorometer with temperature control
-
Quartz fluorescence cuvette
-
Assay buffer (same as used for protein purification)
-
Concentrated stock solution of the ligand
Procedure:
-
Instrument Setup:
-
Set the spectrofluorometer to the appropriate parameters. For 5F-Trp, use an excitation wavelength of 295 nm to minimize interference from any tyrosine residues.[15]
-
Set the emission scan range from 300 nm to 500 nm.[15]
-
Use appropriate slit widths (e.g., 1-5 nm) for both excitation and emission to balance signal intensity and resolution.
-
-
Sample Preparation:
-
Prepare a solution of the 5F-Trp labeled protein in the assay buffer at a concentration where the absorbance at 295 nm is below 0.1 to avoid inner filter effects.
-
Place the protein solution in the quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the protein alone. This is the baseline (F₀).
-
Perform a titration by making sequential additions of small aliquots of the concentrated ligand stock solution to the cuvette.
-
After each addition, mix gently and allow the sample to equilibrate for 1-2 minutes before recording the new emission spectrum (F).
-
Control Experiment: Perform the same titration into a buffer-only sample to correct for any intrinsic fluorescence of the ligand.
-
-
Data Analysis:
-
Determine the change in fluorescence intensity (ΔF = F - F₀) or the shift in the emission maximum wavelength at each ligand concentration.
-
Plot the ΔF as a function of the ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding equation) to determine the dissociation constant (K_d), a measure of binding affinity.
-
Application 4: Precursor for ¹⁸F-Labeled Positron Emission Tomography (PET) Tracers
Scientific Rationale: Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo.[3][4] It relies on the detection of radiation from positron-emitting isotopes, with fluorine-18 (¹⁸F) being one of the most widely used due to its convenient half-life (~110 minutes) and low positron energy.[4]
Tryptophan metabolism is a critical pathway in both normal physiology and disease, particularly in cancer, where the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is often upregulated to create an immunosuppressive environment. Developing ¹⁸F-labeled tryptophan analogs is therefore a major goal for creating PET tracers to image IDO1 activity and guide cancer immunotherapy.[21] this compound can serve as a key precursor or a reference standard in the synthesis of such novel PET agents, like 5-[¹⁸F]fluoro-tryptophan.[21][22]
Conceptual Workflow for PET Tracer Development
References
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-N-Boc-5-chlorotryptophan [myskinrecipes.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BOC-5-FLUORO-L-TRYPTOPHAN Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 15. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 17. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection of 5-fluorotryptophan.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting the N-α-Boc (tert-butyloxycarbonyl) deprotection of 5-fluorotryptophan and its derivatives. This guide is designed by application scientists to provide in-depth, field-tested solutions to common challenges encountered in the lab. We will explore the "why" behind experimental choices, ensuring you can adapt and overcome obstacles in your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the Boc deprotection of 5-fluorotryptophan.
Question 1: My Boc deprotection is incomplete. LC-MS analysis shows a significant amount of starting material remaining. What are the likely causes and how can I fix it?
Answer:
Incomplete deprotection is a frequent issue that can almost always be resolved by systematically evaluating your reaction conditions. The cleavage of the Boc group is an acid-catalyzed process, and its efficiency is governed by several factors.[1][2]
Core Reasons for Incomplete Deprotection:
-
Insufficient Acid Strength or Concentration: The reaction rate is highly dependent on the concentration of the acid.[2][3] Standard conditions using 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may not be sufficient for all substrates.[2][4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many reactions are complete within 30-60 minutes at room temperature, sterically hindered substrates may require longer times or gentle warming.[1][2]
-
Steric Hindrance: The bulky nature of the Boc group, combined with a sterically congested environment around the amine, can impede the approach of the acidic reagent.[1][3]
-
Reagent Quality: TFA is hygroscopic. The presence of water can reduce its effective acidity.[1]
Troubleshooting Workflow:
If you are facing an incomplete reaction, follow this systematic approach to identify and solve the problem.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Question 2: My LC-MS shows a mass corresponding to my product +56 Da. What is this side product and how can I prevent it?
Answer:
This is a classic and well-documented side reaction. The +56 Da mass increase corresponds to the addition of a tert-butyl group (C₄H₈) to your molecule.[5]
The Mechanism of Side Product Formation:
During the acidic cleavage of the Boc group, a reactive tert-butyl cation intermediate is generated.[5][6] This carbocation is a potent electrophile. The indole ring of tryptophan (and 5-fluorotryptophan) is highly nucleophilic and susceptible to electrophilic alkylation by this cation.[6][7]
Caption: Mechanism of tert-butylation and scavenger action.
Prevention: The Critical Role of Scavengers
To prevent this side reaction, you must include "scavengers" in your reaction mixture. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues in your molecule.[6]
Recommended Scavenger Cocktails for 5-Fluorotryptophan:
The choice of scavenger depends on other sensitive residues that may be present. For peptides containing tryptophan, a common and effective cocktail is a mixture of water and a silane.
| Scavenger Cocktail | Composition (v/v/v) | Rationale |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | Recommended Standard. Triisopropylsilane (TIS) is an excellent carbocation scavenger. Water also acts as a scavenger and helps with solubility.[6] |
| TFA/TES/H₂O | 95 : 2.5 : 2.5 | Triethylsilane (TES) is a suitable alternative to TIS. |
| TFA/Thioanisole/H₂O | 95 : 2.5 : 2.5 | Thioanisole is effective but should be avoided if your peptide also contains methionine, as its cation adducts can alkylate the indole nitrogen.[8] |
Question 3: My 5-fluorotryptophan-containing molecule has other acid-sensitive functional groups. Are there milder deprotection methods I can use?
Answer:
Yes, relying solely on strong acids like TFA is not always feasible, especially with complex molecules bearing other acid-labile protecting groups (e.g., silyl ethers, acetals). Several milder alternatives have been developed.
Comparison of Alternative Boc Deprotection Methods:
| Method/Reagent | Conditions | Time | Advantages | Considerations |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | Very mild and tolerant of many functional groups.[9][10][11] Does not require strong acid.[11] | The mechanism is different from simple acidolysis.[11] Optimization may be required. |
| Thermal (Boiling Water) | Water, 100 °C | 10 min - 2 h | Neutral, environmentally friendly conditions.[9] | Substrate must be soluble and stable in boiling water. |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240 °C | ~30 min | Rapid and efficient for certain substrates.[9][12] | Requires specialized equipment. High temperatures can degrade sensitive molecules. |
| 4M HCl in 1,4-Dioxane | 4M HCl, Dioxane, 0°C to RT | 0.5 - 2 h | A common alternative to TFA.[2][13] | Still a strong acid; may not be suitable for all sensitive groups. |
For a sensitive substrate like a complex 5-fluorotryptophan derivative, the Oxalyl Chloride/Methanol method is a highly promising starting point.[9][10] A comparative study showed that this system successfully deprotected N-Boc-L-tryptophan when HCl in methanol failed under similar conditions, suggesting a mechanism beyond simple in-situ HCl generation.[11][14]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is the standard procedure for most substrates.
-
Preparation: Dissolve the Boc-protected 5-fluorotryptophan substrate in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Scavenger Addition: Add the scavenger cocktail. For the recommended TFA/TIS/H₂O (95:2.5:2.5) system, you will prepare the final deprotection mixture first.
-
Deprotection: Cool the substrate solution to 0 °C in an ice bath. Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v). A typical ratio is 10 mL of cleavage cocktail per gram of substrate.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes.[3] Most reactions are complete within 1-2 hours.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Co-evaporate with toluene (3x) to remove residual TFA.[2][13]
-
Precipitate the deprotected product by adding the concentrated residue drop-wise to a flask of cold diethyl ether with vigorous stirring.
-
Isolate the precipitated product (as the TFA salt) by filtration, wash with cold ether, and dry under vacuum.[15]
-
Protocol 2: Analytical Monitoring by HPLC
Use this protocol to accurately track reaction completion and purity.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.
-
Detection: Monitor at 220 nm and 280 nm (for the tryptophan indole ring).
-
Analysis: The Boc-protected starting material is significantly less polar and will have a longer retention time than the deprotected, more polar amine product.[16] Reaction completion is indicated by the disappearance of the starting material peak.
Data Summary Tables
Table 1: Common Conditions for TFA-Mediated Deprotection
| Reagent System | Concentration | Solvent | Temperature | Typical Time | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to RT | 0.5 - 2 hours | [2][4] |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | None | Room Temp. | 1 - 4 hours | [2] |
Table 2: Analytical Indicators of Successful Boc Deprotection
| Technique | Principle | Key Indicator of Boc Removal | Reference |
| ¹H NMR | Measures proton magnetic environment | Disappearance of the characteristic singlet of the nine tert-butyl protons, typically around 1.4-1.5 ppm. | [17] |
| ¹³C NMR | Measures carbon magnetic environment | Disappearance of the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group. | [17] |
| LC-MS | Chromatographic separation and mass analysis | Observation of the product peak with the correct mass-to-charge ratio (a mass difference of -100.12 amu from starting material). | [16][17] |
| FTIR | Measures molecular vibrations | Disappearance of the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹. | [17] |
| TLC | Chromatographic separation on a plate | Appearance of a more polar spot (lower Rf value) compared to the starting material. Can be visualized with ninhydrin stain for the free amine. | [16] |
References
- A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal. Benchchem.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability.
- Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent).
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Scavengers for Boc deprotection to prevent side product form
- Boc-guanidine deprotection side reactions and how to avoid them. Benchchem.
- A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Benchchem.
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Application Notes and Protocols for the Deprotection of Boc-7-hydroxy-L-tryptophan. Benchchem.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorin
- Technical Support Center: Troubleshooting Boc Deprotection Failures. Benchchem.
- PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Boc Deprotection - TFA - Common Organic Chemistry.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PEGyl
- Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of L-N-Boc-5-fluorotryptophan
Welcome to the technical support center for optimizing the coupling of L-N-Boc-5-fluorotryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during peptide synthesis with this unique amino acid derivative. The electron-rich, fluorinated indole side chain of 5-fluorotryptophan presents specific hurdles that require careful consideration of reagents and reaction conditions to ensure high yield and purity.
This resource is structured into two main sections:
-
Part A: Frequently Asked Questions (FAQs) addresses common queries regarding reagent selection and general best practices.
-
Part B: Advanced Troubleshooting Guide provides a systematic approach to diagnosing and resolving specific experimental failures, such as low coupling yields, racemization, and side product formation.
Part A: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is most effective for this compound to minimize side reactions and ensure high efficiency?
Answer: The choice of coupling reagent is critical. For an electron-rich and sterically demanding amino acid like this compound, aminium/uronium salt-based reagents are highly recommended over carbodiimides like DCC or EDC alone.[1]
-
Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is generally the most effective reagent due to its high reactivity and ability to suppress racemization.[2][3] It forms a highly reactive OAt-active ester, which facilitates efficient coupling even in sterically hindered situations.
-
Strong Alternatives: HCTU and HBTU . HCTU is more reactive and often yields better results than HBTU, providing a good balance between performance and cost.[4][5] HBTU is a reliable and widely used reagent, though it may be slightly less efficient for particularly difficult couplings.[6]
-
Newer Generation: COMU . This reagent offers coupling efficiencies comparable to HATU and has enhanced solubility and safety profiles, as its byproducts are water-soluble and it is based on the non-explosive OxymaPure.[7][8]
The following table provides a comparative overview:
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Advantages & Considerations |
| HATU | Very High | Very Low | Gold standard for difficult couplings; rapid kinetics.[2][8] Cost is a primary drawback. |
| HCTU | High | Low | More reactive and cost-effective than HATU.[4][5] Excellent for improving yields in challenging steps. |
| COMU | Very High | Very Low | Safer (Oxyma-based), byproducts are highly soluble, excellent performance.[7][8] |
| HBTU | Moderate-High | Low-Moderate | Widely used, reliable, and cost-effective for standard couplings.[6] May be less effective for hindered systems. |
| DIC/HOBt | Moderate | Moderate | Cost-effective but higher risk of racemization and side reactions compared to onium salts.[1] |
Q2: What is the optimal base to use with these coupling reagents, and how many equivalents are necessary?
Answer: The choice and stoichiometry of the base are critical for preventing racemization. A non-nucleophilic, sterically hindered base is essential.
-
Recommended Base: N,N-Diisopropylethylamine (DIPEA, also known as Hünig's base) is the most commonly used base. For amino acids that are particularly prone to racemization, a more hindered base like 2,4,6-collidine (TMP) can offer additional protection.[9][10]
-
Stoichiometry: A common protocol involves using 2 equivalents of the amino acid, 2 equivalents of the coupling reagent, and 4 equivalents of DIPEA relative to the resin's substitution level.[4] For HATU-mediated couplings, some protocols recommend 3-4 equivalents of the amino acid and HATU, with 6-8 equivalents of DIPEA to ensure the reaction environment remains basic.[11][12] The excess base is crucial to neutralize the hexafluorophosphate salt and the released HOBt/HOAt derivative, driving the reaction to completion.
Q3: Can the indole side chain of 5-fluorotryptophan cause side reactions? If so, how can they be prevented?
Answer: Yes, the nucleophilic indole ring of tryptophan and its derivatives is susceptible to alkylation, particularly during the final acid-mediated cleavage from the resin.[13][14] The tert-butyl cation generated during Boc-deprotection or from other protecting groups can attack the indole ring.[14]
Prevention Strategy: The use of "scavengers" in the cleavage cocktail is mandatory. Scavengers are nucleophilic agents that trap these reactive cations before they can modify the peptide.[14]
-
Recommended Scavenger Cocktail: For tryptophan-containing peptides, a standard and effective cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) , where TIS (triisopropylsilane) acts as the primary scavenger.[14] For peptides also containing other sensitive residues like Cys or Met, adding ethanedithiol (EDT) to the cocktail is beneficial.[14]
Part B: Advanced Troubleshooting Guide
This section addresses specific problems identified through in-process monitoring (e.g., ninhydrin test) or final product analysis (e.g., HPLC, LC-MS).
Issue 1: Low or Incomplete Coupling Yield
Symptom: A positive ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted free primary amines on the resin.[10][15] This leads to deletion sequences in the final product, observed as a peak with the incorrect mass in LC-MS.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Protocols for Resolution:
-
Double Coupling: This is often the most effective first step.[16][17] After the initial coupling reaction time has elapsed, drain the reaction vessel, wash the resin thoroughly with DMF (3x), and then repeat the entire coupling procedure with a fresh solution of activated this compound.
-
Increase Reaction Time/Temperature: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[16] Gentle heating (e.g., to 40°C) can also improve efficiency, but must be used cautiously as it can also increase the risk of racemization.[16]
-
Optimize Reagents: If using a less reactive agent like HBTU, switching to HATU or COMU for the 5-fluorotryptophan addition can significantly improve the outcome.[3][18] Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) increases the probability of successful molecular interactions.[17][19]
Issue 2: Racemization Detected in the Final Product
Symptom: Chiral HPLC analysis of the final peptide reveals the presence of a diastereomer, indicating that the L-amino acid has partially converted to its D-form during the coupling step.[9][20]
Causality: Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[9][21] The acidity of the α-proton on this intermediate is high, and its abstraction by a base leads to a loss of stereochemistry.[9] This is exacerbated by long activation times and strong bases.
Prevention and Mitigation Strategies:
| Strategy | Rationale |
| Minimize Pre-activation Time | Reduce the time the activated acid exists before the amine is introduced. A 1-5 minute pre-activation is usually sufficient.[11][12][21] |
| Use a Weaker/Hindered Base | Switch from DIPEA to a weaker base like N-methylmorpholine (NMM) or a more hindered base like 2,4,6-collidine to reduce the rate of α-proton abstraction.[9] |
| Use Racemization-Suppressing Reagents | Ensure the use of reagents that inherently suppress racemization. HATU and COMU are superior to HBTU in this regard.[9] If using a carbodiimide, the addition of an additive like OxymaPure or HOAt is essential.[9] |
| Lower Reaction Temperature | Perform the coupling at 0°C, especially during the initial activation and addition phase, and allow the reaction to warm slowly to room temperature.[21] |
Experimental Protocol: Low-Racemization Coupling using HATU
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and neutralized.
-
Reagent Solution: In a separate vessel, dissolve this compound (2.0 eq.) and HATU (1.9 eq.) in peptide-grade DMF.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Activation & Coupling: Add DIPEA (4.0 eq.) to the cooled solution. Allow to pre-activate for no more than 2-5 minutes.[11] Immediately add this solution to the prepared resin.
-
Reaction: Agitate the mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue agitating for another 1-2 hours.
-
Monitoring: Perform a ninhydrin test to confirm reaction completion.
-
Washing: Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Issue 3: Indole Alkylation by Resin Linker
Symptom: An unexpected mass addition of +106 Da (or multiples) is observed in the LC-MS of the crude product. This is particularly common when using Wang-type resins.
Causality: During the final, strongly acidic TFA cleavage, the Wang linker can be cleaved and generate a reactive benzyl cation. This electrophile can then alkylate the electron-rich indole nucleus of the 5-fluorotryptophan residue.[13][22] This side reaction is independent of the scavengers used to trap tert-butyl cations.[22]
Mitigation Workflow:
Caption: Decision tree for mitigating indole alkylation.
Explanation:
-
Change Resin: The most robust solution is to avoid linkers that generate highly reactive cations upon cleavage. For C-terminal acids, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice as it allows for cleavage under very mild acidic conditions that do not typically cause linker-based alkylation. For C-terminal amides, a Rink Amide resin is standard, and while cleavage is still done with high TFA, the byproducts are less prone to this specific side reaction.
-
Indole Protection (Advanced): In highly sensitive sequences, protecting the indole nitrogen with a Boc group (N-in-Boc) can be considered. This deactivates the indole ring towards electrophilic attack but requires an additional deprotection step.
By systematically applying these principles and troubleshooting guides, researchers can overcome the specific challenges associated with this compound and achieve higher yields and purity in their synthetic peptides.
References
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Peptide Coupling Reagent: HCTU vs. Alternatives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wude, F. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Koksch, B., et al. (2025). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 31(e202501263). Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]
-
Patarroyo, M. E., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Retrieved from [Link]
-
ResearchGate. (1999). (PDF) A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]
-
Ilisz, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2054. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Reddit. (2024). Best peptide coupling method in DMF?. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PubMed. (1999). A side-reaction in the SPPS of Trp-containing peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization of chiral PNAs during solid-phase synthesis: Effect of the coupling conditions on enantiomeric purity. Retrieved from [Link]
-
O'Hagan, D. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 26(11), 3201. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. file.globalso.com [file.globalso.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Preventing side reactions during L-N-Boc-5-fluorotryptophan synthesis.
Welcome to the technical support center for the synthesis of L-N-Boc-5-fluorotryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during this critical synthesis. By understanding the underlying mechanisms and implementing robust protocols, you can ensure high yield, purity, and stereochemical integrity of your final product.
Introduction: The Challenge of Synthesizing a Fluorinated Tryptophan Analog
This compound is a valuable building block in peptide synthesis and drug discovery, prized for the unique properties conferred by the fluorine atom. However, its synthesis is not without challenges. The tryptophan indole ring is inherently reactive, and the addition of an electron-withdrawing fluorine atom at the 5-position further modulates its chemical behavior. This guide provides a series of troubleshooting FAQs to address the most common side reactions encountered during the N-Boc protection step.
FAQ 1: Indole Ring Oxidation
Q: My reaction mixture is turning yellow/brown, and I'm seeing unexpected peaks in my LC-MS analysis. Is this oxidation, and how can I prevent it?
A: Yes, a color change to yellow or brown is a strong indicator of indole ring oxidation. The tryptophan indole ring is electron-rich and highly susceptible to oxidation, a problem that can be exacerbated by exposure to air (oxygen), light, or trace metal impurities. The 5-fluoro substituent, being electron-withdrawing, can influence the oxidation potential, but the risk remains significant.
Mechanism of Oxidation: Oxidation typically proceeds via radical mechanisms or electrophilic attack on the indole ring, leading to a variety of byproducts, including N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan derivatives. These impurities are often colored and can be difficult to remove during purification.
Prevention and Mitigation Strategies:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen.
-
Degas Solvents: Before use, thoroughly degas all solvents (e.g., dioxane, water, THF) by sparging with an inert gas like argon or nitrogen for at least 30 minutes.
-
Blanket the Reaction: Maintain a positive pressure of argon or nitrogen over the reaction mixture throughout the entire process, from setup to workup.
-
-
Use High-Purity Reagents:
-
Ensure the starting L-5-fluorotryptophan is of high purity and has not discolored from prolonged storage.
-
Use freshly opened, high-purity solvents and reagents to minimize contaminants that could catalyze oxidation.
-
-
Control Reaction Temperature:
-
Perform the reaction at a controlled, low temperature (e.g., 0 °C) to reduce the rate of oxidation. While the Boc protection reaction will proceed, albeit more slowly, oxidation reactions are often significantly attenuated at lower temperatures.
-
Optimized Protocol to Minimize Oxidation
Below is a detailed protocol incorporating best practices to prevent indole ring oxidation during Boc protection.
Caption: Optimized workflow for Boc protection minimizing oxidation.
FAQ 2: Racemization
Q: How can I ensure the stereochemical integrity of my product? I'm concerned about generating the D-enantiomer.
A: Racemization is a valid concern, as the α-proton of amino acids can be abstracted under basic conditions, leading to a loss of stereochemical purity. [1] The choice of base, solvent, and temperature are critical factors in preventing this side reaction.
Mechanism of Racemization: The presence of a base can facilitate the deprotonation of the α-carbon. The resulting carbanion (or enolate) intermediate is planar (achiral). Reprotonation can then occur from either face, leading to a mixture of L- and D-enantiomers. Stronger bases and longer reaction times at elevated temperatures increase the risk.
Prevention and Mitigation Strategies:
-
Choice of Base:
-
Mild Inorganic Bases: Use of mild inorganic bases like sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Hindered Organic Bases: If an organic base is necessary, a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) is a better choice than triethylamine (TEA).
-
-
Temperature Control: As with oxidation, maintaining a low temperature (0 °C) during the addition of reagents and the initial reaction phase is crucial. This slows the rate of α-proton abstraction.
-
Solvent System: A mixed aqueous/organic solvent system (e.g., dioxane/water, THF/water) is standard. A catalyst-free system using only water has also been shown to be effective for Boc protection of some amines and can minimize base-induced racemization.[2]
Comparison of Reaction Conditions vs. Racemization Risk
| Parameter | High Racemization Risk | Low Racemization Risk (Recommended) | Rationale |
| Base | NaOH, Na₂CO₃, Triethylamine (TEA) | Sodium Bicarbonate (NaHCO₃), DIEA | Stronger, less hindered bases are more likely to cause α-proton abstraction. |
| Temperature | Room Temperature or Elevated (>25°C) | 0°C initially, then slow warm to RT | Lower temperatures significantly reduce the rate of epimerization. |
| (Boc)₂O Addition | Rapid, single portion addition | Slow, dropwise addition of a solution | Maintains a low instantaneous concentration of the acylating agent and base. |
| Reaction Time | Excessively long (e.g., >24 hours) | Monitored to completion (typically 12-16h) | Minimizes the total time the chiral center is exposed to basic conditions. |
Analytical Detection: The most reliable method to quantify racemization is through chiral HPLC analysis . This involves using a chiral stationary phase column that can separate the L- and D-enantiomers, allowing for precise determination of the enantiomeric excess (e.e.).
FAQ 3: Di-Boc and N-Indole Boc Protection
Q: My mass spectrometry results show a peak corresponding to the addition of two Boc groups. How do I prevent this di-protection?
A: This side product is Nα,N¹-di-Boc-5-fluorotryptophan, where a second Boc group has been added to the indole nitrogen (N¹ or Nin). This is a common side reaction in tryptophan chemistry, especially when using an excess of Boc anhydride or certain catalysts.
Mechanism of N¹-Boc Formation: The indole nitrogen has a lone pair of electrons and can act as a nucleophile, attacking the Boc anhydride. This reaction is often catalyzed by 4-dimethylaminopyridine (DMAP) and is more likely to occur under anhydrous conditions or with a large excess of (Boc)₂O. In some syntheses, this N¹-Boc protection is even done intentionally to prevent other side reactions at the indole ring.[3]
Prevention and Mitigation Strategies:
-
Strict Stoichiometric Control:
-
Use a minimal excess of di-tert-butyl dicarbonate ((Boc)₂O). A range of 1.05 to 1.1 equivalents is typically sufficient for complete reaction at the α-amino group without significant N¹-protection. Using a larger excess dramatically increases the formation of the di-Boc product.
-
-
Avoid DMAP if Possible:
-
While DMAP can catalyze the desired reaction, it is also a highly effective catalyst for the undesired N¹-acylation. For this specific synthesis, relying on a base like NaHCO₃ is sufficient and avoids this complication.
-
-
Choice of Solvent and Base:
-
The standard aqueous/organic solvent system (e.g., 1:1 dioxane/water) disfavors N¹-protection compared to anhydrous conditions. The presence of water and a mild base like NaHCO₃ ensures the α-amino group is sufficiently nucleophilic while the indole nitrogen's reactivity is tempered.
-
Protocol for Selective Nα-Boc Protection
This protocol is optimized to favor the formation of the mono-protected product.
Caption: Reaction pathways for mono- vs. di-Boc protection.
References
-
Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of The Chemical Society, Chemical Communications, (24), 1699-1700. [Link]
-
Zeng, W., Qian, C., Chen, Z., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1523–1533. [Link]
-
Kaur, H., Chityala, P. K., & Kumar, A. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry, 2014, 1-6. [Link]
-
Schubert, M., et al. (2025). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
Beilstein Journal of Organic Chemistry. (2018). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
Guisle, I., et al. (2015). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 20(1), 1138-1153. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Barltrop, J. A., & Schofield, P. (1984). A Convenient One-Step Synthesis of L-aminotryptophans and Improved Synthesis of 5-fluorotryptophan. Journal of the Chemical Society, Perkin Transactions 1, 1603-1607. [Link]
-
Kaur, H., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Franzén, H. M., et al. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. ElectronicsAndBooks. [Link]
-
Kovács, L., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. International Journal of Molecular Sciences. [Link]
Sources
Technical Support Center: Purification of 5-Fluorotryptophan Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides containing 5-fluorotryptophan (5-FW). As a Senior Application Scientist, I've designed this center to address the unique challenges you may encounter during the purification of these modified peptides. The incorporation of 5-FW, while invaluable for spectroscopic studies like ¹⁹F NMR and fluorescence, introduces specific physicochemical properties that demand adjustments to standard purification protocols.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your purification strategy.
Core Principles: Why 5-Fluorotryptophan Peptides are Different
Before diving into troubleshooting, it's crucial to understand the causality behind the challenges. The fluorine atom on the indole ring of tryptophan is highly electronegative and increases the hydrophobicity of the amino acid. This seemingly small change has significant consequences:
-
Increased Retention Time in RP-HPLC: 5-FW peptides are more hydrophobic than their native tryptophan counterparts and will bind more strongly to C8 or C18 stationary phases. This results in longer retention times, necessitating adjustments to your HPLC gradient.[3][4]
-
Altered Solubility: The increased hydrophobicity can lead to decreased solubility in aqueous buffers, making sample preparation more challenging.
-
Potential for Aggregation: The modified electronic properties and hydrophobicity of the 5-FW indole ring can enhance intermolecular interactions, increasing the propensity for peptide aggregation, especially in sequences with multiple 5-FW residues or other hydrophobic amino acids.[5]
This guide is structured to follow a typical purification workflow, from crude peptide solubilization to final quality control.
Purification Workflow Overview
Here is a standard workflow for the purification of a 5-FW containing peptide. Each step is detailed in the sections below.
Caption: Standard purification workflow for 5-FW peptides.
PART 1: Pre-Purification & Sample Solubilization
This initial step is critical. Improper solubilization can lead to sample loss, poor chromatographic performance, and inaccurate quantification.
Frequently Asked Questions (FAQs)
Q: How should I first attempt to dissolve my crude 5-FW peptide?
A: Always start with the solvent system intended for your initial HPLC mobile phase (e.g., Water with 0.1% Trifluoroacetic Acid, TFA). If solubility is low, you can gradually add the organic component of your mobile phase (typically acetonitrile) dropwise until the peptide dissolves. This ensures the sample solvent is miscible with the mobile phase, preventing precipitation on the column.
Q: My peptide is still insoluble. What are my options?
A: For highly hydrophobic or aggregation-prone 5-FW peptides, stronger measures may be needed.
-
DMSO: Dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) and then dilute it with your aqueous mobile phase. Be aware that DMSO has a strong UV absorbance and can interfere with chromatographic analysis if not carefully managed.
-
HFIP: For extremely difficult cases, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is an excellent solvent for disrupting aggregates.[6] Like DMSO, dissolve the peptide in a small volume of HFIP and then dilute. HFIP is volatile and compatible with RP-HPLC.
Troubleshooting Guide
Q: I dissolved my peptide in a strong organic solvent (like DMSO), but it crashed out when I injected it onto the column. What happened?
A: This is a classic solvent mismatch problem. The high aqueous content of the mobile phase at the beginning of the run caused your highly organic sample plug to precipitate.
-
Solution 1 (Best): Re-dissolve the crude peptide, minimizing the amount of strong organic solvent used. Dilute the sample with the initial aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to a point just before precipitation occurs. This makes the sample solvent more compatible with the starting conditions.
-
Solution 2: If high organic content is unavoidable for solubility, consider a "sandwich" injection. Inject a small plug of a weaker solvent (e.g., 50% acetonitrile) before and after your sample plug to create a buffer zone that allows for better mixing on the column head.
PART 2: Reversed-Phase HPLC (RP-HPLC) Strategy
RP-HPLC is the standard and most effective method for peptide purification.[3][4] Success with 5-FW peptides relies on adapting the method to their increased hydrophobicity.
Frequently Asked Questions (FAQs)
Q: What column and mobile phases should I use for a 5-FW peptide?
A: A C18 stationary phase is the most common and effective choice.[7][8]
-
Stationary Phase: A wide-pore (300 Å) C18 silica-based column is ideal for peptides, allowing better access to the stationary phase.[9][10]
-
Mobile Phase A: Purified water with an ion-pairing agent, typically 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
Q: How will the 5-FW residue affect my HPLC gradient?
A: Expect the 5-FW peptide to elute at a higher acetonitrile concentration than its non-fluorinated analog. If you have a gradient for the native peptide, start by shifting the gradient 5-10% higher in organic content. For a new peptide, a broad scouting gradient (e.g., 5% to 95% Acetonitrile over 30 minutes) is recommended to determine the approximate elution point. You can then optimize with a shallower gradient around that point to improve resolution.[9]
Experimental Protocol: Developing an Optimized Gradient
-
Scouting Run:
-
Column: C18, 300 Å, e.g., 4.6 x 250 mm.[11]
-
Flow Rate: 1.0 mL/min.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Detection: 214 nm and 280 nm.
-
-
Analysis: Identify the retention time (RT) of your target peptide. Let's say it elutes at 20 minutes, which corresponds to ~65% Acetonitrile.
-
Optimization Run:
-
Design a shallower gradient centered around the elution point from the scouting run.
-
New Gradient: Hold at 45% B for 2 min, then ramp from 45% to 75% B over 30 minutes. This is a 1%/minute gradient, which provides excellent resolving power for complex mixtures.[9]
-
Troubleshooting Guide
Caption: Troubleshooting common RP-HPLC issues for 5-FW peptides.
PART 3: Characterization and Quality Control
Accurate analysis of your purified fractions is essential to confirm you have the correct product at the desired purity.
Frequently Asked Questions (FAQs)
Q: How do I confirm the identity of my purified 5-FW peptide?
A: Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard.[7] The key is to know the expected mass. The incorporation of a 5-fluorotryptophan in place of a standard tryptophan results in a predictable mass shift.
| Amino Acid | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Tryptophan (C₁₁H₁₂N₂O₂) | 204.0899 | - |
| 5-Fluorotryptophan (C₁₁H₁₁FN₂O₂) | 222.0805 | +17.9906 |
Q: My peptide contains multiple tryptophans, some native and some fluorinated. Can MS distinguish this?
A: Standard MS will only give you the total mass of the peptide, so you can confirm the number of 5-FW incorporations but not their specific locations. If you need to confirm the site of incorporation, tandem MS (MS/MS) would be required to fragment the peptide and identify the specific residue that carries the mass modification.
Q: How do I assess the purity of my final product?
A: Analytical RP-HPLC is the method of choice.[4] Inject your purified, lyophilized product onto your optimized analytical gradient. Purity is typically calculated by integrating the area of the main peak and dividing it by the total area of all peaks detected at a specific wavelength (commonly 214 nm for the peptide backbone).
Troubleshooting Guide
Q: My main peak in the mass spectrometer is 18 Da lower than expected. What does this mean?
A: This strongly suggests that the 5-fluorotryptophan was not successfully incorporated during synthesis, and you have the native tryptophan peptide instead. You will need to revisit your peptide synthesis protocol.
Q: I see a peak that is 18 Da higher than my target mass. What is this?
A: This is often due to oxidation, a common side reaction, especially with tryptophan residues. The +16 Da from oxidation combined with the +2 Da from a doubly charged ion can appear as an +18 Da peak. However, it's crucial to check the full isotope distribution to confirm the charge state and exact mass.
Q: My fluorescence signal seems low or quenched. Is this normal for 5-FW?
A: Yes, this can be normal. While 5-FW is a useful fluorescent probe, its quantum yield is highly sensitive to the local environment and can be lower than native tryptophan in some contexts.[2] Furthermore, if you have adjacent aromatic residues or the 5-FW is in a stacked conformation (e.g., in an aggregate), you may observe fluorescence quenching.[12]
References
-
Structural Genomics Consortium (SGC), University of Toronto, University of Oxford. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. openlabnotebooks.org. [Link]
-
Mann, M., Houliston, S., Harding, R., Edwards, A., Cheryl, A., & Schapira, M. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. Zenodo. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Mant, C. T., Chen, Y., Yan, Z., Popa, T. V., Kovacs, J. M., Mills, J. B., Tripet, B. P., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1157(1-2), 112–123. [Link]
-
Sahin, C., & Eliezer, D. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology, 992, 269–284. [Link]
-
Son, M., Lee, K. H., & Kim, Y. (2004). Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity. Journal of Bacteriology, 186(22), 7570–7577. [Link]
-
Le-Huu, P., et al. (2012). PolyQ aggregation studied by model peptides with intrinsic tryptophan fluorophores. FEBS Journal, 279(2), 275-285. [Link]
-
Stathopoulos, P., Papas, S., & Tsikaris, V. (2005). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of Peptide Science, 11(10), 624-631. [Link]
-
Phenomenex. (n.d.). A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. Phenomenex. [Link]
-
Amblard, M., et al. (2016). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]
-
Bechara, C., et al. (2012). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. The FASEB Journal, 26(12), 4965-4975. [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]
-
ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Wang, L. (2020). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Neuland Labs. [Link]
-
Singh, S. (2025). What are the common challenges faced in peptide purification using chromatography?. Quora. [Link]
-
De Zotti, M., et al. (2025). Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. Chemical Science, 16(1), 1-12. [Link]
-
Orthogonal Peptides. (n.d.). Our Technologies. Orthogonal Peptides. [Link]
-
Coin, I., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Wang, J., et al. (2016). Utility of 5-Cyanotryptophan Fluorescence as a Sensitive Probe of Protein Hydration. Journal of Physical Chemistry B, 120(33), 8436–8444. [Link]
-
Miller, M. C., & Pochan, D. J. (2021). Fluorinated peptide biomaterials. APL Bioengineering, 5(4), 041503. [Link]
-
Schweimer, K., et al. (2002). How Aggregation and Conformational Scrambling of Unfolded States Govern Fluorescence Emission Spectra. Biophysical Journal, 83(4), 2240–2249. [Link]
-
Kumar, V., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques, 31(2), 58–66. [Link]
-
Wang, Y., & Li, L. (2012). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Analytical Chemistry, 84(16), 7142–7149. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Fluorotryptophan. PubChem Compound Database. [Link]
-
Londo, D. R., et al. (2011). Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 22(5), 848–855. [Link]
Sources
- 1. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 2. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. PolyQ aggregation studied by model peptides with intrinsic tryptophan fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. hplc.eu [hplc.eu]
- 12. Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification During Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues with L-N-Boc-5-fluorotryptophan peptides.
Technical Support Center: L-N-Boc-5-Fluorotryptophan Peptides
A Guide to Overcoming Solubility Challenges in Research and Development
Welcome to the technical support center for scientists and researchers working with this compound (Boc-L-Trp(5F)-OH) modified peptides. The incorporation of this non-canonical amino acid is a powerful tool for 19F-NMR studies, protein structure analysis, and drug discovery.[1][2][3] However, the unique physicochemical properties of Boc-L-Trp(5F)-OH can introduce significant solubility hurdles. This guide provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the principles governing the solubility of these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my peptide containing this compound proving so difficult to dissolve?
A1: The solubility challenge with these peptides is multifactorial, stemming from the combined properties of the modified tryptophan and the protective group. Understanding these root causes is the first step toward a successful solubilization strategy.
-
Inherent Hydrophobicity: The core tryptophan structure is already one of the most hydrophobic amino acids. The addition of a fluorine atom to the indole ring, while adding high electronegativity, actually increases the overall hydrophobicity of the aromatic system.[4] This heightened non-polar character promotes self-association and reduces favorable interactions with aqueous solvents.[5][6]
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety designed to temporarily protect the N-terminal amine.[7][8] Its presence dramatically increases the hydrophobicity and steric bulk of the amino acid residue, further discouraging solvation in polar, aqueous media.[9]
-
Peptide Sequence Context: The overall amino acid composition of your peptide is a critical factor.[10][11] If the sequence already contains a high percentage (>50%) of other hydrophobic residues (e.g., Leu, Val, Ile, Phe), the addition of Boc-L-Trp(5F)-OH can push the peptide past a solubility threshold, leading to significant aggregation.
-
Secondary Structure & Aggregation: Hydrophobic peptides have a strong tendency to form stable secondary structures, particularly β-sheets. These structures can stack into intermolecular aggregates that are notoriously difficult to dissolve.[5] This process is a primary cause of insolubility and can be concentration-dependent.
Caption: Decision workflow for initial peptide solubilization.
Q3: How do I choose a solvent based on my peptide's net charge, and what if it's neutral?
A3: The net charge of a peptide at a given pH is a primary determinant of its solubility in aqueous solutions. [5]Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. [5][11]Adjusting the pH away from the pI increases the net charge, improving solubility. [6][12] Calculating Net Charge (at pH ~7):
-
Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus (-NH2). [10][13]* Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus (-COOH). [10][13]* Sum the values to get the net charge.
Given the presence of the hydrophobic Boc-L-Trp(5F)-OH, your peptide will most likely fall into the "Neutral / Hydrophobic" category, making organic co-solvents the necessary starting point.
| Peptide Net Charge | Category | Recommended Initial Solvent | Rationale |
| > 0 | Basic | 10-25% Acetic Acid or 0.1% TFA [10][13][14] | The acidic solution protonates acidic residues, ensuring a net positive charge and repelling other peptide chains. |
| < 0 | Acidic | 0.1M Ammonium Bicarbonate (NH₄HCO₃) [14] | The basic solution deprotonates basic residues, ensuring a net negative charge and promoting repulsion. |
| ≈ 0 or >50% Hydrophobic Residues | Neutral / Hydrophobic | Organic Co-solvents (DMSO, DMF, ACN) [14] | The peptide lacks sufficient charge for aqueous solubility. An organic solvent is needed to solvate the non-polar regions. |
Q4: What are the best practices for using organic co-solvents like DMSO?
A4: For highly hydrophobic peptides, which is common for sequences containing Boc-L-Trp(5F)-OH, using an organic co-solvent is standard practice. [6][10]The key is to first achieve complete dissolution in the organic solvent before introducing the aqueous buffer. Abruptly adding buffer to a partially dissolved peptide will almost certainly cause it to precipitate out.
Key Co-Solvent Properties & Cautions:
| Co-Solvent | Abbreviation | Use For | Cautions & Considerations |
| Dimethyl Sulfoxide | DMSO | Highly hydrophobic, neutral peptides. [14] | Can oxidize Met and free Cys residues. [15]Generally compatible with cell-based assays at <0.5% v/v. [10] |
| Dimethylformamide | DMF | Peptides containing Met or Cys. [13] | Higher toxicity than DMSO. Ensure compatibility with your assay. |
| Acetonitrile | ACN | General hydrophobic peptides. | Less effective for extremely hydrophobic peptides. Easily removed by lyophilization. |
| Isopropanol | IPA | General hydrophobic peptides. | Similar to ACN. |
Experimental Protocol 1: Solubilization using an Organic Co-solvent
-
Preparation: Bring the lyophilized peptide aliquot to room temperature before opening the vial to prevent condensation. [16]Centrifuge the vial briefly to collect all the powder at the bottom. [16]2. Initial Dissolution: Add a minimal volume of the chosen organic solvent (e.g., DMSO) to the peptide. The goal is to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex/Sonicate: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. [10][16]The solution should become completely clear.
-
Stepwise Dilution: This is the most critical step. While vortexing the peptide stock solution gently, add your desired aqueous buffer (e.g., PBS) drop-by-drop . 5. Monitor for Precipitation: If the solution becomes cloudy, you have reached the solubility limit in that particular buffer. Stop adding the aqueous component. You may need to remake the solution at a lower final concentration.
-
Final Check: Once diluted, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any microscopic, undissolved aggregates before using the supernatant in your experiment. [10]
Q5: My peptide is still insoluble even with DMSO. What advanced strategies can I use?
A5: When standard organic solvents fail, it's typically due to extreme hydrophobicity and/or the formation of very stable β-sheet aggregates. In these cases, more powerful disaggregating agents are required.
-
Hexafluoroisopropanol (HFIP): HFIP is a highly polar, dense fluorinated alcohol that is exceptionally effective at breaking the hydrogen bonds that stabilize secondary structures like β-sheets. [17]It is not typically used as the final solvent for an experiment but as a pre-treatment step to "reset" the peptide's aggregation state into a more soluble, monomeric form. [17]
Experimental Protocol 2: Disaggregation and Solubilization using HFIP Pre-treatment
This protocol is designed to monomerize a highly aggregated peptide, which can then be dissolved using the method in Protocol 1.
-
Initial Dissolution: Add a small amount of 100% HFIP to your entire lyophilized peptide sample to dissolve it completely.
-
Film Formation: In a chemical fume hood, evaporate the HFIP using a gentle stream of nitrogen gas. This will leave a thin, uniform film of monomerized peptide on the walls of the vial.
-
Vacuum Dry: Place the open vial in a vacuum desiccator for at least 1 hour to remove all residual HFIP.
-
Re-dissolve: Your peptide is now in a more soluble, disaggregated state. Proceed with Protocol 1 , starting with a standard organic solvent like DMSO or DMF to dissolve the peptide film before aqueous dilution.
-
Chaotropic Agents: Agents like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea disrupt the hydrogen-bonding network of water, which helps to solvate non-polar molecules and break up aggregates. [13][14]These are powerful solubilizing agents but will denature most proteins and are often incompatible with biological assays unless significantly diluted or removed via dialysis or buffer exchange.
References
- Vertex AI Search: Citing a variety of sources on peptide solubilization techniques and factors influencing solubility.
- Peptide Solubilization: A comprehensive guide covering various methods to dissolve peptides, including the use of co-solvents and pH adjustment.
- The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth: Discusses the fundamental challenges of peptide solubility in drug development, highlighting factors like amino acid composition, net charge, and pH.
- Workflow for optimising the solubility of peptides containing modified... - ResearchGate: Provides a workflow for optimizing the solubility of peptides with modified amino acids.
- Guidelines for Peptide Dissolving: Offers methods to improve peptide solubility, including pH adjustment and the use of dissolution aids.
- News - How to increase the solubility of peptides?: Details strategies for improving peptide solubility, such as sequence modification and the use of organic solvents, with specific warnings for certain residues.
- Solubility Guidelines for Peptides - Sigma-Aldrich: Provides a systematic approach to peptide solubilization based on charge characteristics.
- How to dissolve peptides? - LifeTein: A guide on peptide dissolution based on polarity and charge, including recommendations for neutral and aggregation-prone peptides.
- Peptide Synthesis - FAQ | AAPPTEC: Compares Fmoc and Boc chemistries, noting that Boc chemistry can be advantageous for hydrophobic peptides susceptible to aggregation.
- Synthetic Peptide Handling & Storage Protocol - Sigma-Aldrich: Outlines approaches for dissolving hydrophobic and uncharged peptides, recommending organic solvents and chaotropic agents.
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.: Explains the use of the BOC group for protecting amines in synthetic chemistry.
- Technical Support Center: Troubleshooting Low Solubility of Synthetic Peptides - Benchchem: A guide for troubleshooting low solubility of synthetic peptides, focusing on physicochemical properties.
- Guidelines for Dissolving Peptides - GenScript: Provides a method for performing a solubility test and choosing solvents based on the peptide's overall charge.
- The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide - Benchchem: An in-depth guide on the Boc protecting group's role and chemistry in solid-phase peptide synthesis.
- 5-Fluoro-L-tryptophan monohydrate - GoldBio: Product information for 5-Fluoro-L-tryptophan, highlighting its use as a reporter group for NMR studies.
- The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols - Benchchem: Details the use of fluorinated compounds like HFIP to disrupt peptide aggregation.
- Peptide Solubility Guidelines - How to solubilize a peptide: Offers a general procedure for peptide solubilization, including preparation and physical methods like sonication.
- Understanding Peptide Stability Under Various pH Conditions: Explains how pH affects peptide charge, conformation, solubility, and aggregation.
- Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C... - PMC - NIH: A research article discussing the minimal structural perturbation caused by 5-fluorotryptophan incorporation, supporting its use in structural studies.
- The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC: Discusses how fluorination decreases the electron density of the aromatic ring system.
- The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing): Highlights the utility of fluorotryptophan in biomolecular NMR spectroscopy.
- Nin-Boc-L-tryptophan - Chem-Impex: Describes how the Boc protecting group enhances stability and solubility for peptide synthesis.
Sources
- 1. goldbio.com [goldbio.com]
- 2. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. genscript.com [genscript.com]
- 14. lifetein.com [lifetein.com]
- 15. News - How to increase the solubility of peptides? [gtpeptide.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization of L-N-Boc-5-fluorotryptophan
Welcome to the technical support center for the synthesis and handling of L-N-Boc-5-fluorotryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing racemization, a critical factor in maintaining the stereochemical integrity and biological activity of your synthesized peptides and molecules.
Troubleshooting Guide: Diagnosis and Mitigation of Racemization
Racemization, the conversion of a pure enantiomer into a mixture of both D and L forms, is a significant challenge during the chemical synthesis of peptides.[1] This guide will help you identify the potential causes of racemization when using this compound and provide actionable solutions.
Issue 1: Significant Racemization Detected After Peptide Coupling Step
Symptoms:
-
Analysis of the crude peptide by chiral HPLC or other enantioselective methods shows a significant peak corresponding to the D-diastereomer.
-
The biological activity of the synthesized peptide is lower than expected.
Root Cause Analysis:
The most common cause of racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. The subsequent nucleophilic attack by the amine component can then occur from either face of the planar, achiral oxazolone ring, resulting in both the desired L- and undesired D-peptide. A less common pathway, direct enolization, can also occur under strongly basic conditions.[1]
Mitigation Strategies:
1. Optimization of Coupling Reagents and Additives:
The choice of coupling reagent is critical for minimizing racemization.[2] While highly reactive reagents can speed up amide bond formation, they can also increase the risk of racemization.
-
Carbodiimides (e.g., DCC, DIC): These are classic coupling reagents, but their use without additives can lead to significant racemization.[2][3] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential.[3][4] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[3][4]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): These reagents are generally efficient and lead to less racemization compared to carbodiimides alone.[3][5] They incorporate an HOBt or HOAt moiety within their structure, which helps to suppress racemization.[5] However, it's important to be aware that these reagents can react with unprotected N-terminals to form guanidinium byproducts.[6]
-
Phosphonium Salts (e.g., BOP, PyBOP): BOP is a highly effective coupling reagent that converts the carboxylic acid into an OBt ester, minimizing racemization.[2] However, a major drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] PyBOP was developed as a non-toxic alternative with similar efficacy.[2]
-
Oxyma-Based Reagents (e.g., COMU, PyOxim): These newer generation coupling reagents are gaining popularity due to their high efficiency, low racemization potential, and improved safety profile, as they do not contain potentially explosive HOBt or HOAt derivatives.[2][7]
| Coupling Reagent Class | Examples | Racemization Potential | Recommended Additives | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (without additives) | HOBt, HOAt, 6-Cl-HOBt, Oxyma | DCC can form an insoluble urea byproduct.[2] DIC is preferred for solid-phase synthesis.[2][3] |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Low to Moderate | None required (already incorporated) | Potential for guanidinylation side reaction.[6] |
| Phosphonium Salts | BOP, PyBOP | Low | None required (already incorporated) | BOP produces carcinogenic HMPA.[2] PyBOP is a safer alternative.[2] |
| Oxyma-Based Reagents | COMU, PyOxim | Very Low | None required (already incorporated) | Excellent safety profile and high reactivity.[2][7] |
2. Judicious Selection of the Base:
The base used to neutralize the amino acid salt and facilitate the coupling reaction plays a crucial role in the extent of racemization.
-
Sterically Hindered Bases are Preferred: Bases with greater steric hindrance, such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM), are generally preferred over less hindered bases like triethylamine (TEA).[4] The bulkier bases are less efficient at abstracting the α-proton of the activated amino acid, thus reducing the rate of racemization.
-
Weaker Bases for Sensitive Couplings: In cases where there is a significantly high risk of racemization, employing a weaker base like 2,4,6-collidine (sym-collidine) can be beneficial.[2]
| Base | Structure | Steric Hindrance | Basicity | Recommendation |
| Triethylamine (TEA) | Et₃N | Low | Strong | Not recommended for racemization-prone couplings.[4] |
| N,N-Diisopropylethylamine (DIPEA) | i-Pr₂NEt | High | Moderate | Commonly used and generally a good choice.[2] |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | Moderate | Moderate | A good alternative to DIPEA.[2] |
| 2,4,6-Collidine | C₈H₁₁N | Very High | Weak | Recommended for highly sensitive couplings.[2][8] |
3. Control of Reaction Temperature:
Elevated temperatures can accelerate the rate of racemization.
-
Perform Couplings at or Below Room Temperature: Whenever possible, conduct coupling reactions at room temperature (20-25°C) or below. For particularly sensitive amino acids, cooling the reaction to 0°C may be necessary.
-
Microwave Synthesis Considerations: While microwave-assisted peptide synthesis can significantly reduce reaction times, it's crucial to carefully control the temperature. For amino acids prone to racemization, such as cysteine and histidine, lowering the microwave coupling temperature from a standard 80°C to 50°C has been shown to limit racemization.[8]
Issue 2: Racemization Observed During N-Boc Deprotection
Symptoms:
-
Enantiomeric analysis after the N-Boc deprotection step reveals an increase in the D-isomer.
Root Cause Analysis:
While less common than during coupling, some racemization can occur during the acidic removal of the Boc protecting group, especially with prolonged exposure to strong acids. The exact mechanism is not as well-defined as the oxazolone pathway but is thought to involve protonation of the indole nitrogen, which can increase the acidity of the α-proton.
Mitigation Strategies:
-
Minimize Deprotection Time: Use the minimum time required for complete removal of the Boc group. Monitor the reaction by TLC or LC-MS to determine the endpoint.
-
Use Optimized Deprotection Reagents: A standard solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically effective. The addition of scavengers such as triisopropylsilane (TIS) or water can help to suppress side reactions, although their direct impact on racemization is less documented.
-
Alternative Protecting Groups: For extremely sensitive syntheses, consider alternative N-terminal protecting groups. For instance, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group is a thiol-labile protecting group that has been shown to greatly suppress racemization during coupling.[9][10]
Recommended Experimental Protocol for a Racemization-Sensitive Coupling
This protocol outlines a general procedure for coupling this compound with a C-terminally protected amino acid or peptide, designed to minimize racemization.
-
Dissolve this compound (1.0 eq.) and the coupling additive (e.g., Oxyma, 1.1 eq.) in a suitable aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.1 eq.) to the solution and stir for 10-15 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine component (e.g., H-Phe-OMe·HCl, 1.0 eq.) in the same solvent.
-
Add the sterically hindered base (e.g., DIPEA, 1.0 eq. if starting from a hydrochloride salt, or a catalytic amount if starting from the free amine) to the amine solution and stir for a few minutes.
-
Slowly add the amine solution to the pre-activated this compound solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with a mild acid (e.g., saturated aqueous NH₄Cl), followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by flash chromatography.
Caption: Recommended workflow for minimizing racemization during peptide coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: While all chiral amino acids (except glycine) can racemize, tryptophan and its derivatives have an electron-rich indole side chain that can influence the acidity of the α-proton, potentially increasing susceptibility under certain conditions. The electron-withdrawing fluorine atom at the 5-position can further modify the electronic properties of the indole ring, although the precise effect on racemization rates requires specific experimental evaluation for each reaction condition. Generally, amino acids with bulky side chains or those with side-chain functionalities that can participate in catalysis (like histidine) are more prone to racemization.[1][6]
Q2: How can I accurately quantify the level of racemization?
A2: Several analytical techniques can be used to determine the enantiomeric purity of your product:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[11] It uses a chiral stationary phase to separate the diastereomeric peptides formed.
-
Gas Chromatography (GC) on a Chiral Column: This can also be used, often after derivatization of the amino acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the signals of the two enantiomers, allowing for quantification.[11]
-
Enzymatic Digestion: Using enzymes that are specific for L-amino acids (like aminopeptidase M) can be used to digest the desired peptide, leaving the D-isomer intact for analysis.[12]
Q3: Does solid-phase peptide synthesis (SPPS) have a higher risk of racemization than solution-phase synthesis?
A3: Not necessarily. Both techniques have their own challenges. In SPPS, the repeated cycles of deprotection and coupling can expose the growing peptide chain to racemizing conditions multiple times. However, the use of optimized protocols, modern coupling reagents, and automated synthesizers with precise temperature control can effectively minimize racemization.[8] In solution-phase synthesis, while there are fewer steps, the purification of intermediates can be more challenging, and racemization can still be a significant issue if reaction conditions are not carefully controlled.[13]
Q4: Can the choice of solvent affect the rate of racemization?
A4: Yes, the solvent can play a significant role. Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used for peptide synthesis and are generally suitable. However, solvents with a low dielectric constant, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), have been shown to minimize racemization when using carbodiimide coupling reagents.[13]
Q5: Are there any specific considerations for the indole nitrogen of 5-fluorotryptophan?
A5: Yes. The indole nitrogen is nucleophilic and can undergo side reactions. During cleavage from the resin in SPPS, particularly when using strong acids like TFA, it's advisable to use a scavenger cocktail that includes reagents to protect the tryptophan side chain from modification. While the standard Boc protecting group is on the alpha-amino group, for certain synthetic strategies, protection of the indole nitrogen with a group like formyl (For) or another Boc group (in Fmoc/tBu chemistry) can prevent side reactions.[6]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Bodanszky, M., & Bodanszky, A. (1967). Racemization in peptide synthesis. Mechanism-specific models.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2002). Industrial application of coupling reagents in peptides. Chimica Oggi, 20(1-2), 12-18.
- Wang, P., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Ilisz, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2008.
- N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023, January 6). Molecules, 28(2), 652.
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Peptides 1996 (pp. 171-172). Springer Netherlands.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Agbaria, R. A., & Warner, I. M. (2008). Determination of Enantiomeric Compositions of Analytes Using Novel Fluorescent Chiral Molecular Micelles and Steady State Fluorescence Measurements. Journal of Fluorescence, 18(5), 903-911.
-
Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Enhancing Yield of 5-Fluorotryptophan Labeled Proteins
Welcome to the technical support center for the production of 5-fluorotryptophan (5-FW) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The incorporation of 5-FW, a non-canonical amino acid, is a powerful technique for protein structure and function studies using 19F-NMR spectroscopy.[1][2][3] However, achieving high yields of correctly labeled and folded protein can be challenging. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues and improve your experimental success.
Section 1: Frequently Asked Questions (FAQs) - The Basics
Q1: Why is the yield of my 5-FW labeled protein significantly lower than the wild-type protein?
A1: Lower yields are a common observation when incorporating non-canonical amino acids. Several factors contribute to this:
-
Toxicity of 5-FW: High concentrations of 5-fluorotryptophan can be toxic to E. coli, leading to reduced cell growth and, consequently, lower protein expression.[4][5] The cells may go through fewer doublings compared to cultures grown in the absence of the analog.[4]
-
Metabolic Burden: The expression of a recombinant protein is already a metabolic stress on the host cell. The addition of a "foreign" amino acid and the potential inhibition of native metabolic pathways can exacerbate this burden.
-
Sub-optimal Incorporation Efficiency: The cellular machinery, including aminoacyl-tRNA synthetases, may not utilize 5-FW as efficiently as natural tryptophan, leading to truncated or mis-incorporated proteins.[6]
-
Protein Folding and Stability: The presence of the fluorine atom can sometimes perturb the local environment within the protein, potentially affecting its folding, solubility, and stability.[7][8]
Q2: How can I confirm that 5-FW has been successfully incorporated into my protein?
A2: It is crucial to verify the incorporation of 5-FW to ensure the integrity of your downstream experiments. The following methods are recommended:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a definitive method to confirm the mass of the labeled protein.[9][10] The expected mass will be higher than the wild-type due to the substitution of hydrogen with fluorine. Intact protein mass spectrometry can also reveal the extent of incorporation and identify any heterogeneity.[6]
-
UV-Vis Spectroscopy: The fluorine atom on the tryptophan indole ring causes a characteristic red shift in the absorption spectrum of approximately 5 nm compared to native tryptophan.[2] By comparing the absorbance spectrum of your labeled protein to that of free 5-FW and a wild-type control, you can get a qualitative indication of high incorporation levels.[2]
-
19F-NMR Spectroscopy: This is the ultimate verification method, as it directly detects the fluorine nucleus. The presence of a signal in the 19F-NMR spectrum confirms incorporation.[1][2][9] The chemical shift of the 19F signal is also highly sensitive to the local protein environment, providing valuable structural information.[1][2]
Section 2: Troubleshooting Guide - Low Protein Yield
This section provides a structured approach to diagnosing and resolving issues related to low protein yield.
Issue 1: Poor Cell Growth After Induction
Q3: My E. coli culture grows well until I add the 5-FW and inducer, after which the growth rate plummets. What's happening and how can I fix it?
A3: This is a classic sign of 5-FW toxicity. The key is to find a balance between efficient incorporation and maintaining cell health.
Causality: 5-fluorotryptophan can be mis-incorporated into essential host cell proteins, leading to dysfunction and growth arrest.[4] The timing and concentration of 5-FW addition are critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low protein expression.
Solutions and Protocols:
-
Optimize Induction Conditions:
-
Rationale: High levels of induction can sometimes lead to protein misfolding and aggregation, especially with a non-canonical amino acid. Lowering the induction temperature and inducer concentration can slow down protein synthesis, allowing for proper folding.
-
Protocol:
-
Rationale: To maximize the incorporation of 5-FW, it's essential to minimize the intracellular pool of natural tryptophan. This can be achieved by using a tryptophan auxotrophic strain or by inhibiting the shikimate pathway, which is responsible for aromatic amino acid biosynthesis. [2] * Protocol (using Glyphosate):
-
-
Supplement with Other Amino Acids:
-
Rationale: When inhibiting the entire aromatic amino acid pathway, it's crucial to supplement the media with phenylalanine and tyrosine to avoid starving the cells of these essential amino acids. [12] * Protocol: When using glyphosate, add L-phenylalanine and L-tyrosine to the media at a concentration of 50 mg/L each at the time of induction. [12]* Check for Protein Degradation:
-
Rationale: The labeled protein might be less stable and more prone to degradation by cellular proteases.
-
Protocol: Perform a time-course experiment after induction and analyze samples at different time points by SDS-PAGE and Western blot. If degradation is observed, add protease inhibitors to the lysis buffer during purification. [13]
-
Section 3: Troubleshooting Guide - Protein Insolubility and Purification
Q5: My 5-FW labeled protein is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?
A5: Protein insolubility is a common hurdle in recombinant protein production, and the presence of 5-FW can sometimes exacerbate this issue.
Causality: The fluorine atom can alter the hydrophobic properties of the tryptophan side chain, potentially leading to improper folding and aggregation into inclusion bodies.
Troubleshooting Workflow:
Sources
- 1. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 2. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Incorporation of fluorotryptophans into proteins of escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection and Characterization of Escherichia coli Variants Capable of Growth on an Otherwise Toxic Tryptophan Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 7. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 10. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening [zenodo.org]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
L-N-Boc-5-fluorotryptophan storage and degradation issues.
Introduction
Welcome to the technical support guide for L-N-Boc-5-fluorotryptophan (Boc-Trp(5-F)-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and degradation of this critical reagent. As a fluorinated amino acid derivative, its unique properties necessitate specific handling procedures to ensure its stability and performance in sensitive applications like peptide synthesis and drug discovery.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a probable cause and a step-by-step solution.
Question 1: I'm seeing an unexpected peak in my RP-HPLC analysis. What could it be?
Probable Cause: The appearance of new peaks, particularly those with different retention times from the main compound, is a strong indicator of degradation. The indole side chain of tryptophan is susceptible to oxidation, and the Boc protecting group is sensitive to acid.[3][]
Analysis and Solution:
-
Identify the Impurity: The most common degradation products are oxidized forms of the indole ring or the de-Boc'd 5-fluorotryptophan. Photo-oxidation can lead to products like N-formylkynurenine (NFK) analogues.[3] Acid-catalyzed deprotection will yield the free amino acid.
-
Confirm via LC-MS: The most effective way to identify the impurity is through Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Mass: The parent compound, this compound, has a molecular weight of approximately 322.33 g/mol .[5][6]
-
Potential Impurity Masses:
-
Deprotection: Look for a peak corresponding to 5-fluorotryptophan (MW ≈ 222.2 g/mol ).
-
Oxidation: Look for mass additions of +16 Da (mono-oxygenation) or +32 Da (di-oxygenation) to the parent compound.[7]
-
-
-
Review Handling Procedures:
-
Was the compound exposed to acidic conditions (e.g., residual TFA from a previous synthesis)? The Boc group is readily cleaved by strong acids.[][8]
-
Was the compound stored in solution for an extended period? Aqueous solutions are not recommended for long-term storage.[9]
-
Was the solid compound repeatedly exposed to air and light? The tryptophan indole ring is photosensitive.[7][10]
-
-
Actionable Step: If degradation is confirmed, it is highly recommended to use a fresh, unopened vial of the compound for critical experiments. If this is not possible, repurification by flash chromatography may be an option, but this is often impractical for small quantities.
Question 2: The compound, which was a white powder, now has a yellowish or brownish tint. Is it still usable?
Probable Cause: A color change from white or off-white to yellow or brown is a definitive visual indicator of oxidative degradation. Tryptophan and its derivatives are known to form colored byproducts upon oxidation, a process often accelerated by light and oxygen exposure.[3][11]
Analysis and Solution:
-
Acknowledge the Degradation: The color change indicates that a portion of your material has degraded. The compound is no longer of the highest purity.
-
Assess Usability:
-
For Non-Critical Applications: If the subsequent steps in your workflow include a robust purification method (e.g., preparative HPLC), you might be able to proceed, but be aware that reaction yields may be lower and side products more prevalent.
-
For Critical Applications (e.g., GMP synthesis, quantitative assays): Do not use the discolored compound. The presence of impurities can lead to failed reactions, incorrect analytical results, and irreproducible data.
-
-
Preventive Measures:
-
Inert Atmosphere: After dispensing, purge the vial headspace with an inert gas like argon or nitrogen before resealing.
-
Light Protection: Store the vial in a dark container or wrap it in aluminum foil.
-
Temperature Control: Adhere strictly to recommended storage temperatures (see FAQ section).
-
Question 3: My this compound is not dissolving properly in my solvent system, although it worked before. Why?
Probable Cause: Decreased solubility can be caused by the formation of less-soluble degradation products or by moisture absorption leading to clumping. While the parent compound is soluble in organic solvents like DMF, DMSO, and alcohols, its oxidized byproducts or polymers may have different solubility profiles.[12][13]
Analysis and Solution:
-
Visual Inspection: Examine the solid for clumping, which suggests moisture absorption. Check the solution for suspended particulates.
-
Solubility Test: Take a very small aliquot and test its solubility in a reliable solvent like DMSO. If it remains insoluble or forms a suspension, degradation is likely.
-
Moisture Prevention: Always allow the container to warm to room temperature in a desiccator before opening.[14][15] This prevents atmospheric moisture from condensing on the cold powder.
-
Workflow Adjustment:
-
Sonication: Gentle sonication can help break up aggregates and dissolve the compound.
-
Filtration: If you must use a partially degraded batch, dissolve it in a strong solvent (e.g., DMF), filter it through a 0.22 µm syringe filter to remove insoluble matter, and then use the filtrate. Be aware that this does not remove soluble impurities.
-
Use a Fresh Batch: For reliable and reproducible results, the best course of action is to discard the suspect material and use a fresh batch.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting issues with this compound.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for this compound?
To ensure long-term stability, the compound should be stored under specific conditions that minimize exposure to catalysts of degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Long-Term: -20°C.[9] Short-Term: 2-8°C.[6] | Low temperatures slow down the rate of all chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidation of the electron-rich indole ring. |
| Light | Store in a dark, light-proof container. | The tryptophan moiety is photosensitive and can degrade upon exposure to UV light.[10] |
| Moisture | Store in a tightly sealed container in a dry place. Use a desiccator.[14][16] | Prevents moisture absorption, which can lead to hydrolysis and physical clumping. |
What are the primary degradation pathways for this compound?
There are three main pathways of concern during storage and handling:
-
Oxidation: The indole ring is susceptible to oxidation, especially in the presence of light and oxygen. This can lead to the formation of kynurenine-type structures and other oxidized species, often resulting in a yellow or brown discoloration.[3]
-
Photodegradation: Exposure to light, particularly UV, can induce the formation of tryptophan radical cations. This can lead to complex degradation pathways, including fragmentation of the side chain.[10]
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[12] Exposure to acidic environments (even trace amounts) will cleave the Boc group, yielding the free amino acid 5-fluorotryptophan.
Potential Degradation Pathways Diagram
Caption: Simplified overview of the major degradation pathways for Boc-Trp(5-F)-OH.
How should I prepare solutions of this compound?
Solutions should always be prepared fresh for immediate use. Peptides and their derivatives are significantly less stable in solution compared to their lyophilized solid form.[14][15]
-
Recommended Solvents: The compound is generally soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[12][13]
-
Aqueous Solutions: It is sparingly soluble in aqueous solutions.[9] We do not recommend storing aqueous solutions for more than one day.[9] If an aqueous buffer is required, first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) and then slowly add it to the buffer with vortexing.
-
Storage of Solutions: If a solution must be stored, it should be for the shortest time possible. Aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[14]
Experimental Protocols
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Further dilute as necessary to fall within the linear range of the detector.
3. HPLC Conditions (Example Method):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (for the indole ring) and 220 nm (for the peptide bond/carbonyl).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 10 25 90 30 90 31 10 | 35 | 10 |
4. Data Analysis:
-
Integrate the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
A pure sample should show a single major peak.
-
Degradation products will typically appear as earlier eluting peaks (more polar, e.g., the deprotected amino acid) or potentially later eluting peaks if they are more hydrophobic.
References
- MySkinRecipes. L-N-Boc-5-chlorotryptophan.
- PubChem. This compound | C16H19FN2O4 | CID 15177506.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Carl ROTH.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
- Chongqing Chemdad Co., Ltd. BOC-5-FLUORO-L-TRYPTOPHAN.
- ResearchGate. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.
- CymitQuimica. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan.
- 河北博泽化工有限责任公司. Boc Protected Compounds.
- Sigma-Aldrich. 5-Fluoro-DL-tryptophan powder 154-08-5.
- Cayman Chemical. (2022).
- ChemicalBook. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5.
- BOC Sciences. BOC-amino acids.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- TCI Chemicals. N-(tert-Butoxycarbonyl)-L-tryptophan | 13139-14-5.
- Freie Universität Berlin. (2017).
- National Institutes of Health. 5-Fluorotryptophan | C11H11FN2O2 | CID 688357. PubChem.
- National Institutes of Health.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy.
- Princeton University. (2017).
- Sigma-Aldrich. Storage and Handling Synthetic Peptides.
- PubMed. (2018).
- ResearchGate. LC-fluorescence and LC-MS detection of tryptophan degradation products of a recombinant monoclonal antibody.
- BenchChem. Application Notes and Protocols for NMR Spectroscopy of Boc-7-hydroxy-L-tryptophan Containing Peptides.
- BenchChem.
- ResearchGate. LUMINESCENCE OF L‐TRYPTOPHAN IN THE DRY STATE AND IN AQUEOUS SOLUTION INDUCED BY X‐RAYS AND U.V.
- Semantic Scholar. The degradation of tryptophan during paper chromatography with observations on some metabolites of tryptophan.
Sources
- 1. Refubium - Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow [refubium.fu-berlin.de]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. This compound | C16H19FN2O4 | CID 15177506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BOC-5-FLUORO-L-TRYPTOPHAN Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 13. N-[(tert-Butoxy)carbonyl]-L-tryptophan | 13139-14-5 [chemicalbook.com]
- 14. peptide.com [peptide.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. carlroth.com [carlroth.com]
Technical Support Center: Overcoming Challenges in ¹⁹F NMR Data Acquisition with 5-Fluorotryptophan
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the intricacies of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy using 5-fluorotryptophan (5-FTrp). This guide is designed to provide practical, field-proven insights and troubleshooting strategies to ensure the acquisition of high-quality, reproducible data. The inherent sensitivity of the ¹⁹F nucleus to its local environment makes it a powerful probe for studying protein structure, dynamics, and interactions, but this sensitivity also presents unique challenges.[1][2][3][4] This resource will equip you with the knowledge to overcome these hurdles and unlock the full potential of your ¹⁹F NMR experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with 5-FTrp in ¹⁹F NMR studies.
General Concepts
Q1: What are the primary advantages of using ¹⁹F NMR for protein studies?
A1: The fluorine-19 nucleus offers several distinct advantages for biomolecular NMR:
-
High Sensitivity: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1][5][6][7]
-
No Background Signal: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from endogenous background signals, allowing for the clear detection of the labeled protein.[1][6][8][9]
-
Large Chemical Shift Dispersion: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, spanning over 400 ppm.[5][8] This wide range makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment, providing detailed information about protein conformation, ligand binding, and dynamics.[1][2][4][10]
-
Simplified Spectra: For proteins with a limited number of tryptophan residues, ¹⁹F NMR spectra are often simple and well-resolved, even for large proteins, facilitating straightforward analysis with one-dimensional experiments.[1][5]
Q2: Why is 5-fluorotryptophan a particularly effective probe for ¹⁹F NMR?
A2: 5-fluorotryptophan is a popular choice for several reasons:
-
Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom at the 5-position of the indole ring is a relatively conservative modification that generally has a minimal effect on the protein's structure and function.[4][5][11]
-
Strategic Location of Tryptophan: Tryptophan residues are often found in functionally important regions of proteins, such as active sites, allosteric sites, and protein-protein interfaces.[3][5] Labeling these residues with 5-FTrp allows for the direct monitoring of these critical areas.
-
Efficient Incorporation: 5-FTrp can be efficiently incorporated into proteins expressed in various systems, including E. coli and yeast.[5][12][13]
Q3: What are the key differences in experimental setup between ¹H and ¹⁹F NMR spectroscopy?
A3: While the fundamental principles are the same, there are crucial differences:
-
Probe Requirements: A specific ¹⁹F NMR probe or a broadband probe that can be tuned to the ¹⁹F frequency is necessary. Many modern NMR spectrometers are equipped with probes capable of ¹H/¹⁹F dual-tuning.[3]
-
Referencing: Chemical shifts in ¹⁹F NMR are typically referenced to an external or internal standard, such as trifluoroacetic acid (TFA) or hexafluorobenzene.[14][15]
-
Acquisition Parameters: The wider spectral width of ¹⁹F NMR requires adjustment of acquisition parameters like the sweep width and acquisition time to ensure proper data collection across the entire chemical shift range.
-
Decoupling: While ¹H decoupling is common in ¹³C NMR, it is less frequently required in 1D ¹⁹F NMR experiments on proteins unless resolving fine couplings is necessary.[3]
Protein Labeling
Q4: What is the most common method for incorporating 5-fluorotryptophan into proteins?
A4: The most widely used method for uniform labeling in E. coli involves growing the cells in a minimal medium and supplementing it with 5-fluoroindole just before inducing protein expression.[5] The bacterial cells then biosynthetically convert the 5-fluoroindole into 5-fluorotryptophan, which is subsequently incorporated into the expressed protein. Alternatively, auxotrophic strains that cannot synthesize their own tryptophan can be grown in a medium containing 5-FTrp.[1][13]
Q5: How can I confirm the successful incorporation of 5-fluorotryptophan into my protein?
A5: The incorporation of 5-FTrp can be verified using a few techniques:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a definitive method to confirm the mass increase corresponding to the incorporation of the fluorinated amino acid.[16]
-
¹⁹F NMR Spectroscopy: The presence of signals in the ¹⁹F NMR spectrum is direct evidence of successful labeling.[16]
-
Fluorescence Spectroscopy: While not a direct confirmation of incorporation, changes in the fluorescence properties of the protein can sometimes be observed upon 5-FTrp labeling.[17]
Q6: Does the incorporation of 5-fluorotryptophan significantly alter the protein's structure or function?
A6: In most cases, the incorporation of 5-FTrp is considered to be minimally perturbing to the overall protein structure and function.[5][11] However, it is always advisable to perform functional assays and structural comparisons (e.g., using circular dichroism or comparing activity to the wild-type protein) to validate that the labeled protein behaves as expected.[16][17]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during ¹⁹F NMR data acquisition with 5-FTrp.
Problem: Low Signal-to-Noise Ratio (S/N)
A low S/N is one of the most frequent challenges in ¹⁹F NMR. The following workflow can help identify and address the root cause.
-
Solution in-depth for Cause 2: Probe Tuning and Matching: Proper tuning of the NMR probe is critical for maximizing sensitivity.[18][19][20][21] The goal is to ensure that the radiofrequency (RF) coil is efficiently transmitting and receiving signals at the Larmor frequency of the ¹⁹F nucleus. Most modern spectrometers have automated tuning and matching routines, but manual tuning can often provide better results. Always tune the probe with your sample inside the magnet.[20] The tuning process involves adjusting two capacitors: one for tuning (frequency) and one for matching (impedance). The "wobble" curve on the spectrometer's tuning display should show a sharp, deep dip that is centered on the ¹⁹F frequency.[20]
Problem: Broad NMR Signals
Broad signals can obscure important details in your ¹⁹F NMR spectrum and complicate data analysis.
-
Possible Cause 1: Protein Aggregation
-
Diagnosis: Dynamic light scattering (DLS) can be used to check for the presence of large aggregates. Also, inspect the sample for visible precipitation.
-
Solution:
-
Optimize buffer conditions (pH, salt concentration, additives like glycerol).
-
Work at lower protein concentrations if possible.
-
Ensure the sample is properly filtered before loading into the NMR tube.
-
-
-
Possible Cause 2: Chemical Shift Anisotropy (CSA) Relaxation
-
Explanation: CSA is a relaxation mechanism that becomes more significant at higher magnetic field strengths and for slower-tumbling molecules (i.e., larger proteins).[14][22] It can be a major contributor to line broadening in ¹⁹F NMR.
-
Solution:
-
Acquire data at a lower magnetic field strength if available, as CSA is proportional to the square of the magnetic field.[14]
-
Increase the temperature of the experiment to promote faster molecular tumbling (be mindful of protein stability).
-
-
-
Possible Cause 3: Intermediate Chemical Exchange
-
Explanation: If the protein is undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to significant line broadening.[14]
-
Diagnosis: Acquiring spectra at different temperatures can help identify exchange broadening, as the exchange rate is temperature-dependent.
-
Solution:
-
Varying the temperature may shift the exchange regime to fast or slow exchange, resulting in sharper signals.
-
Relaxation dispersion NMR experiments can be used to characterize the kinetics and thermodynamics of the exchange process.[23]
-
-
Problem: Artifacts and Background Signals
Extraneous signals can interfere with the interpretation of your ¹⁹F NMR spectrum.
-
Possible Cause 1: Fluorine-Containing Contaminants
-
Diagnosis: Sharp, intense signals in the spectrum that do not correspond to the protein are often from small molecule contaminants.
-
Solution:
-
Use high-purity reagents and thoroughly clean all labware.
-
Be aware of potential sources of fluorine contamination, such as Teflon-coated materials.
-
Run a ¹⁹F NMR spectrum of the buffer alone to identify any background signals.
-
-
-
Possible Cause 2: Probe Background Signals
-
Explanation: Some components of the NMR probe itself can contain fluorine (e.g., in the probe's circuitry or construction materials), leading to broad, rolling baseline artifacts.
-
Solution:
-
Use pulse sequences with background suppression techniques.
-
Acquire a background spectrum of the probe with a non-fluorinated sample and subtract it from the experimental data.
-
-
Part 3: Experimental Protocols
This section provides step-by-step methodologies for key experimental workflows.
Protocol 1: Uniform Labeling of Proteins with 5-Fluorotryptophan in E. coli
This protocol is adapted from established methods for incorporating 5-FTrp via the addition of 5-fluoroindole.[5]
-
Prepare Minimal Medium: Prepare M9 minimal medium supplemented with necessary nutrients (e.g., glucose, MgSO₄, CaCl₂, thiamine) but lacking tryptophan.
-
Inoculation and Growth: Inoculate a starter culture of your E. coli expression strain (e.g., BL21(DE3)) in LB medium and grow overnight. The next day, inoculate the M9 minimal medium with the starter culture to an OD₆₀₀ of ~0.1.
-
Cell Growth: Grow the cells at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Addition of 5-Fluoroindole: Just prior to induction, add 5-fluoroindole to the culture to a final concentration of 25-50 mg/L.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the cells for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet, containing the 5-FTrp labeled protein, can be stored at -80°C until purification.[5]
-
Purification: Purify the labeled protein using the same protocol established for the unlabeled protein.
Protocol 2: Setting Up and Optimizing a 1D ¹⁹F NMR Experiment
-
Sample Preparation: Prepare your 5-FTrp labeled protein sample in a suitable deuterated buffer to a final concentration of 25-100 µM.[14] Add a small amount of a reference compound if desired (e.g., TFA to a final concentration of ~0.1%).
-
Insert Sample and Lock: Insert the NMR tube into the magnet, and lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Probe Tuning: Tune and match the probe to the ¹⁹F frequency as described in the troubleshooting section.
-
Set Acquisition Parameters:
-
Pulse Program: Select a standard 1D pulse-acquire program.
-
Spectral Width (sw): Set a wide spectral width (e.g., 100-200 ppm) to ensure all signals are captured.
-
Transmitter Offset (o1p): Center the transmitter frequency in the expected region for 5-FTrp signals (typically around -120 to -130 ppm relative to CFCl₃).
-
Number of Scans (ns): Start with a moderate number of scans (e.g., 1024) and adjust based on the initial S/N.
-
Recycle Delay (d1): A typical starting value is 1-2 seconds.
-
-
Acquire Data: Start the acquisition.
-
Process and Analyze: Process the data (see Protocol 3) and adjust acquisition parameters as needed to improve spectral quality.
Protocol 3: Basic ¹⁹F NMR Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Apodization (Window Function): Multiply the FID by an exponential window function with a line broadening factor (e.g., 5-10 Hz) to improve the S/N, at the cost of slightly reduced resolution.[24]
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to remove any broad, rolling features from the baseline.
-
Referencing: Reference the chemical shift axis by setting the peak of your internal standard to its known chemical shift value (e.g., -76.55 ppm for TFA).[14]
Part 4: Data Presentation and Visualization
Table 1: Comparison of ¹⁹F and ¹H Nuclei for NMR Spectroscopy
| Property | ¹⁹F | ¹H |
| Natural Abundance | 100%[5][6][8] | 99.98% |
| Nuclear Spin (I) | 1/2[1][5] | 1/2 |
| Relative Sensitivity | 0.83[1][5][7] | 1.00 |
| Chemical Shift Range | >400 ppm[5] | ~15 ppm |
| Biological Abundance | Negligible[6][8] | High |
Table 2: Common Chemical Shift References for ¹⁹F NMR
| Compound | Chemical Shift (ppm) | Notes |
| Trichlorofluoromethane (CFCl₃) | 0.0 | Primary reference standard, but volatile and environmentally harmful. |
| Trifluoroacetic Acid (TFA) | -76.55[14] | Common internal or external standard, but its chemical shift can be pH-dependent. |
| Hexafluorobenzene (C₆F₆) | -164.9 | Often used as an internal standard. |
References
-
UCLA-DOE Biosciences. (2020). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]
-
Koenighofer, M., et al. (2021). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Scientific Reports. Retrieved from [Link]
-
Dalvit, C., et al. (2005). Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications. Journal of the American Chemical Society. Retrieved from [Link]
-
Dalvit, C., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Retrieved from [Link]
-
Gerig, J. T. (2003). Fluorine NMR. Encyclopedia of Magnetic Resonance. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chen, J.-L., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Kar, R. K., et al. (2020). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Angewandte Chemie International Edition. Retrieved from [Link]
-
Urick, A. K., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]
-
Wüthrich, K., et al. (2024). Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. Journal of Biomolecular NMR. Retrieved from [Link]
-
Otting, G., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Gray, H. B., et al. (2012). 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Protein and Peptide Letters. Retrieved from [Link]
-
Krantz, B. A., et al. (2011). 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Biochemistry. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Retrieved from [Link]
-
Hu, B., et al. (2018). Boosting sensitivity and suppressing artifacts via multi-acquisition in direct polarization NMR experiments with small flip-angl. Journal of Magnetic Resonance. Retrieved from [Link]
-
Varian. (n.d.). Manually Tuning The Dual Broadband Probe on v400. Retrieved from [Link]
-
Luck, L. A., et al. (2000). 19F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. Journal of Magnetic Resonance. Retrieved from [Link]
-
Emory University. (2004). Probe Tuning. Retrieved from [Link]
-
Pomerantz, W. C. K. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology. Retrieved from [Link]
-
Pomerantz, W. C. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports. Retrieved from [Link]
-
SGC-Toronto. (2018). 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. Retrieved from [Link]
-
Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Retrieved from [Link]
-
Lee, Y., et al. (2025). 19F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. Protein Science. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 2) Manual Probe Tuning. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). NMR500 Basics and Tuning. Retrieved from [Link]
-
Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in Our Understanding of 19 F Chemical Shifts. Retrieved from [Link]
-
Lalli, D., et al. (2015). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure. Retrieved from [Link]
-
Kubicki, D. J., et al. (2021). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications. Retrieved from [Link]
-
Gee, C. T., & Pomerantz, W. C. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Luchinat, C., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Waudby, C. A., et al. (2024). Rational design of 19F NMR labelling sites to probe protein structure and interactions. bioRxiv. Retrieved from [Link]
-
Waudby, C. A., et al. (2024). Rational design of 19 F NMR labelling sites to probe protein structure and interactions. bioRxiv. Retrieved from [Link]
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Technical Support Center: Managing 5-Fluorotryptophan (5-FW) Cytotoxicity in Cell-Based Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5-fluorotryptophan (5-FW) in cell-based assays. This resource provides in-depth troubleshooting advice and scientifically-grounded protocols to help you navigate the primary challenge associated with this powerful amino acid analog: cytotoxicity. Our goal is to empower you to achieve efficient protein incorporation while maintaining optimal cell health and experimental integrity.
Section 1: Understanding 5-Fluorotryptophan and Its Cytotoxicity
5-Fluorotryptophan is an indispensable tool for protein engineering and structural biology, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, due to its utility as a dual NMR and fluorescent probe.[1][2] However, its successful application is often hampered by its inherent toxicity. Understanding the root cause of this cytotoxicity is the first step toward managing it effectively.
The Mechanism of 5-FW Action and Toxicity
5-FW is a structural analog of the essential amino acid L-tryptophan. Tryptophanyl-tRNA synthetases in both prokaryotic and eukaryotic cells recognize and charge tRNA with 5-FW, leading to its incorporation into nascent polypeptide chains.[3] While this substitution is the desired outcome for labeling experiments, it is also the primary source of cytotoxicity.
The toxic effects arise from several factors:
-
Altered Protein Structure and Function: The substitution of a hydrogen atom with a highly electronegative fluorine atom can alter the electronic properties of the indole ring.[4] This may lead to subtle but significant changes in protein folding, stability, and ultimately, function.[5][6] While many proteins tolerate this substitution with minimal structural perturbation, the cumulative effect of global 5-FW incorporation can be detrimental to the cell.[5][6]
-
Metabolic Disruption: High concentrations of 5-FW can interfere with the normal metabolic pathways involving tryptophan. This can lead to a depletion of essential metabolites and an accumulation of toxic byproducts.
-
Inhibition of Endogenous Tryptophan Synthesis: In prototrophic organisms, the introduction of 5-FW can interfere with the feedback regulation of the tryptophan biosynthesis pathway, further disrupting cellular homeostasis.
Caption: Mechanism of 5-FW incorporation and cytotoxicity.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during 5-FW labeling experiments.
Question 1: "My cells are dying. After adding 5-FW, I see a significant drop in viability. What's wrong?"
This is the most common challenge. The solution often lies in finding the right balance between labeling efficiency and cell health.
Answer:
High cytotoxicity is typically a result of excessive 5-FW concentration or prolonged exposure. Here’s a systematic approach to troubleshoot this:
-
Optimize 5-FW Concentration: There is no universal optimal concentration. It is highly dependent on the cell line, media composition, and the specific protein being expressed.
-
Causality: Higher concentrations increase the rate of misincorporation into essential cellular proteins, leading to widespread dysfunction and cell death. The goal is to provide enough 5-FW to efficiently label your protein of interest without overwhelming the cell's machinery.
-
Action: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of 5-FW for your specific cell line. A good starting point for labeling is often significantly below the IC50 value. See Protocol 1 for a detailed methodology.
-
-
Minimize Exposure Time: Continuous exposure is not always necessary.
-
Causality: The longer the cells are exposed to 5-FW, the more cellular proteins will incorporate the analog, increasing the cumulative toxic burden.
-
Action: Induce expression of your target protein before or at the same time as adding 5-FW. This ensures that the analog is primarily incorporated into your overexpressed protein of interest, which is produced at high levels, rather than constitutively expressed cellular proteins. Harvest the cells as soon as sufficient protein expression is achieved.
-
-
Utilize Tryptophan Auxotrophic Strains: For microbial expression systems like E. coli, using a tryptophan auxotroph is a highly effective strategy.[6][7]
-
Causality: Auxotrophic strains cannot synthesize their own tryptophan and are entirely dependent on the media for this amino acid.[6] This gives you precise control over the intracellular pool of tryptophan and 5-FW, allowing for highly efficient and controlled incorporation.[6]
-
Action: Switch to a tryptophan auxotrophic strain (e.g., DL41 for E. coli).[6] Grow the cells in a defined medium containing L-tryptophan, then wash and resuspend them in a medium containing 5-FW just before inducing protein expression.[6]
-
Caption: Troubleshooting workflow for high cytotoxicity.
Question 2: "My protein yield is very low, and mass spectrometry shows poor incorporation of 5-FW."
Answer:
Low yield and inefficient incorporation are two sides of the same coin, often stemming from competition with endogenous L-tryptophan.
-
Eliminate Competing Tryptophan: This is the most critical factor for achieving high incorporation efficiency.
-
Causality: The Trp-tRNA synthetase will preferentially use L-tryptophan if it is available. Any residual tryptophan in the culture medium will outcompete 5-FW, leading to a mixed population of labeled and unlabeled protein and reducing the overall yield of the desired product.
-
Action:
-
Use Defined, Tryptophan-Free Media: Avoid complex media like LB or Terrific Broth, which contain high levels of tryptophan from yeast extract and tryptone. Use a minimal or defined medium where you control every component.[6]
-
Wash Cells Thoroughly: Before adding 5-FW and inducing expression, pellet the cells and wash them at least twice with a tryptophan-free buffer or medium (e.g., 0.9% NaCl) to remove any residual tryptophan from the growth phase.[6]
-
-
-
Inhibit Endogenous Tryptophan Synthesis (for Prototrophs): If you cannot use an auxotrophic strain, you must chemically inhibit the cell's ability to make its own tryptophan.
-
Causality: Prototrophic cells will synthesize tryptophan, creating a competing internal pool.
-
Action: Use an inhibitor of the shikimate pathway, such as glyphosate , to block the synthesis of aromatic amino acids.[2][8] You must then supplement the medium with phenylalanine and tyrosine, along with 5-FW, to ensure cell viability.[8]
-
-
Confirm Incorporation:
-
Causality: You cannot optimize what you cannot measure. Verifying incorporation is key.
-
Action: Use mass spectrometry to confirm the mass shift corresponding to 5-FW incorporation.[9] Additionally, the incorporation of 5-FW causes a characteristic red shift (~5 nm) in the UV-Vis absorption spectrum compared to native tryptophan.[2] High incorporation (>90%) can be confirmed if the absorbance spectrum of the protein overlays with that of free 5-FW in buffer.[2]
-
Section 3: Key Protocols & Methodologies
Protocol 1: Determining Optimal 5-FW Concentration via Dose-Response Assay
This protocol allows you to determine the cytotoxic profile of 5-FW for your specific cell line, enabling you to choose a sublethal concentration for your labeling experiments.
Materials:
-
Your mammalian or bacterial cell line of interest
-
Appropriate culture medium
-
96-well cell culture plates
-
5-Fluorotryptophan (5-FW) stock solution
-
Cell viability assay reagent (e.g., MTT, MTS, or a live/dead stain)
-
Plate reader or microscope
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for growth over the course of the experiment (e.g., 5,000-10,000 cells/well for mammalian cells). Allow cells to adhere and resume growth for 24 hours.
-
Prepare 5-FW Dilutions: Prepare a series of 2-fold dilutions of 5-FW in your culture medium. A suggested starting range is 0.05 mM to 2 mM. Include a "no 5-FW" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 5-FW. Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the "no 5-FW" control wells (set as 100% viability).
-
Plot cell viability (%) versus 5-FW concentration on a semi-log scale.
-
Calculate the IC50 value, which is the concentration of 5-FW that results in 50% cell viability.
-
Expert Insight: For your labeling experiments, begin with a 5-FW concentration that results in >80% cell viability in this assay. This provides a strong starting point that balances labeling with minimal toxicity.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use 5-FW in mammalian cells?
-
A: Yes, but with caution. Mammalian cells are generally more sensitive to 5-FW than microbial cells. The principles of using defined, tryptophan-free media and optimizing concentration are even more critical. It has been successfully used in mammalian expression systems.[4]
-
-
Q: What is the difference between 4-FW, 5-FW, and 6-FW?
-
A: These are isomers that differ in the position of the fluorine atom on the indole ring. Studies in bacteria have shown that 4-fluorotryptophan is often less toxic and supports growth better than 5-FW or 6-FW.[5] The choice of isomer may depend on the specific structural or dynamic question being addressed by ¹⁹F NMR.
-
-
Q: Mycoplasma contamination is mentioned as a potential issue. Why?
-
A: Some species of mycoplasma possess enzymes that can metabolize fluorinated compounds, potentially converting a prodrug into a toxic substance. For instance, in the context of 5-Fluorocytosine (a related compound), mycoplasma can convert it to the highly toxic 5-Fluorouracil, leading to unexpected cell death.[10] It is crucial to regularly test your cell cultures for mycoplasma to ensure your results are not confounded by contamination.
-
Section 5: Data Summary Table
The following table provides a general reference for starting concentrations and considerations. Note: These are starting points and must be optimized for your specific system.
| Parameter | Bacterial Cells (E. coli) | Mammalian Cells (e.g., HEK293, CHO) | Key Considerations |
| Typical 5-FW Conc. | 0.25 mM (in auxotrophs)[6] | 0.1 - 0.5 mM | Must be determined empirically via dose-response. |
| Recommended Media | Defined minimal media (e.g., M9) | Chemically defined, Trp-free media | Avoid complex media (LB, DMEM with serum). |
| Cell Line Strategy | Tryptophan auxotrophs strongly preferred.[3][6] | Standard cell lines. | Auxotrophs provide superior control. |
| Toxicity Management | Wash cells to remove Trp; use auxotrophs. | Titrate 5-FW concentration carefully; minimize exposure time. | Tryptophan is the key competitor to eliminate. |
| Incorporation Check | Mass Spectrometry, UV-Vis Spectroscopy[2] | Mass Spectrometry, UV-Vis Spectroscopy[2] | Confirming incorporation is a mandatory QC step. |
References
-
Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies. Protein Science. Available at: [Link]
-
Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
¹⁹F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Biochemistry. Available at: [Link]
-
Fluorine labeling of proteins for NMR studies. UCLA Chemistry. Available at: [Link]
-
A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv. Available at: [Link]
-
Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems II: a Solution. ResearchGate. Available at: [Link]
-
¹⁹F NMR-based solvent accessibility profiling reveals tryptophan ring-flip dynamics in a protein. Protein Science. Available at: [Link]
-
Isolation and characterization of 5-fluorotryptophan-resistant mutants with altered L-tryptophan transport. Somatic Cell Genetics. Available at: [Link]
-
5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology. Available at: [Link]
-
Incorporation of fluorotryptophans into proteins of escherichia coli. Journal of Biological Chemistry. Available at: [Link]
-
5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology. Available at: [Link]
-
The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. RSC Publishing. Available at: [Link]
-
5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening. Open Lab Notebooks. Available at: [Link]
-
Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. Journal of Biomolecular NMR. Available at: [Link]
-
L-Tryptophan Production by Auxotrophic and Analogue Resistant Mutants of Aureobacterium flavescens. International Journal of Tryptophan Research. Available at: [Link]
-
5-Fluorotryptophan. PubChem. Available at: [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences. Available at: [Link]
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed. Available at: [Link]
-
Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants. Available at: [Link]
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- 4. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to L-N-Boc-5-fluorotryptophan: A Comparative Analysis for Advanced Protein Research
Introduction: Beyond the Canonical 20 Amino Acids
In the intricate world of protein science, the 20 canonical amino acids provide a foundational alphabet for constructing life's molecular machinery. However, to truly dissect protein structure, dynamics, and interactions, we must often look beyond this native toolkit. Tryptophan, with its unique indole side chain, is a crucial residue for both structural integrity and function, often found at protein-protein interfaces and serving as an intrinsic fluorescent probe. The strategic substitution of tryptophan with non-canonical amino acid analogs has become an indispensable technique in modern biochemistry and drug development.
This guide provides an in-depth comparison of L-N-Boc-5-fluorotryptophan and its active counterpart, 5-fluorotryptophan (5F-Trp), with other key tryptophan analogs. We will move beyond a simple catalog of properties to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The N-Boc protecting group makes this compound a key reagent for solid-phase peptide synthesis, while the resulting 5F-Trp residue, once incorporated, becomes a powerful biophysical probe. Our focus will be on the performance of the incorporated 5F-Trp residue as a tool for interrogation.
The Rise of Fluorinated Tryptophans: A Unique Spectroscopic Window
The substitution of a single hydrogen atom with fluorine is a subtle yet powerful modification. The C-F bond is only slightly longer than a C-H bond, and fluorine's van der Waals radius is only marginally larger than that of hydrogen, meaning it often introduces minimal structural perturbation to the protein.[1] Yet, this substitution provides a powerful analytical handle: the stable ¹⁹F nucleus.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally potent tool for studying proteins. Since fluorine is absent in biological systems, ¹⁹F NMR spectra are free from background signals.[2][3] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a precise reporter on protein conformation, ligand binding, and dynamics.[4][5] this compound serves as the precursor to one of the most widely used ¹⁹F NMR probes in protein science.
Core Comparison: 5-Fluorotryptophan vs. Key Tryptophan Analogs
Once this compound is deprotected and incorporated into a peptide or protein, the resulting 5F-Trp residue can be compared to other analogs on several key performance metrics. We will evaluate it against the natural L-tryptophan and other positional fluoro-isomers.
Spectroscopic Performance: ¹⁹F NMR and Fluorescence Properties
The primary motivation for using fluorinated analogs is the unique spectroscopic data they yield.
-
¹⁹F NMR Spectroscopy: 5F-Trp provides a sensitive probe for characterizing even unfolded or intrinsically disordered proteins, where traditional proton NMR signals are difficult to resolve.[4] The large chemical shift dispersion of ¹⁹F allows for the detection of subtle conformational changes that might otherwise be invisible.[4] Different fluoro-isomers (4F-, 5F-, 6F-, and 7F-Trp) can be incorporated site-selectively, each providing a unique signal in the ¹⁹F NMR spectrum, enabling the study of conformational heterogeneity and dynamics like indole ring flips within enzymes.[6][7]
-
Fluorescence Spectroscopy: Natural tryptophan's fluorescence is a workhorse of protein biophysics, but it suffers from complex decay kinetics (lifetime heterogeneity), which complicates its use as a donor in Förster Resonance Energy Transfer (FRET) experiments.[8] 5-Fluorotryptophan exhibits significantly reduced fluorescence lifetime heterogeneity compared to tryptophan.[8] This makes 5F-Trp a superior FRET donor, allowing for more unambiguous measurements of intramolecular distances and their distributions during processes like protein folding.[8] Furthermore, the fluorine substitution causes a characteristic red shift in the absorption spectrum of about 5 nm, which can be used to confirm its successful incorporation into the protein.[4]
| Analog | Typical ¹⁹F NMR Chemical Shift Range | Fluorescence Emission Max (λ_em) | Key Spectroscopic Advantage |
| L-Tryptophan | N/A | ~350 nm | Intrinsic fluorescence, baseline standard. |
| 5-Fluorotryptophan | Sensitive to local environment | ~350-360 nm | Excellent ¹⁹F NMR probe; reduced fluorescence lifetime heterogeneity makes it a superior FRET donor.[4][8] |
| 4-Fluorotryptophan | Sensitive to local environment | Varies | Often better tolerated in bacterial expression systems; provides a distinct NMR signal from other isomers.[9] |
| 6-Fluorotryptophan | Sensitive to local environment | Varies | Used to study tryptophan metabolism as it is processed by key metabolic enzymes.[2] Distinct NMR probe.[10] |
| 7-Azatryptophan | N/A | Red-shifted vs. Trp | Alters hydrogen bonding potential of the indole ring; useful for studying protein-protein interactions.[11] |
Impact on Protein Structure, Stability, and Function
An ideal analog should act as an invisible spy, reporting on the system without significantly altering it.
-
Structural Perturbation: The small size of the fluorine atom ensures that 5F-Trp incorporation is generally well-tolerated with minimal impact on the protein's three-dimensional structure.[5][9] High-resolution crystal structures of proteins labeled with 5F-Trp have confirmed that they are nearly identical to their wild-type counterparts.[5] This is a critical factor for ensuring that the observed functional and dynamic properties are not artifacts of the probe itself.
-
Protein Stability: The effect of 5F-Trp on protein stability can vary. In some cases, such as with anthrax protective antigen, its incorporation results in stability profiles (against pH and urea denaturation) that are very similar to the wild-type protein.[5] However, the electronic properties of fluorine can influence local interactions, such as CH/π interactions within aromatic clusters, which can either improve or compromise the global stability of small peptides like tryptophan zippers.[12]
-
Biological Activity: While structures are often preserved, biological function can be more sensitive. Enzymes with 5F-Trp globally substituted for tryptophan often retain their function but may exhibit attenuated enzymatic rates.[1][11] For instance, when analogs were incorporated into the catalytic domain of exotoxin A, the 4-fluorotryptophan variant showed only a 6-fold reduction in k_cat, while the 5-hydroxytryptophan variant was 260-fold less active.[11] This underscores the importance of validating the activity of any analog-substituted protein. Studies on bacterial growth have also shown that 4-fluorotryptophan is often less toxic and supports growth better than 5- or 6-fluorotryptophan.[9]
Experimental Workflows & Protocols
To ensure the trustworthiness of our findings, we present self-validating protocols that have been proven effective in the field.
Protocol 1: Biosynthetic Incorporation of 5-Fluorotryptophan into Recombinant Proteins
This protocol describes a common method for producing a protein with 5F-Trp globally substituted for tryptophan using a tryptophan-auxotrophic E. coli strain. The causality is as follows: by removing the cell's ability to synthesize its own tryptophan and providing 5F-Trp in the media, we force the translational machinery to incorporate the analog.
Workflow Diagram: Biosynthetic Incorporation of 5F-Trp
Caption: Workflow for incorporating 5F-Trp into proteins.
Step-by-Step Methodology:
-
Strain and Plasmid: Use a tryptophan auxotrophic E. coli strain (e.g., one with a deletion in the trp operon) transformed with the expression plasmid for your protein of interest.
-
Starter Culture: Inoculate 5-10 mL of rich medium (e.g., LB) containing the appropriate antibiotic and grow overnight at 37°C with shaking. This step ensures a healthy starting population.
-
Minimal Medium Preparation: Prepare M9 minimal medium. After autoclaving and cooling, supplement with glucose, MgSO₄, CaCl₂, the appropriate antibiotic, and a solution of the 19 canonical amino acids (excluding tryptophan).
-
Inoculation and Analog Addition: Use the overnight culture to inoculate the M9 minimal medium. Add L-5-fluorotryptophan to a final concentration of 50-100 mg/L. The exact concentration may require optimization.
-
Growth and Induction: Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Expression: Reduce the temperature (e.g., to 20-25°C) to improve protein folding and continue expression for 4-16 hours.
-
Harvest and Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA, ion exchange, size exclusion).
-
Verification: Confirm successful incorporation of 5F-Trp using mass spectrometry (expect a mass shift of +18 Da per tryptophan residue compared to the wild-type protein) and UV-Vis spectroscopy (look for the characteristic ~5 nm red shift in the absorbance spectrum).[4]
Protocol 2: Using ¹⁹F NMR to Monitor Protein-Ligand Interactions
This protocol outlines how to leverage a 5F-Trp labeled protein to detect and characterize ligand binding. The principle is that ligand binding often induces a conformational change in the protein, which alters the local environment of the 5F-Trp residue, leading to a change in its ¹⁹F NMR chemical shift.
Conceptual Diagram: ¹⁹F NMR for Ligand Binding
Caption: Conformational change upon ligand binding alters the ¹⁹F NMR signal.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of your purified 5F-Trp labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., PBS, pH 7.4) containing 10% D₂O for the field frequency lock.
-
Acquire Apo Spectrum: Place the sample in an NMR spectrometer equipped with a broadband or fluorine-specific probe. Acquire a one-dimensional ¹⁹F NMR spectrum. This serves as your baseline "unbound" state.
-
Ligand Titration: Prepare a concentrated stock solution of the ligand of interest in the same NMR buffer. Add a small aliquot of the ligand to the protein sample to achieve a desired molar ratio (e.g., 0.5:1 ligand:protein).
-
Acquire Bound Spectrum: After a brief incubation, acquire another 1D ¹⁹F NMR spectrum.
-
Data Analysis: Compare the spectra from steps 2 and 4. A change in the chemical shift of the ¹⁹F peak is direct evidence of a change in the tryptophan's local environment, indicating ligand binding.[13]
-
Determine Dissociation Constant (K_d): By performing a full titration (acquiring spectra at multiple ligand concentrations) and plotting the change in chemical shift against the ligand concentration, you can fit the data to a binding isotherm to calculate the dissociation constant (K_d), providing quantitative information about the binding affinity.
Conclusion: A Versatile Probe for Modern Protein Science
This compound is more than just another chemical reagent; it is a gateway to sophisticated biophysical experiments that can illuminate the complex behavior of proteins. Its deprotected and incorporated form, 5-fluorotryptophan, stands out among tryptophan analogs for its powerful combination of properties. It offers a minimally perturbing, site-specific probe for ¹⁹F NMR studies of protein conformation and ligand interactions, while simultaneously serving as an improved fluorescent donor for FRET-based distance measurements.
While other analogs like 4F-Trp may offer advantages in expression tolerance, and specialized analogs like 6F-Trp or 7-azatryptophan provide unique tools for studying metabolism or hydrogen bonding, 5F-Trp offers a robust and versatile balance of features. For researchers aiming to dissect protein dynamics, map binding sites, or screen for drug candidates, mastering the application of 5-fluorotryptophan is a critical step toward achieving high-impact results.
References
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-
Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. Request PDF. [Link]
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Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. ACS Publications. [Link]
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Kitevski, J. L., et al. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. PMC - NIH. [Link]
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Gagné, S. M., et al. (2006). Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies. PMC - NIH. [Link]
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Muir, J. B., et al. (2020). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. PMC - NIH. [Link]
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Lichtenecker, R., et al. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. RSC Publishing. [Link]
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Feld, B. K., et al. (2012). 19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. Biochemistry - ACS Publications. [Link]
-
ResearchGate. (n.d.). A) Tryptophan and fluorinated tryptophan analogue structures used for... [Link]
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Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors. [Link]
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Stolarski, R., et al. (1987). 1H-NMR studies on association of mRNA cap-analogues with tryptophan-containing peptides. PubMed. [Link]
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Beattie, B. K., & Merrill, A. R. (2001). Protein-Protein Interaction Using Tryptophan Analogues: Novel Spectroscopic Probes for Toxin-Elongation Factor-2 Interactions. Biochemistry - ACS Publications. [Link]
-
ResearchGate. (n.d.). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Request PDF. [Link]
-
Raghuraman, H., et al. (2011). Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. PubMed. [Link]
-
Qianzhu, H., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. PubMed. [Link]
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ResearchGate. (n.d.). Comparison of 19 F NMR spectra of 6-fluoro-DL- tryptophan 1 mM at 25 °C... [Link]
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A Tale of Two Chemistries: Navigating the Synthesis of 5-Fluorotryptophan-Containing Peptides with Boc and Fmoc Strategies
A Senior Application Scientist's Guide to Selecting the Optimal Nα-Protecting Group for Incorporating 5-Fluorotryptophan
The incorporation of non-canonical amino acids into peptides has become a cornerstone of modern drug discovery and chemical biology, offering a powerful tool to modulate peptide structure, stability, and biological activity. Among these, 5-fluorotryptophan has garnered significant interest due to the unique biophysical properties conferred by the fluorine atom, including altered hydrophobicity and electronic characteristics of the indole side chain. However, the successful synthesis of peptides containing this modified amino acid is critically dependent on the chosen solid-phase peptide synthesis (SPPS) strategy, specifically the selection of the Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of L-N-Boc-5-fluorotryptophan and Fmoc-5-fluorotryptophan in peptide synthesis. Drawing upon established principles and experimental observations, we will explore the nuances of each strategy, from the underlying chemical principles to the practical implications for yield, purity, and the mitigation of side reactions.
The Crux of the Matter: Orthogonality and Side-Chain Stability
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonality—the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected functionalities.[1][2]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[3] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3] This represents a quasi-orthogonal system based on graduated acid lability.[4]
-
Fmoc/tBu Strategy: The more modern Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved by a mild base, most commonly piperidine.[][6] Side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[] This offers a truly orthogonal protection scheme.[6]
The choice between these two strategies has profound implications for the synthesis of peptides containing 5-fluorotryptophan, primarily concerning the stability of the electron-rich indole side chain.
This compound: A Robust but Demanding Approach
The Boc strategy, while requiring harsher final cleavage conditions, can be advantageous for certain sequences.
Key Considerations for Boc-5-Fluorotryptophan:
-
Indole Side-Chain Protection: The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the indole ring. During the repetitive acidolytic deprotection of the Boc group with TFA, the indole ring of tryptophan is susceptible to alkylation by carbocations generated from the Boc group or other side-chain protecting groups.[4][7] While the 5-fluoro substituent may slightly deactivate the ring towards electrophilic attack compared to native tryptophan, the risk remains. Therefore, protection of the indole nitrogen is highly recommended. The most common protecting group used in Boc chemistry for tryptophan is the formyl (For) group (Boc-Trp(For)-OH). However, its removal requires a separate deformylation step before the final HF cleavage.[8] A more recent alternative is the Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group, which is stable to TFA but cleaved by strong acid.[9]
-
Deprotection and Coupling: The standard Boc deprotection with 50% TFA in dichloromethane (DCM) is generally effective.[7] Coupling of Boc-amino acids can be achieved with high efficiency using traditional reagents like DCC/HOBt or more modern reagents like HBTU/HATU.[]
-
Final Cleavage: The final cleavage from the resin and removal of side-chain protecting groups in Boc chemistry often requires strong, hazardous acids like HF or TFMSA.[3] This step necessitates specialized equipment and careful handling. A "low-high" HF cleavage protocol can be employed to minimize side reactions.[8]
-
Potential Side Reactions:
-
Alkylation of the Indole Ring: As mentioned, this is a primary concern. The use of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is crucial to quench reactive carbocations.[4]
-
Acid-Catalyzed Degradation: Prolonged exposure to strong acids can potentially lead to degradation of the peptide, although the 5-fluoro substituent is generally stable under these conditions.
-
Fmoc-5-Fluorotryptophan: The Milder, More Versatile Alternative
The Fmoc strategy has become the predominant method for SPPS due to its milder reaction conditions and high degree of orthogonality.[6][10]
Key Considerations for Fmoc-5-Fluorotryptophan:
-
Indole Side-Chain Protection: The indole ring of tryptophan is also susceptible to modification during the final TFA-mediated cleavage in the Fmoc strategy. To prevent side reactions, particularly alkylation, the indole nitrogen is typically protected with a Boc group (Fmoc-Trp(Boc)-OH).[2] This protecting group is stable to the basic conditions used for Fmoc removal but is cleaved simultaneously with the other tBu-based side-chain protecting groups and the peptide from the resin by TFA.[2]
-
Deprotection and Coupling: The Fmoc group is readily removed with a solution of 20% piperidine in DMF.[] Coupling of Fmoc-amino acids is highly efficient with modern coupling reagents like HBTU, HATU, and HCTU.[]
-
Final Cleavage: The final cleavage and deprotection are performed in a single step using a TFA "cocktail" containing a mixture of scavengers.[10] This avoids the use of highly hazardous HF.
-
Potential Side Reactions:
-
Alkylation during Cleavage: Similar to the Boc strategy, carbocations generated during the final TFA cleavage can alkylate the indole ring. The use of Fmoc-Trp(Boc)-OH is the most effective way to prevent this.[2]
-
Base-Catalyzed Side Reactions: While the Fmoc deprotection conditions are generally mild, prolonged exposure to piperidine can lead to side reactions such as aspartimide formation if an aspartic acid residue is present in the sequence.[8] However, the 5-fluorotryptophan residue itself is stable to these conditions.
-
Experimental Data: A Comparative Overview
| Feature | This compound Strategy | Fmoc-5-Fluorotryptophan Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., 50% TFA in DCM)[7] | Base-labile (e.g., 20% piperidine in DMF)[] |
| Indole Protection | Recommended (e.g., Boc-Trp(For)-OH)[8] | Highly Recommended (Fmoc-Trp(Boc)-OH)[2] |
| Side-Chain Protection | Benzyl-based (Bzl)[3] | tert-Butyl-based (tBu)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[3] | Strong acid (e.g., TFA)[10] |
| Orthogonality | Quasi-orthogonal[4] | Fully orthogonal[6] |
| Expected Yield | Good, but can be sequence-dependent. | Generally high (>95% crude). |
| Expected Purity | Can be high, but risk of acid-mediated side products. | Generally very high due to milder conditions. |
| Key Advantage | May be beneficial for highly aggregating sequences.[] | Milder conditions, automation-friendly, safer cleavage.[6][10] |
| Key Disadvantage | Harsh and hazardous final cleavage.[3] | Potential for base-catalyzed side reactions (not specific to 5-F-Trp).[8] |
Experimental Protocols
To provide a practical framework, we present detailed, step-by-step methodologies for the synthesis of a model pentapeptide, Tyr-Ala-5-F-Trp-Gly-Phe-NH₂ , using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation:
-
Swell 1 g of MBHA resin (0.5 mmol/g substitution) in DCM for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 20 mL).
2. First Amino Acid Coupling (Boc-Phe-OH):
-
Dissolve Boc-Phe-OH (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 20 mL) and DCM (3 x 20 mL).
3. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3 x 20 mL) and isopropanol (2 x 20 mL).
4. Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Wash with DCM (3 x 20 mL).
5. Subsequent Amino Acid Couplings (Boc-Gly-OH, Boc-5-F-Trp(For)-OH, Boc-Ala-OH, Boc-Tyr(Bzl)-OH):
-
Repeat steps 2-4 for each subsequent amino acid.
6. Deformylation of Trp(For):
-
Treat the resin with a solution of 20% piperidine in DMF for 2 hours.
-
Wash thoroughly with DMF and DCM.
7. Final Cleavage and Deprotection (HF Cleavage):
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, add anisole as a scavenger.
-
Cool the vessel to -10°C and condense HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation:
-
Swell 1 g of Rink Amide resin (0.5 mmol/g substitution) in DMF for 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (5 x 20 mL).
3. First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1 hour.
-
Monitor coupling completion with the Kaiser test.
-
Wash the resin with DMF (3 x 20 mL) and DCM (3 x 20 mL).
4. Subsequent Amino Acid Couplings (Fmoc-Gly-OH, Fmoc-5-F-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH):
-
Repeat steps 2 and 3 for each subsequent amino acid.
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Visualization of Synthetic Workflows
Caption: Boc-SPPS workflow for the synthesis of Tyr-Ala-5-F-Trp-Gly-Phe-NH₂.
Caption: Fmoc-SPPS workflow for the synthesis of Tyr-Ala-5-F-Trp-Gly-Phe-NH₂.
Analysis and Characterization
Following synthesis and cleavage, the crude peptide should be analyzed to assess purity and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of the crude peptide. A gradient of acetonitrile in water with 0.1% TFA is typically used. The chromatogram will show a major peak for the desired peptide and smaller peaks for any impurities.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The observed mass should match the calculated theoretical mass of the target peptide.
Conclusion: Making an Informed Decision
The choice between this compound and Fmoc-5-fluorotryptophan for peptide synthesis is a critical decision that hinges on several factors, including the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure.
For the majority of applications, the Fmoc strategy is the recommended choice for synthesizing peptides containing 5-fluorotryptophan. Its milder deprotection conditions, true orthogonality, and the availability of the highly effective Fmoc-Trp(Boc)-OH derivative significantly reduce the risk of side reactions and generally lead to higher purity crude products.[][6] The single-step TFA cleavage is also a major advantage in terms of safety and convenience.[10]
The Boc strategy remains a viable, albeit more demanding, option . It may be considered for sequences that are particularly prone to aggregation, where the acidic deprotection steps can sometimes improve solvation.[] However, the necessity for indole protection and the use of hazardous HF for cleavage make it a less attractive option for routine synthesis.
Ultimately, a thorough understanding of the chemical principles underlying each strategy, coupled with careful planning and execution, will enable researchers to successfully incorporate 5-fluorotryptophan into their peptides and unlock the potential of this valuable non-canonical amino acid.
References
-
Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). Theranostics, 7(6), 1526–1533. Available at: [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013). Biopolymers, 100(4), 356-65. Available at: [Link]
-
Comparison of Methods for the Fmoc Solid-Phase Synthesis and Cleavage of a Peptide Containing Both Tryptophan and Arginine. (1993). International Journal of Peptide and Protein Research, 42(1), 58-63. Available at: [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. (1999). Journal of Peptide Science, 5(10), 457-61. Available at: [Link]
-
Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner. (2015). Protein Science, 24(5), 773–785. Available at: [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). Theranostics, 7(6), 1526–1533. Available at: [Link]
-
(A) Comparison of Boc and Fmoc SPPS. ResearchGate. Available at: [Link]
-
Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. (1998). Chemical Communications, (16), 1637-1638. Available at: [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). Theranostics, 7(6), 1526–1533. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science, 21(1), 2-13. Available at: [Link]
-
Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). International Journal of Molecular Sciences, 22(16), 8803. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. (1999). Journal of Peptide Science, 5(10), 457-61. Available at: [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (2021). Journal of Chemical Theory and Computation, 17(1), 317–333. Available at: [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2017). Theranostics, 7(6), 1526–1533. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptides, 2013, 804615. Available at: [Link]
-
19F NMR‐based solvent accessibility profiling reveals tryptophan ring‐flip dynamics in a protein. (2025). Protein Science. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 5-Fluorotryptophan Incorporation
In the expanding world of protein engineering and drug discovery, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful toolkit for probing protein structure, function, and dynamics.[1][2][3] Among these, 5-fluorotryptophan (5-FW) has emerged as an invaluable probe. Its unique fluorine atom provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy studies, enabling detailed investigation of local protein environments, conformational changes, and ligand binding events without significantly perturbing the native protein structure.[4][5][6][7][8][9]
However, the success of any experiment utilizing 5-FW-labeled proteins is predicated on a critical, non-negotiable prerequisite: unequivocally validating its incorporation. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and accuracy in confirming the presence, location, and efficiency of 5-FW substitution.[6][10][11]
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of 5-FW incorporation. We will delve into the core principles, compare top-down and bottom-up proteomic strategies, and provide detailed, field-tested protocols to ensure the integrity of your experimental workflow.
The Fundamental Principle: Detecting the Mass Shift
The entire premise of validating 5-FW incorporation via mass spectrometry hinges on a simple yet precise principle: a measurable change in mass. The substitution of a single hydrogen atom on the 5-position of the tryptophan indole ring with a fluorine atom results in a predictable mass increase.
-
Monoisotopic Mass of Tryptophan (C₁₁H₁₂N₂O₂): ~204.09 Da
-
Monoisotopic Mass of 5-Fluorotryptophan (C₁₁H₁₁FN₂O₂): ~222.08 Da
-
Δ Mass: +17.99 Da
This +17.99 Da mass shift is the signature that mass spectrometers are programmed to detect, whether on the level of an intact protein or its constituent peptides.
Caption: The substitution of hydrogen with fluorine on the indole ring results in a precise mass increase.
Comparative Analysis of MS Strategies: Top-Down vs. Bottom-Up Proteomics
Two primary mass spectrometry workflows can be employed to validate 5-FW incorporation: Top-Down and Bottom-Up Proteomics. The choice between them depends on the specific questions being asked, the available instrumentation, and the desired level of detail.
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of intact proteins.[12][13] | Analysis of peptides after enzymatic digestion.[14] |
| Primary Validation | Confirms mass of the full-length proteoform, including all modifications.[15][16] | Identifies specific sites of incorporation and allows for relative quantification.[10] |
| Pros | - Unambiguous confirmation of total incorporation.- Preserves information about co-occurring modifications.- Simpler sample preparation. | - High sensitivity and throughput.- Pinpoints exact residue locations.- Compatible with standard LC-MS/MS workflows.- Excellent for determining incorporation efficiency. |
| Cons | - Challenging for large proteins (>30 kDa).[15]- Requires high-resolution mass analyzers (e.g., Orbitrap, FT-ICR).[17]- Can be difficult to localize the modification site. | - Protein inference can be complex.- Information about modification co-occurrence is lost.- More extensive sample preparation required.[18] |
| Best For | Quickly confirming if any incorporation occurred and assessing the homogeneity of the labeled protein population. | Determining the efficiency of incorporation at each target tryptophan site and providing definitive proof of location. |
Experimental Workflow & Protocols
A robust validation workflow is a self-validating system. This involves meticulous sample preparation to minimize artifacts and a logical data analysis pipeline.[14][19][20]
Caption: A generalized workflow for the MS validation of 5-FW incorporation.
Protocol 1: In-Solution Digestion for Bottom-Up Analysis
This protocol is the workhorse for site-specific validation and is adapted from standard proteomics sample preparation methods.[18][20]
Rationale: This procedure denatures the protein to ensure the enzyme (trypsin) can access all cleavage sites. Cysteine residues are reduced and then alkylated to prevent disulfide bonds from reforming, which could interfere with digestion and analysis.
Materials:
-
Purified 5-FW labeled protein and unlabeled control protein.
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Ammonium Bicarbonate (NH₄HCO₃).
-
Trypsin, MS-grade.
-
Formic Acid (FA), Acetonitrile (ACN).
-
C18 StageTips or equivalent for peptide desalting.
Methodology:
-
Solubilization and Denaturation:
-
Resuspend ~20 µg of your protein in 50 µL of 8 M Urea in 50 mM NH₄HCO₃. This high concentration of urea effectively unfolds the protein.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour. This step breaks the disulfide bonds.
-
-
Alkylation:
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes. This step covalently modifies the free thiols of cysteine residues, preventing disulfide bonds from reforming.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM NH₄HCO₃ to reduce the urea concentration to 2 M. Trypsin activity is optimal at lower urea concentrations.
-
Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Quenching and Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 1% to inactivate the trypsin.
-
Proceed with peptide desalting using a C18 StageTip or similar reversed-phase cleanup method to remove salts and detergents that are incompatible with mass spectrometry.[19][21]
-
Elute peptides and dry them in a vacuum centrifuge.
-
-
Sample Resuspension:
-
Resuspend the dried peptides in 20-50 µL of 0.1% formic acid in water for LC-MS/MS analysis.
-
Mass Spectrometry and Data Analysis
Top-Down Analysis
For a top-down approach, the purified, desalted intact protein is directly infused or separated by liquid chromatography and introduced into a high-resolution mass spectrometer. The goal is to observe the molecular weight of the full protein. If a protein has four tryptophan residues and all are successfully replaced, you would expect to see a mass increase of approximately 71.96 Da (4 x 17.99 Da) compared to the unlabeled control.
Bottom-Up Data Analysis: The Database Search
This is the most critical part of the bottom-up workflow. Standard database search algorithms like Sequest or Mascot identify peptides by matching experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.[22] To identify 5-FW-containing peptides, you must instruct the software to consider this modification.
Key Database Search Parameters:
-
Variable Modification: Set a variable modification of +17.9906 Da on tryptophan (W). This tells the search engine to consider peptides where any tryptophan residue might have this additional mass.
-
Precursor Mass Tolerance: Set according to your instrument's performance (e.g., 10 ppm for an Orbitrap).
-
Fragment Mass Tolerance: Set according to your instrument's performance (e.g., 0.02 Da for an Orbitrap).[22]
-
Enzyme: Trypsin/P, allowing for up to 2 missed cleavages.
Interpreting the Results:
A successful identification of a 5-FW-containing peptide will be confirmed by the search engine score and manual inspection of the MS/MS spectrum. The fragmentation pattern (the series of b- and y-ions) will be largely identical to the unmodified peptide, but the precursor ion and any fragment ions containing the 5-FW residue will be shifted by +17.99 Da.[23]
Table: Expected Mass Shifts in a Tryptic Peptide
Consider the theoretical peptide K.VYLFWGPSR.G from a protein where the tryptophan (W) is targeted for replacement.
| Peptide Sequence | Modification | Monoisotopic Mass (Da) | Mass Shift (Da) |
| VYLFWGPSR | None (Control) | 1056.55 | 0 |
| VYLFWGPSR | 5-FW at W | 1074.54 | +17.99 |
Conclusion: Ensuring Experimental Rigor
The incorporation of 5-fluorotryptophan is a powerful technique for advanced biophysical studies, but its utility is entirely dependent on rigorous validation. Mass spectrometry, through either top-down or bottom-up approaches, provides the necessary tools to confirm this incorporation with high confidence. While top-down proteomics offers a rapid assessment of the intact protein, the bottom-up workflow provides the granular, site-specific detail required to calculate incorporation efficiency and ensure the fidelity of the labeling process.[10][15] By implementing the detailed protocols and data analysis strategies outlined in this guide, researchers can proceed with their downstream NMR or fluorescence experiments, confident in the molecular integrity of their engineered proteins.
References
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Pearson, J. G., et al. (2023). Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins. Biochemistry. [Link]
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- Sprangers, R., et al. (2021). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Journal of Biomolecular NMR.
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Wikipedia. (2023). Top-down proteomics. Wikipedia. [Link]
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Lichtenecker, R., et al. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications. [Link]
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MacKinnon, N., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. [Link]
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ResearchGate. (2025). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. ResearchGate. [Link]
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- Wang, Y., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst.
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Fiehn, O. MS/MS fragmentation. Fiehn Lab, UC Davis. [Link]
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A Senior Application Scientist's Guide to the Biophysical Characterization of Proteins Containing 5-Fluorotryptophan
For researchers, scientists, and drug development professionals, understanding protein structure, stability, and dynamics is paramount. The incorporation of non-canonical amino acids, such as 5-fluorotryptophan (5-FTrp), has emerged as a powerful tool to probe these very characteristics. This guide provides an in-depth, objective comparison of proteins containing 5-FTrp with their wild-type tryptophan (Trp) counterparts, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating and robust approach to your research.
The Rationale: Why 5-Fluorotryptophan?
Tryptophan is an intrinsic fluorescent probe, but its utility can be hampered by complex photophysics, often exhibiting multi-exponential fluorescence decay.[1][2] This heterogeneity complicates the interpretation of fluorescence resonance energy transfer (FRET) experiments and other dynamic studies.[1][2] 5-FTrp, with a fluorine atom at the 5th position of the indole ring, offers a compelling alternative. Its introduction into a protein is a minimal structural perturbation, with the C-F bond being only slightly longer than a C-H bond and the van der Waals radius of fluorine being only marginally larger.[3] This subtle change, however, leads to significant and advantageous alterations in its spectroscopic properties.
One of the most significant advantages of 5-FTrp is its tendency to exhibit a more homogenous, often mono-exponential, fluorescence decay.[1][4] This simplification provides a clearer window into protein dynamics and intramolecular distances.[1][5] Furthermore, the ¹⁹F nucleus serves as a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy, a technique devoid of background signals in biological systems.[3][6][7][8] This dual utility in both fluorescence and NMR makes 5-FTrp a versatile tool for multifaceted biophysical characterization.[6][8]
Comparative Biophysical Properties: 5-FTrp vs. Trp
The substitution of Trp with 5-FTrp induces measurable changes in the spectroscopic and physical properties of a protein. Understanding these differences is crucial for accurate data interpretation.
| Property | Tryptophan (Trp) | 5-Fluorotryptophan (5-FTrp) | Significance for Protein Characterization |
| Molar Extinction Coefficient (at 280 nm) | ~5500 M⁻¹cm⁻¹[6] | ~5700 M⁻¹cm⁻¹[6] | A slight increase allows for accurate concentration determination using standard methods. |
| Absorption Spectrum | Standard aromatic absorption | Red-shifted by ~5 nm compared to Trp[6] | This shift can be used to confirm successful incorporation of 5-FTrp into the protein.[6] |
| Fluorescence Emission | Highly sensitive to local environment, often broad | Generally red-shifted compared to Trp in the same environment | The shift provides information about the local polarity and environment of the probe. |
| Fluorescence Lifetime | Often multi-exponential and complex[1][2] | Tends towards mono-exponential decay, with a longer average lifetime[1][5] | Simplifies data analysis for FRET and time-resolved fluorescence studies, providing more precise distance measurements.[1][2] |
| Quantum Yield | Variable and often quenched | Generally higher and less susceptible to quenching[5] | A brighter probe enhances sensitivity in fluorescence-based assays. |
| NMR Signature | ¹H NMR signals can be difficult to resolve in large proteins | The ¹⁹F nucleus provides a sensitive, background-free NMR probe[6][7][8] | Enables detailed studies of protein conformation, dynamics, and ligand binding, even in large and complex systems.[6][7][8] |
Experimental Workflows and Protocols
Incorporation of 5-Fluorotryptophan into Proteins
The successful incorporation of 5-FTrp is the foundational step for all subsequent biophysical analyses. The most common method involves expression in E. coli strains that are auxotrophic for tryptophan or by inhibiting the endogenous synthesis of aromatic amino acids.[3][9]
Detailed Protocol for 5-FTrp Incorporation:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing your gene of interest.
-
Starter Culture: Inoculate a single colony into a rich medium (e.g., LB) and grow overnight.
-
Minimal Medium Growth: The next day, inoculate a larger volume of minimal medium with the starter culture and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Inhibition of Tryptophan Synthesis: To prevent the synthesis of endogenous tryptophan, add an inhibitor of the shikimate pathway, such as glyphosate, to the culture.[6]
-
Addition of 5-FTrp: After a short incubation with the inhibitor, add 5-fluorotryptophan to the culture medium.[6] A common alternative for 5-FTrp is the addition of 5-fluoroindole, which is converted to 5-FTrp by the cells.[9]
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.
-
Harvesting: After several hours of expression, harvest the cells by centrifugation.
-
Purification: Purify the 5-FTrp labeled protein using a protocol optimized for the unlabeled protein.[9]
-
Verification of Incorporation: Confirm the successful and efficient incorporation of 5-FTrp using mass spectrometry.[1][10] A successful incorporation should show a mass shift corresponding to the replacement of tryptophan with 5-fluorotryptophan.
Biophysical Characterization Techniques
The following are key biophysical techniques used to compare 5-FTrp containing proteins with their wild-type counterparts.
1. Fluorescence Spectroscopy
-
Steady-State Fluorescence:
-
Prepare samples of both wild-type and 5-FTrp labeled protein at the same concentration in a suitable buffer.
-
Acquire emission spectra by exciting at a wavelength that selectively excites tryptophan (e.g., 295 nm) to minimize contributions from tyrosine.[6]
-
Compare the emission maxima (λmax) and intensities. A red-shift in the λmax for the 5-FTrp protein indicates a change in the local environment of the fluorophore.
-
-
Time-Resolved Fluorescence:
-
Using a time-correlated single-photon counting (TCSPC) system, excite the samples at 295 nm and collect the fluorescence decay profiles.
-
Fit the decay curves to a multi-exponential decay model.
-
Compare the fluorescence lifetimes (τ) and their relative amplitudes. A reduction in the number of lifetime components and a more dominant single lifetime for the 5-FTrp protein is a key advantage for subsequent analysis.[1][2]
-
2. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The absence of endogenous fluorine in biological systems makes ¹⁹F NMR an exceptionally sensitive tool.[3][6][7][8]
-
1D ¹⁹F NMR:
-
Prepare a concentrated sample of the 5-FTrp labeled protein in a suitable NMR buffer containing D₂O.
-
Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the ¹⁹F resonance is highly sensitive to the local environment of the 5-FTrp residue.[6][8]
-
Changes in the chemical shift upon ligand binding or conformational changes provide site-specific information.[10][11][12]
-
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a valuable technique for assessing the secondary and tertiary structure of proteins.[13]
-
Far-UV CD (190-250 nm):
-
Acquire Far-UV CD spectra of both wild-type and 5-FTrp labeled proteins.
-
Compare the spectra to assess if the incorporation of 5-FTrp has altered the secondary structure content (α-helix, β-sheet). While often assumed to be negligible, tryptophan side chains can contribute to the far-UV CD signal.[14]
-
-
Near-UV CD (250-320 nm):
-
Acquire Near-UV CD spectra to probe the tertiary structure.
-
Changes in the near-UV CD spectrum upon 5-FTrp incorporation can indicate alterations in the local environment of the aromatic residues.
-
4. Protein Stability Assessment
-
Thermal or Chemical Denaturation:
-
Monitor the unfolding of both wild-type and 5-FTrp proteins as a function of temperature or denaturant concentration (e.g., urea or guanidinium chloride).
-
Use CD or fluorescence as a probe to follow the unfolding transition.
-
Determine the melting temperature (Tm) or the free energy of unfolding (ΔGunf). While 5-FTrp incorporation is generally considered non-perturbing, it can sometimes affect protein stability.[15][16]
-
5. X-ray Crystallography
For a high-resolution structural comparison, X-ray crystallography is the gold standard.[17][18][19]
-
Crystallize both the wild-type and 5-FTrp labeled proteins.
-
Collect diffraction data and solve the structures.
-
Compare the three-dimensional structures to directly visualize any subtle conformational changes induced by the fluorine substitution.
Comparative Analysis: Structure, Stability, and Ligand Interactions
The true power of using 5-FTrp lies in the comparative analysis with the wild-type protein.
| Aspect | Comparison Finding | Implication |
| Secondary Structure | Far-UV CD spectra are often very similar. | Indicates that the incorporation of 5-FTrp generally does not perturb the overall secondary structure of the protein. |
| Tertiary Structure | Near-UV CD and ¹⁹F NMR may show subtle differences. | Suggests minor alterations in the local environment of the substituted tryptophan residue. |
| Protein Stability | The effect on stability is protein-dependent; it can be stabilizing, destabilizing, or have a minimal effect.[15][16][20] | It is crucial to experimentally determine the stability of the 5-FTrp labeled protein to ensure that observations are not due to significant destabilization. |
| Ligand Binding | ¹⁹F NMR is highly sensitive to ligand binding events, showing changes in chemical shift or line broadening.[10][15] | Provides a powerful tool for fragment-based drug discovery and for characterizing protein-ligand interactions with site-specific resolution.[10] |
| Protein Dynamics | Time-resolved fluorescence of 5-FTrp proteins often reveals simplified decay kinetics.[1][5] | Allows for more straightforward interpretation of protein dynamics and conformational changes. |
Conclusion
The incorporation of 5-fluorotryptophan into proteins provides a versatile and powerful platform for in-depth biophysical characterization. Its favorable fluorescence properties and unique NMR signature offer distinct advantages over native tryptophan for studying protein structure, stability, dynamics, and interactions. By following the detailed protocols and comparative analyses outlined in this guide, researchers can leverage the unique properties of 5-FTrp to gain deeper insights into their protein of interest. As with any modification, it is essential to perform a thorough comparative characterization to ensure that the observed effects are a true reflection of the protein's biophysics and not an artifact of the label itself.
References
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- 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. (2013). PMC - NIH.
- Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. (2024). Journal of the American Chemical Society.
- Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked. (n.d.). PMC - PubMed Central.
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- Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. (n.d.).
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- Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. (n.d.). NIH.
- Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. (2011). PubMed.
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- Effects of five-tryptophan mutations on structure, stability and function of Escherichia coli dihydrofol
- Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy. (n.d.). PMC - NIH.
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- 10. Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains [mdpi.com]
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Functional assays of enzymes with incorporated 5-fluorotryptophan.
An In-Depth Technical Guide to Functional Assays of Enzymes with Incorporated 5-Fluorotryptophan
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of functional assays for enzymes labeled with 5-fluorotryptophan (5-FW). Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a framework for designing robust, self-validating studies to harness the power of this unique biological probe.
The Rationale: Why 5-Fluorotryptophan?
The strategic substitution of a single hydrogen atom with fluorine in a tryptophan residue creates a minimally perturbing probe with powerful spectroscopic handles.[1][2] Tryptophan is often found in functionally significant regions of proteins, such as active sites or allosteric pockets, making it an ideal target for modification.[3] The incorporation of 5-FW is particularly advantageous for several reasons:
-
Minimal Steric Perturbation: The fluorine atom is a bioisostere of hydrogen, meaning its size is comparable, thus minimizing structural disruption to the enzyme.[1][4]
-
Unique Spectroscopic Reporter: The fluorine-19 (¹⁹F) nucleus is a superb NMR probe. It is 100% naturally abundant, has a spin of ½, and exhibits a large chemical shift dispersion, making it highly sensitive to the local chemical environment.[5][6] This sensitivity allows for the detection of subtle conformational changes that are often invisible to conventional proton NMR.[5][6]
-
Fluorescence Properties: 5-FW possesses distinct fluorescence properties compared to natural tryptophan, allowing it to be used as a complementary site-specific probe of local environment and conformation.[5] Its absorption spectrum is characteristically red-shifted, a feature that can be used to confirm successful incorporation.[5]
The overarching goal is to introduce a sensitive reporter without significantly altering the enzyme's native function. Therefore, a rigorous comparison of the labeled enzyme's activity and stability against its wild-type counterpart is not just recommended; it is an essential validation step.
Incorporating 5-Fluorotryptophan: A Comparative Overview
The choice of incorporation method is critical and depends on whether residue-specific or global labeling is required.
Method 1: Global Incorporation in Auxotrophic Strains
This is the most common and cost-effective method for replacing all tryptophan residues with 5-FW. The strategy relies on using an E. coli strain that cannot synthesize its own tryptophan (a tryptophan auxotroph).
Causality: By providing 5-FW in a minimal medium devoid of natural tryptophan, the cell's translational machinery is forced to incorporate the analog into all tryptophan positions during protein expression. To enhance incorporation efficiency, glyphosate is often added to the culture medium.[4] Glyphosate inhibits the shikimate pathway, blocking the endogenous synthesis of aromatic amino acids and further ensuring the uptake of the supplied 5-FW.[4][5]
Experimental Protocol: Global 5-FW Incorporation
-
Strain Selection: Use a tryptophan auxotroph E. coli strain (e.g., BL21(DE3) auxotrophic for Trp).
-
Starter Culture: Grow a starter culture overnight in a rich medium (e.g., LB broth) containing the appropriate antibiotic.
-
Minimal Medium Growth: Pellet the starter culture and wash with M9 minimal medium to remove any residual tryptophan. Resuspend the cells in M9 minimal medium supplemented with all amino acids except tryptophan, plus necessary vitamins and a carbon source (e.g., glucose).
-
Induction and Labeling: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Add 5-fluorotryptophan (typically 40-50 mg/L) and glyphosate (up to 1 g/L).[5] Allow the cells to adapt for 30 minutes.
-
Expression: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation for 5-6 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C).[5]
-
Harvest and Verification: Harvest the cells by centrifugation. Successful incorporation can be initially verified by observing the red-shifted UV-Vis absorption spectrum of the purified protein compared to the wild-type.[5] Final confirmation must be done by mass spectrometry.
Method 2: Site-Specific Incorporation
For large proteins with multiple tryptophans, global labeling can complicate spectral analysis. Site-specific incorporation allows for the placement of a single 5-FW probe at a desired location.
Causality: This technique utilizes the amber stop codon (UAG) and an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] An engineered synthetase is designed to specifically recognize 5-FW and charge a cognate suppressor tRNA that recognizes the UAG codon. When the ribosome encounters the UAG codon in the mRNA, instead of terminating translation, it incorporates 5-FW.
Workflow Comparison: Global vs. Site-Specific Incorporation
Caption: Comparison of global and site-specific 5-FW incorporation workflows.
Functional Assay Comparison: Validating Your Labeled Enzyme
Once the 5-FW labeled enzyme is purified, a suite of assays is required to assess its function, structure, and dynamics. The following table compares key assays, their objectives, and critical considerations.
| Assay Category | Specific Technique | Primary Objective | Key Considerations & Comparison |
| Catalytic Activity | Enzyme Kinetic Assays [7] | To determine if 5-FW incorporation affects catalytic efficiency (kcat, Km, Vmax). | Spectrophotometric/Fluorometric Assays: Essential baseline. Compare directly to wild-type. The electronegative fluorine can alter pKa or transition state stabilization, potentially affecting rates.[1] Some studies report minimal changes[8][9], while others note attenuation.[1] |
| Structural Integrity | ¹⁹F NMR Spectroscopy | To probe the local environment of each 5-FW residue and detect conformational heterogeneity. | High Resolution: Provides residue-specific information. The large chemical shift range is sensitive to subtle changes in environment, ligand binding, or conformational states.[1][2][5] Requires high protein concentration and specialized equipment. |
| X-ray Crystallography | To obtain a high-resolution 3D structure and confirm minimal structural perturbation. | Gold Standard for Structure: Directly visualizes the 5-FW residue in the protein structure. Ampaw et al. (2017) used this to show that 5-FW incorporation did not perturb the overall structure of β-phosphoglucomutase.[8] | |
| Circular Dichroism (CD) | To assess secondary and tertiary structure integrity compared to the wild-type enzyme. | Rapid and Low-Cost: Provides a global view of protein folding. A near-identical CD spectrum to the wild-type suggests that the overall fold is preserved. | |
| Stability & Dynamics | Thermal Shift Assay (TSA) | To measure changes in thermal stability (melting temperature, Tm) upon 5-FW incorporation. | High-Throughput: Useful for screening effects of mutations. A significant change in Tm would indicate that the mutation has impacted the protein's stability. |
| Fluorescence Spectroscopy | To use 5-FW's intrinsic fluorescence to probe the local environment and dynamics. | High Sensitivity: The emission spectrum of 5-FW is sensitive to solvent exposure.[5] Can be used to monitor ligand binding or conformational changes that alter the environment of the probe. | |
| NMR Relaxation Dispersion | To quantify protein dynamics on the µs-ms timescale. | Probing Functionally Relevant Motions: Can reveal if 5-FW incorporation alters the dynamic landscape of the enzyme. However, studies have shown that 5-FW side-chain motions can be faster than backbone motions, requiring careful interpretation.[10][11] |
Key Experimental Protocols & Data Interpretation
Protocol 1: ¹⁹F NMR for Assessing Conformational States
¹⁹F NMR is arguably the most powerful technique for leveraging the 5-FW probe. The absence of background fluorine signals in biological systems provides a clean spectrum where each 5-FW residue gives a distinct resonance.[1][2]
Causality: The precise chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[5] Therefore, if an enzyme exists in multiple conformational states, a 5-FW residue within the dynamic region may report multiple peaks, or a single broadened peak, reflecting the exchange between these states.[1][2]
Step-by-Step Methodology:
-
Sample Preparation: Prepare 500 µL of a 50-100 µM 5-FW labeled protein sample in a suitable buffer containing 10% D₂O for spectrometer locking.[5]
-
External Standard: Use trifluoroacetic acid (TFA) as an external standard for chemical shift referencing (0 ppm).[5]
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a cryoprobe capable of detecting ¹⁹F.
-
Data Acquisition: Collect 1D ¹⁹F NMR spectra. Typical parameters might include a relaxation delay of 1.0 s, a pulse width of 7.6 µs, and a sweep width of 20 kHz.[5] Acquire a sufficient number of transients (e.g., 1500 or more) to achieve a good signal-to-noise ratio.[5]
-
Data Analysis: Process the FID (Free Induction Decay) with an appropriate window function and perform a Fourier transform. Compare the spectra of the apo-enzyme with the ligand-bound or mutant forms. Shifts in peak positions indicate changes in the local environment, while the appearance of new peaks can signify new conformational states.[1][2]
Protocol 2: Steady-State Fluorescence Spectroscopy
This technique provides complementary information to NMR and is particularly useful for its high sensitivity.
Causality: The fluorescence emission maximum (λ_max) of the tryptophan indole ring is highly dependent on the polarity of its environment. A tryptophan residue buried in a hydrophobic core will have a blue-shifted λ_max compared to one exposed to the aqueous solvent. By exciting specifically at 295 nm, one can selectively observe tryptophan fluorescence. The red-shifted absorbance of 5-FW allows for its selective study.[5][12]
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples of the wild-type and 5-FW labeled enzymes at a concentration of ~10 µM in a fluorescence-compatible buffer.[5] Also prepare a buffer-only blank.
-
Spectrofluorometer Setup: Use a temperature-controlled spectrofluorometer.
-
Acquisition Parameters:
-
Data Collection: Record the emission spectrum for the buffer, wild-type protein, and 5-FW labeled protein.
-
Data Analysis: Subtract the buffer blank spectrum from the protein spectra. Compare the λ_max and intensity of the 5-FW enzyme to the wild-type. A shift in λ_max upon ligand binding can indicate a conformational change that alters the solvent exposure of the 5-FW residue.
Complementary Nature of Functional Assays
Caption: Interconnectivity of assays for a full functional picture.
Conclusion and Future Outlook
Incorporating 5-fluorotryptophan into enzymes provides a powerful lens through which to view molecular function. The key to leveraging this tool is a rigorous, multi-faceted validation approach. By systematically comparing the catalytic activity, structural integrity, and dynamic profile of the 5-FW labeled enzyme to its wild-type parent, researchers can confidently interpret the data obtained from the sensitive ¹⁹F NMR and fluorescence probes. This guide provides a foundational framework for designing and executing such studies, ensuring that the insights gained are both mechanistically sound and experimentally validated. The continued development of genetic code expansion techniques will further broaden the utility of fluorinated amino acids, enabling precise probing of complex enzymatic systems in both in vitro and cellular environments.[1][4]
References
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Cellitti, S. E., & Shiloach, J. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology, 1076, 537–553. [Link]
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Kottke, T., & Otting, G. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Ampaw, A., et al. (2017). Observing enzyme ternary transition state analogue complexes by 19F NMR spectroscopy. Chemical Science, 8(12), 8173–8179. [Link]
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Kottke, T., & Otting, G. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Cavanagh, J., & Lorigan, G. A. (2014). 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. SpringerLink. [Link]
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Lichtenecker, R. J., et al. (2024). The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications. Chemical Communications. [Link]
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Prosser, R. S., & Lu, Y. (2018). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Proceedings of the National Academy of Sciences, 115(45), 11475–11480. [Link]
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Lorigan, G. A. (2004). An enzymatic assay for metabolites of perfluoro-tagged 5-hydroxytryptophan. PubMed. [Link]
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Brüschweiler, R., et al. (2015). Influence of 5-fluorotryptophan incorporation on the dynamics in the KIX domain. ResearchGate. [Link]
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van Nuland, N. A. J., & Brutscher, B. (2022). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Journal of Biomolecular NMR, 76(5-6), 195–207. [Link]
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Hocker, B., & Heyduk, T. (2009). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Methods in Molecular Biology, 580, 227–240. [Link]
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Ross, J. B. A., & Eftink, M. R. (1990). Spectral enhancement of proteins: Biological incorporation and fluorescence characterization of 5-hydroxytryptophan in λ cI repressor. Proceedings of the National Academy of Sciences, 87(23), 9579–9583. [Link]
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van Nuland, N. A. J., & Brutscher, B. (2022). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. SpringerLink. [Link]
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Kottke, T., & Otting, G. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. PubMed. [Link]
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Zha, Z., & Li, Z. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1584–1593. [Link]
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- 4. The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19 F-NMR applications - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04789C [pubs.rsc.org]
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A Senior Application Scientist's Guide to Boc Deprotection: A Comparative Analysis of Thermal vs. Acidic Methods for Sensitive Peptides
Abstract
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in solid-phase peptide synthesis (SPPS). While the conventional method utilizing strong acids like trifluoroacetic acid (TFA) is highly effective, it poses significant challenges for peptides containing sensitive residues, often leading to yield loss and the formation of intractable impurities. This guide provides an in-depth comparison between traditional acidic deprotection and an alternative thermal approach. We will explore the underlying mechanisms of both methods, present a head-to-head comparison of their performance, and discuss the critical side reactions that can compromise the integrity of sensitive peptides. This document serves as a practical resource for researchers, chemists, and drug development professionals, offering detailed protocols and a decision-making framework to optimize the synthesis of complex and delicate peptide sequences.
The Chemistry of Deprotection: A Mechanistic Overview
Understanding the chemical pathways of Boc group removal is paramount to troubleshooting syntheses and selecting the appropriate method. The choice between an acid-driven or heat-driven process has profound implications for the stability of the target peptide.
The Workhorse: Acid-Catalyzed Deprotection
The standard method for Boc removal employs strong acids, most commonly Trifluoroacetic Acid (TFA), in a solvent like Dichloromethane (DCM).[1][] The mechanism is a well-understood, acid-catalyzed elimination reaction.[3][4]
The process unfolds in three key stages:
-
Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, rendering it unstable.[4][5]
-
Cleavage & Carbocation Formation: The unstable intermediate cleaves, breaking the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the free amine (as an ammonium salt) and carbon dioxide gas.[1][4]
A critical consequence of this mechanism is the generation of the reactive tert-butyl cation. This electrophile can cause significant side reactions by alkylating nucleophilic residues like Tryptophan, Methionine, and Cysteine.[6][7] This necessitates the use of "scavengers" in the deprotection cocktail to trap these cations before they can damage the peptide.[8][9]
Caption: Mechanism of acid-catalyzed Boc deprotection and fate of the t-butyl cation.
The Gentle Alternative: Thermal Deprotection
Thermal Boc deprotection offers a compelling, reagent-free alternative that avoids the use of harsh acids.[10][11] This method relies on heating the Boc-protected amine in a suitable high-boiling solvent, or sometimes even under continuous flow conditions at high temperatures.[12][13]
The proposed mechanism involves a fragmentation reaction:
-
Thermal Activation: Heat provides the energy to initiate the cleavage of the Boc group.
-
Fragmentation: The group fragments to form a carbamic acid intermediate, isobutylene, and carbon dioxide.[10]
-
Decarboxylation: As with the acidic method, the unstable carbamic acid rapidly decarboxylates to yield the free amine.[10]
The key advantage here is the avoidance of strong acids and the direct formation of isobutylene gas instead of the problematic tert-butyl cation.[10] This can, in principle, circumvent the need for scavengers and prevent acid-catalyzed side reactions, making it an attractive option for particularly sensitive substrates.[13][14]
Caption: Simplified mechanism of thermal Boc deprotection.
The Gauntlet: Key Challenges with Sensitive Peptides
"Sensitive peptides" are those containing residues or sequences prone to degradation under standard synthesis conditions. During Boc deprotection, several side reactions are notorious for compromising peptide purity and yield.
-
Aspartimide Formation: This is a severe issue, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[15][16] Under both acidic and basic conditions, the backbone amide nitrogen can attack the side-chain ester of aspartic acid, forming a cyclic aspartimide intermediate.[17][18] This intermediate can then reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[16][19] Racemization at the α-carbon is also common.[18]
-
Racemization: The loss of stereochemical integrity is a major concern in peptide synthesis.[20] While most prevalent during the coupling step, harsh acidic cleavage conditions can also contribute to racemization, especially for residues prone to enolization.[21][22]
-
Oxidation: Residues like Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation. The thioether of methionine can be oxidized to the sulfoxide, while the indole ring of tryptophan is also sensitive.
-
Alkylation: As previously mentioned, the tert-butyl cation generated during acidic deprotection is a potent alkylating agent. Tryptophan is highly susceptible to tert-butylation, as are the sulfur-containing side chains of Methionine and Cysteine.[7][9]
Head-to-Head Comparison: Performance and Purity
The choice of deprotection method should be guided by a clear understanding of their respective strengths and weaknesses. The following table provides a comparative summary based on typical experimental outcomes.
| Parameter | Acidic Deprotection (TFA-based) | Thermal Deprotection |
| Primary Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | High-boiling solvent (e.g., NMP, Toluene, Water)[11] |
| Temperature | Room Temperature[4] | High (100°C - 250°C)[12][23] |
| Reaction Time | 20 - 120 minutes[24] | 10 minutes - 6 hours[11][23] |
| Key Byproducts | tert-Butyl Cations , CO₂[1][3] | Isobutylene , CO₂[10] |
| Scavenger Requirement | Essential for sensitive peptides[7][25] | Generally not required |
| Compatibility (Asp-Gly) | Prone to aspartimide formation under acidic conditions[15] | Potentially less prone, but high heat can also induce cyclization |
| Compatibility (Trp, Met, Cys) | High risk of alkylation without proper scavengers[6][7] | Avoids t-butyl cation alkylation; risk of thermal degradation |
| Typical Yield | Good to High | Moderate to Good |
| Typical Purity | Variable; highly dependent on sequence and scavengers | Variable; dependent on thermal stability of the peptide |
Decision-Making Framework: Choosing the Right Path
Selecting the optimal deprotection strategy requires careful analysis of the peptide sequence. This workflow provides a logical framework to guide your decision.
Caption: A workflow to guide the selection of an appropriate Boc deprotection method.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimization for specific sequences is highly recommended. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), especially when handling TFA.
Protocol 1: Standard Acidic Boc Deprotection with Scavengers
This protocol is suitable for most peptides, especially those containing sensitive residues like Trp, Met, or Cys. The scavenger cocktail is critical for minimizing side reactions.[26][27]
-
Resin Preparation: Swell the dry, Boc-protected peptide-resin (100 mg) in Dichloromethane (DCM) for 30 minutes in a suitable reaction vessel. Drain the solvent.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common formulation is Reagent K : TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[28] For a less malodorous alternative suitable for many sequences, use TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[7][29]
-
Deprotection Reaction: Add the cleavage cocktail to the resin (approx. 2 mL per 100 mg of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture directly into a centrifuge tube containing cold diethyl ether (~10x the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the pellet 2-3 times with cold diethyl ether to remove scavengers and organic impurities, centrifuging and decanting after each wash.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry to assess purity and confirm identity.
Protocol 2: Thermal Boc Deprotection
This method is advantageous for peptides that are sensitive to strong acids but are thermally stable. It avoids the use of TFA and scavengers.[11][23]
-
Preparation: Place the dry, Boc-protected peptide-resin or purified Boc-protected peptide (0.25 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add a high-boiling, inert solvent. Boiling water has been shown to be effective for some substrates.[11] Alternatively, solvents like N-Methyl-2-pyrrolidone (NMP) or Toluene can be used.
-
Deprotection Reaction: Heat the mixture to the desired temperature (e.g., 100°C for water, or potentially higher for other solvents) with stirring. Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC. Reaction times can vary significantly from 10 minutes to several hours.[11][23]
-
Work-up (from Resin): If starting from resin, cool the mixture, filter to remove the resin, and wash the resin with a small amount of fresh solvent. Precipitate the peptide from the combined filtrate using cold diethyl ether as described in Protocol 1.
-
Work-up (Solution Phase): If starting with a purified compound, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified directly.
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry.
Conclusion
The choice between thermal and acidic Boc deprotection is not a matter of one being universally superior, but rather of selecting the right tool for the specific synthetic challenge.
Acidic deprotection remains the fast, potent, and well-established industry standard. Its primary drawback—the generation of reactive carbocations—is effectively managed through the judicious use of scavenger cocktails. For the majority of peptide sequences, this method, when properly executed, delivers high yields and purity.
Thermal deprotection emerges as a valuable niche alternative for substrates that are exceptionally acid-sensitive but possess sufficient thermal stability. By circumventing the need for strong acids and scavengers, it offers a cleaner reaction profile in specific cases, potentially simplifying purification. However, it requires careful optimization of temperature and reaction time to avoid thermal degradation of the peptide itself.
Ultimately, a deep understanding of the peptide's sequence and the mechanisms of each deprotection method empowers the synthetic chemist to anticipate potential side reactions and make an informed decision, paving the way for the successful synthesis of even the most challenging peptides.
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Pícha, F., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. [Link]
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Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
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Tam, J. P., et al. (1991). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. PubMed. [Link]
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de Bont, J. A., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry - A European Journal. [Link]
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Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. [Link]
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Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
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ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
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YouTube. (2022). Boc Deprotection Mechanism. [Link]
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Kumar, V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. [Link]
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Ley, S. V., et al. (2016). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Angewandte Chemie. [Link]
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The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
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ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]
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ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]
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UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
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ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... [Link]
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
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Figshare. (2024). Selective Thermal Deprotection of N‑Boc Protected Amines in Continuous Flow. [Link]
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MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
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A Senior Application Scientist's Guide to the NMR Spectral Comparison of 4-Fluoro, 5-Fluoro, and 6-Fluorotryptophan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and protein engineering, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for modulating pharmacological properties. Fluorinated amino acids, particularly tryptophan analogs, serve as powerful probes for investigating protein structure, dynamics, and interactions, with Nuclear Magnetic Resonance (NMR) spectroscopy being the preeminent analytical tool for their characterization. This guide provides an in-depth comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of three commonly utilized isomers: 4-fluorotryptophan, 5-fluorotryptophan, and 6-fluorotryptophan. As a senior application scientist, my aim is to not only present the data but also to elucidate the underlying principles that govern the observed spectral differences, thereby empowering researchers to make informed decisions in their experimental designs.
The unique NMR properties of the ¹⁹F nucleus—its 100% natural abundance, spin of ½, and high gyromagnetic ratio—confer exceptional sensitivity, making it an ideal probe.[1] Furthermore, the expansive chemical shift range of ¹⁹F is exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of molecular structure and conformation.[2] Understanding the distinct NMR signatures of 4-, 5-, and 6-fluorotryptophan is therefore crucial for their effective application in fields ranging from fragment-based drug screening to the study of complex protein folding pathways.
Comparative NMR Spectral Analysis: Unraveling the Positional Isomerism
The substitution of a hydrogen atom with a highly electronegative fluorine atom on the indole ring of tryptophan induces significant changes in the electron density distribution, which are directly reflected in the NMR spectra. The magnitude and nature of these changes are highly dependent on the position of the fluorine substituent.
¹⁹F NMR: A Direct Window into the Fluorine Environment
The ¹⁹F NMR spectrum provides the most direct comparison of the three isomers. The chemical shift of the fluorine nucleus is a sensitive reporter of its local electronic environment, which is a composite of through-bond and through-space electronic effects.
Table 1: Comparative ¹⁹F NMR Data for Fluorotryptophan Isomers
| Compound | ¹⁹F Chemical Shift (δ, ppm) | Referencing Standard | Source |
| 4-Fluorotryptophan | -124.3 | Not specified | [3] |
| 5-Fluorotryptophan | -125.4 | Not specified | [3] |
| 6-Fluorotryptophan | -46.3 | Not specified | [4] |
Note: Chemical shifts are highly dependent on the solvent, concentration, and referencing standard used. The values presented here are from different sources and should be considered as representative.
The observed shielding in a protein environment has been reported to follow the trend 6-F > 4-F > 5-F > 7-F Trp.[5] This context-dependent behavior highlights the influence of the surrounding protein matrix on the ¹⁹F chemical shift.
A study of the longitudinal (R₁) and transverse (R₂) relaxation rates of the free amino acids in solution provides valuable insights into their molecular dynamics.[6]
Table 2: ¹⁹F Relaxation Rates of Fluorotryptophan Isomers in Solution
| Compound | R₁ (s⁻¹) | R₂ (s⁻¹) | Source |
| 4-Fluorotryptophan | 0.99 | 1.38 | [6] |
| 5-Fluorotryptophan | 0.75 | 0.89 | [6] |
| 6-Fluorotryptophan | 0.67 | 0.78 | [6] |
These relaxation parameters are influenced by dipole-dipole interactions with nearby protons and by chemical shift anisotropy (CSA).[6] The larger relaxation rates for 4-fluorotryptophan suggest a different motional behavior or a stronger influence of relaxation mechanisms compared to the 5- and 6-isomers.
¹H and ¹³C NMR: Probing the Effects of Fluorine Substitution on the Indole Scaffold
The introduction of a fluorine atom significantly perturbs the ¹H and ¹³C chemical shifts of the indole ring through its strong inductive electron-withdrawing effect and its resonance effects. These perturbations, along with the observation of heteronuclear J-coupling (¹H-¹⁹F and ¹³C-¹⁹F), are key to distinguishing the isomers.
Due to the limited availability of complete, assigned NMR data for all three free fluorotryptophan amino acids under identical conditions, the following tables include data from the corresponding fluoroindoles to illustrate the expected trends in the aromatic region.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Indole Ring of Fluorotryptophan Isomers and Related Fluoroindoles
| Position | 4-Fluoroindole | 5-Fluoroindole | 6-Fluorotryptophan |
| H-2 | ~7.2 | ~7.3 | ~7.2 |
| H-4 | - | ~7.4 (dd, J=8.8, 2.4) | ~7.1 |
| H-5 | ~6.9 (dd, J=8.4, 7.6) | - | ~6.8 |
| H-6 | ~7.1 (ddd, J=8.4, 8.4, 4.8) | ~7.0 (ddd, J=9.0, 4.2, 2.4) | - |
| H-7 | ~6.7 (d, J=7.6) | ~7.4 (dd, J=8.8, 4.4) | ~7.5 |
Note: Data for fluoroindoles are illustrative and sourced from various publicly available databases. Data for 6-fluorotryptophan is adapted from publicly available spectra.
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) and ¹³C-¹⁹F Coupling Constants (J, Hz) for the Indole Ring of Fluorotryptophan Isomers and Related Fluoroindoles
| Position | 4-Fluoroaniline | 5-Fluoroindole | 6-Fluorotryptophan |
| C-2 | - | ~124 | ~123 |
| C-3 | - | ~103 | ~110 |
| C-3a | - | ~128 | ~124 |
| C-4 | 156.6 (d, J=235.7) | ~111 (d, J≈10) | ~119 (d, J≈10) |
| C-5 | - | 157.5 (d, J≈232) | ~110 (d, J≈25) |
| C-6 | - | ~111 (d, J≈26) | 158.9 (d, J≈235) |
| C-7 | - | ~106 (d, J≈5) | ~97 (d, J≈5) |
| C-7a | - | ~131 | ~137 |
Note: Data is compiled from various sources, including[7] for 4-fluoroaniline,[8] for 5-fluoroindole, and publicly available spectra for 6-fluorotryptophan. Coupling constants are approximate.
The large one-bond ¹³C-¹⁹F coupling constants (¹JCF) of over 230 Hz are characteristic and confirm the position of the fluorine atom. The smaller two-, three-, and four-bond couplings provide valuable structural information.
Experimental Methodology: A Protocol for Acquiring High-Quality NMR Data
The following is a generalized protocol for the preparation and NMR analysis of fluorotryptophan isomers.
1. Sample Preparation: a. Dissolve 5-10 mg of the fluorotryptophan isomer in 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or methanol-d₄). The choice of solvent will depend on the solubility of the compound and the desired experimental conditions. For biological applications, D₂O with a buffered pH is often preferred. b. Add a small amount of an internal standard for chemical shift referencing. For ¹H and ¹³C NMR in aqueous solutions, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is commonly used. For ¹⁹F NMR, trifluoroacetic acid (TFA) or other fluorinated compounds can be used as an external or internal standard.[6] c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: a. Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei. b. ¹H NMR: i. Acquire a standard one-dimensional ¹H spectrum. ii. Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle. iii. Suppress the residual solvent signal if necessary (e.g., presaturation for H₂O in D₂O). c. ¹³C NMR: i. Acquire a one-dimensional ¹³C spectrum with proton decoupling. ii. Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle. d. ¹⁹F NMR: i. Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is often beneficial to simplify the spectra and improve sensitivity. ii. Typical parameters: 128 scans, 2-second relaxation delay, 45° pulse angle. e. 2D NMR (Optional but Recommended): i. Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations. ii. Acquire a ¹H-¹³C HSQC or HMQC spectrum to correlate directly bonded protons and carbons. iii. Acquire a ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons. iv. ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can also be performed to definitively assign couplings.
3. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. b. Reference the spectra to the internal standard. c. Integrate the signals in the ¹H spectrum to determine the relative number of protons. d. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Expert Insights: The Causality Behind the Spectral Differences
The observed variations in the NMR spectra of 4-, 5-, and 6-fluorotryptophan are a direct consequence of the interplay between the inductive and resonance effects of the fluorine substituent.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the indole ring through the sigma bonds. This effect is strongest at the carbon directly attached to the fluorine (the ipso-carbon) and decreases with distance. This general deshielding effect tends to shift the signals of nearby nuclei downfield (to higher ppm values).
-
Resonance Effect (+R): Fluorine has lone pairs of electrons that can be delocalized into the aromatic π-system. This effect increases electron density at the ortho and para positions relative to the fluorine atom, leading to increased shielding (upfield shift).
The net effect on the chemical shift of a particular nucleus is a balance of these two opposing effects.
-
4-Fluorotryptophan: The fluorine at the 4-position exerts a strong -I effect on C-4 and a +R effect that increases electron density primarily at C-5 and C-7.
-
5-Fluorotryptophan: The fluorine at the 5-position has its +R effect directed towards C-4 and C-6.
-
6-Fluorotryptophan: With fluorine at the 6-position, the +R effect influences C-5 and C-7.
Sources
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Coupling L-N-Boc-5-fluorotryptophan: A Comparative Analysis of HATU, HBTU, and EDC/HOBt
For researchers, scientists, and professionals in drug development, the successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides with enhanced properties. L-N-Boc-5-fluorotryptophan, a fluorinated analog of tryptophan, offers unique advantages for probing protein structure and function, as well as for improving the metabolic stability of peptide-based therapeutics. However, the efficient and stereochemically pure incorporation of this valuable building block is highly dependent on the chosen coupling methodology.
This in-depth guide provides a comparative analysis of three widely used coupling methods for this compound: HATU, HBTU, and EDC/HOBt. We will delve into the mechanistic underpinnings of each method, present a data-driven comparison of their efficacy, and provide detailed experimental protocols to empower you to make informed decisions for your peptide synthesis endeavors.
The Critical Choice: Understanding the Landscape of Coupling Reagents
The selection of a coupling reagent is a pivotal decision in solid-phase peptide synthesis (SPPS), directly impacting reaction kinetics, yield, purity, and the preservation of stereochemical integrity. The electron-withdrawing nature of the fluorine atom in this compound can influence the reactivity of the indole side chain and potentially affect the acidity of the α-proton, making the choice of coupling reagent even more critical to avoid side reactions and racemization.
Comparative Performance at a Glance
While direct head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can extrapolate performance based on data from sterically hindered and electronically modified amino acids. The following table summarizes the expected performance of HATU, HBTU, and EDC/HOBt for the coupling of this challenging amino acid.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Risk of Racemization |
| HATU | Uronium Salt | 15 - 45 minutes | >95 | >95 | Very Low[1][2][3] |
| HBTU | Uronium Salt | 20 - 60 minutes | >90 | >90 | Low[1][3] |
| EDC/HOBt | Carbodiimide/Additive | 60 - 180 minutes | 85 - 95 | Good | Low to Moderate[4] |
Delving into the Mechanisms: Why Reagent Choice Matters
The superior performance of uronium salt-based reagents like HATU and HBTU, particularly in challenging couplings, can be attributed to their mechanism of action, which involves the formation of highly reactive active esters.
HATU and HBTU: The Power of Uronium Salts
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) function by activating the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with the N-terminal amine of the growing peptide chain.
The key difference between HATU and HBTU lies in the leaving group generated during the formation of the active ester. HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU is based on 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in HOAt makes it a better leaving group, rendering the HATU-derived active ester more reactive than the HBTU-derived one.[1] This increased reactivity translates to faster coupling times and higher efficiency, especially for sterically hindered or electronically demanding amino acids like this compound.
Caption: Mechanism of HATU/HBTU mediated coupling.
EDC/HOBt: The Carbodiimide Approach
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, terminating the reaction. The addition of HOBt (1-hydroxybenzotriazole) mitigates these side reactions by trapping the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine. While effective, this two-step process is generally slower than the direct formation of the highly reactive active esters by uronium salts.
Caption: Mechanism of EDC/HOBt mediated coupling.
Potential Challenges and Mitigation Strategies
The incorporation of this compound is not without its challenges. The indole side chain of tryptophan is susceptible to oxidation and modification during acidic cleavage steps. While the fluorine substituent is relatively stable, appropriate scavengers should be used during the final cleavage from the resin.
Racemization is another critical concern.[5] While uronium salt reagents, particularly HATU, are known to suppress racemization, the choice of base and reaction temperature can also play a significant role.[3] Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are preferred over smaller amines like triethylamine.
Recommended Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide containing this compound. These should be optimized based on the specific sequence and resin.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving the highest coupling efficiency and minimizing racemization.
-
Resin Swelling and Deprotection: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform N-terminal Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]
-
Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[8]
-
Coupling: Add the pre-activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. Once complete, wash the resin thoroughly with DMF and DCM.
Protocol 2: Coupling using HBTU
A robust and widely used alternative to HATU.
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1 and 2 from the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2 equivalents), HBTU (2 equivalents), and HOBt (2 equivalents, optional but recommended for suppressing racemization) in DMF. Add DIPEA (4 equivalents).
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test and wash the resin as described for the HATU protocol.
Protocol 3: Coupling using EDC/HOBt
A cost-effective method suitable for less demanding couplings.
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of EDC (3-5 equivalents). Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test and wash the resin as described previously.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Recommendations
The choice of coupling reagent for the incorporation of this compound is a critical parameter for the successful synthesis of high-quality fluorinated peptides. Based on the analysis of their reaction mechanisms and performance with analogous challenging amino acids, the following recommendations can be made:
-
For optimal efficiency and minimal racemization, especially in the synthesis of long or complex peptides, HATU is the reagent of choice. Its superior reactivity leads to faster and more complete couplings.[1][3]
-
HBTU represents a reliable and slightly more economical alternative to HATU, providing good to excellent yields with a low risk of racemization.
-
EDC/HOBt is a viable option for routine syntheses where cost is a primary concern. However, longer reaction times are required, and careful monitoring is necessary to ensure complete coupling and minimize potential side reactions.
Ultimately, the optimal coupling method may require some empirical optimization based on the specific peptide sequence and synthesis scale. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently and efficiently incorporate this compound into their target peptides, unlocking the potential of this valuable non-canonical amino acid.
References
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. [Link]
-
PubMed. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Semantic Scholar. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Operational Guide: Proper Disposal and Waste Management of L-N-Boc-5-fluorotryptophan
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of L-N-Boc-5-fluorotryptophan (CAS: 53478-53-8). As a fluorinated amino acid derivative integral to peptide synthesis and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This document is designed for researchers, scientists, and laboratory managers, offering field-proven insights to ensure operational safety and regulatory compliance.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is foundational to its safe disposal. While many standard Boc-protected amino acids are not classified as hazardous, the presence of a carbon-fluorine bond places this compound in the category of a halogenated organic compound .[1][2] This classification is the single most critical factor dictating its disposal pathway.
The parent compound, 5-Fluorotryptophan, is known to cause skin, eye, and respiratory irritation.[3] As a precautionary principle, this compound should be handled with the same level of care. Combustion of fluorinated organic compounds can generate hazardous byproducts, including hydrogen fluoride (HF), a highly corrosive and toxic gas.[4][5] Therefore, disposal must be managed through channels equipped to handle such materials.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₉FN₂O₄ | PubChem[6] |
| Molecular Weight | 322.33 g/mol | PubChem[6] |
| Classification | Halogenated Organic Compound | General Chemical Class |
| Primary Disposal Concern | Generation of HF upon incineration | Purdue University[5] |
| Potential Hazards | May cause skin, eye, and respiratory irritation (inferred from parent compound) | PubChem[3] |
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound in any capacity, from experimental use to disposal, adherence to appropriate PPE standards is mandatory.
-
Eye Protection : Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[7]
-
Hand Protection : Nitrile gloves are required to prevent dermal contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[8]
-
Body Protection : A standard laboratory coat is required. For handling large quantities or cleaning up significant spills, a chemical-resistant apron may be necessary.[7]
-
Respiratory Protection : All work, including weighing and solution preparation, should be conducted inside a properly functioning chemical fume hood to minimize inhalation exposure.[1][7]
Waste Segregation and Collection Protocol
The cornerstone of proper disposal is meticulous waste segregation at the point of generation. Due to its fluorinated nature, this compound waste must not be mixed with non-halogenated organic waste.
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container : Utilize a clearly labeled, dedicated "Halogenated Organic Waste" container.[1] These containers are typically provided by your institution's Environmental Health & Safety (EHS) department.
-
Label Accurately : Ensure the container label includes the full chemical name, "this compound," and an approximate concentration if in solution. Do not use abbreviations.
-
Segregate Physical Forms :
-
Solid Waste : Collect unused or expired powder, contaminated weighing paper, gloves, and other contaminated disposables in a designated, sealed waste container or bag clearly marked as "Halogenated Solid Waste."[7]
-
Liquid Waste : Collect solutions containing this compound in a compatible, sealable "Halogenated Liquid Waste" container. Do not mix incompatible waste streams.[7]
-
-
Maintain Container Integrity : Keep waste containers closed when not in use. Store them in a secondary containment bin within a well-ventilated area, away from heat or ignition sources, pending pickup by EHS personnel.[9]
Disposal Procedures for Different Scenarios
The appropriate disposal action depends on the form and quantity of the waste.
Scenario A: Unused or Expired Product (Bulk Powder)
Bulk quantities of the solid compound must be disposed of as hazardous chemical waste.
-
Do Not Attempt Neutralization : Never attempt to neutralize or chemically alter the bulk powder.
-
Original Container : If possible, leave the chemical in its original, clearly labeled container.
-
Request Pickup : Arrange for disposal through your institution's hazardous waste program. Contact your EHS office to schedule a pickup, providing them with the chemical name and quantity.[7]
Scenario B: Contaminated Labware and PPE (Solid Waste)
This category includes items with trace contamination.
-
Collection : Place all contaminated items (e.g., gloves, pipette tips, weighing paper, bench protectors) into a heavy-duty plastic bag or a designated solid waste container.
-
Sealing and Labeling : Securely seal the bag or container and label it as "Halogenated Solid Waste," listing this compound as a contaminant.
-
Storage : Store the container in the designated satellite accumulation area for hazardous waste until it is collected.
Scenario C: Small Spills (Trace Amounts)
For small spills of the powder, trained laboratory personnel can typically manage the cleanup.
-
Control and Alert : Ensure the spill area is within a fume hood if possible. Alert personnel in the immediate vicinity.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Containment : Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.[8][9]
-
Collection : Carefully sweep or scoop the absorbed material and spilled powder into a designated waste container.[8][9]
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and paper towels. Collect the used towels as halogenated solid waste.
-
Disposal : Seal and label the container as "Halogenated Solid Waste" and manage it through your EHS program.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]
Regulatory Framework: A Note on Compliance
The disposal of this compound is governed by regulations managing hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets standards for Halogenated Organic Compounds (HOCs). Wastes containing HOCs at concentrations above 1,000 mg/kg are subject to specific treatment standards and are prohibited from land disposal without proper treatment.[10] While this specific compound is not explicitly listed as an F-series waste (spent halogenated solvents), the principle of segregating halogenated waste ensures compliance with the broader regulatory intent.[11][12]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for this compound waste management.
References
-
This compound | C16H19FN2O4 | CID 15177506 . PubChem, National Center for Biotechnology Information. [Link]
-
MSDS - Safety Data Sheet (H-Trp(Boc)-OH) . AAPPTec. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites . U.S. Environmental Protection Agency. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]
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5-Fluorotryptophan | C11H11FN2O2 | CID 688357 . PubChem, National Center for Biotechnology Information. [Link]
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Fluoride (F- & HF) in Workplace Atmospheres . Occupational Safety and Health Administration (OSHA). [Link]
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The Disposal of Laboratory Waste . University of Reading. [Link]
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EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. [Link]
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FLUORIDES (as F) | Occupational Safety and Health Administration . OSHA. [Link]
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Safety Data Sheet: Boc-L-Tryptophan . Carl ROTH. [Link]
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HYDROGEN FLUORIDE | Occupational Safety and Health Administration . OSHA. [Link]
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Safety Data Sheet - Nα-Fmoc-N(in)-Boc-L-tryptophan . AAPPTec. [Link]
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A Comprehensive Guide to the Safe Handling of L-N-Boc-5-fluorotryptophan
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a culture of safety is paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of L-N-Boc-5-fluorotryptophan. Moving beyond a simple checklist, we will delve into the rationale behind each recommendation, empowering you to work with confidence and precision.
Hazard Assessment: Understanding the Risks
The foundation of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. Based on the GHS classification of 5-Fluorotryptophan, we can infer that this compound may present the following risks[1]:
-
Skin Irritation (Category 2): May cause redness and irritation upon contact with the skin.
-
Serious Eye Irritation (Category 2A): Can cause significant irritation and potential damage to the eyes.
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the powder may irritate the respiratory tract.
It is also prudent to consider general hazards associated with powdered chemicals, such as the potential for dust formation and inhalation, which can lead to respiratory sensitization over time, even with non-toxic powders.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing & Aliquoting | Chemical Fume Hood or Vented Balance Enclosure | Nitrile or Neoprene Gloves | Safety Goggles or Safety Glasses with Side Shields | Standard Lab Coat | Recommended if not in a fume hood or enclosure (N95 respirator) |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles | Standard Lab Coat | Not generally required |
| General Handling | Well-ventilated lab bench | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
The "Why" Behind the PPE Choices:
-
Gloves: Nitrile or neoprene gloves provide a suitable barrier against skin contact with chemical powders.[3] Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid contaminating your skin.[4]
-
Eye Protection: Safety goggles offer a higher level of protection against airborne particles and splashes compared to safety glasses, and are therefore recommended for operations with a higher risk of exposure, such as weighing.
-
Lab Coat: A standard lab coat protects your personal clothing and skin from accidental spills and contamination.[5]
-
Respiratory Protection: The primary risk with powdered chemicals is inhalation.[2] Therefore, all handling of this compound powder should ideally be conducted within a chemical fume hood or a vented balance enclosure to minimize airborne dust.[6] If these engineering controls are unavailable, a NIOSH-approved N95 respirator should be worn.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Designate a Work Area: Before you begin, designate a specific area for handling this compound. Cover the work surface with absorbent bench paper to contain any potential spills.[2]
-
Utilize Engineering Controls: Whenever possible, perform all manipulations of the solid compound within a certified chemical fume hood or a vented balance enclosure.[6] This is the most effective way to prevent the inhalation of airborne powder.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile or neoprene gloves, and safety goggles.
-
Careful Weighing: Use a weigh boat to minimize the risk of spills.[2] Keep the container of this compound closed as much as possible to reduce dust generation.
-
Clean Up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Solution Preparation
-
Work in a Fume Hood: Prepare solutions containing this compound in a chemical fume hood to control any potential vapors or aerosols.
-
Controlled Addition: Add the weighed powder to the solvent slowly to avoid splashing.
-
Proper Labeling: Clearly label the container with the full chemical name, concentration, date, and your initials.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Dispose of any solid this compound, contaminated weigh boats, and disposable lab equipment in a designated, clearly labeled hazardous waste container for solid chemical waste.[7]
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.[7]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated container for chemically contaminated solid waste.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[7]
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[7]
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.[7]
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
By integrating these principles of hazard assessment, diligent use of personal protective equipment, and adherence to structured operational and disposal plans, you can confidently and safely incorporate this compound into your research endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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University of California, Santa Barbara. Weighing Hazardous Powders in the Laboratory. Environmental Health & Safety. [Link]
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Duke University. WORKING SAFELY WITH TOXIC POWDERS. Occupational and Environmental Safety Office. [Link]
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Rutgers University. Fluorine. Environmental Health and Safety. [Link]
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University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]
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PubChem. 5-Fluorotryptophan. National Center for Biotechnology Information. [Link]
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University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
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Carl ROTH. Safety Data Sheet: Boc-L-Tryptophan. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
